Technical Documentation Center

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride
  • CAS: 152171-73-8

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride: A Technical Guide for Bioconjugation

Abstract Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) [1] is a highly specialized, non-canonical amino acid derivative pivotal in modern bioconjugation, peptidomimetics, and drug discovery. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) [1] is a highly specialized, non-canonical amino acid derivative pivotal in modern bioconjugation, peptidomimetics, and drug discovery. By replacing the standard α -amino group with an aminooxy moiety (–O–NH₂), this compound serves as a potent nucleophile for bioorthogonal oxime ligation. This whitepaper provides an in-depth, self-validating methodology for its stereoselective synthesis, detailing the mechanistic causality behind each experimental design choice.

Retrosynthetic Rationale & Mechanistic Causality

The synthesis of α -aminooxy acids presents a unique challenge: direct O-alkylation of hydroxylamine with an α -halo ester typically results in a complex mixture of N-alkylated, O-alkylated, and over-alkylated products. To circumvent this, we employ a highly controlled, stereospecific route utilizing the Mitsunobu reaction [2].

Starting from naturally occurring L-phenylalanine, the sequence relies on two critical stereochemical events:

  • Neighboring Group Participation: The conversion of L-phenylalanine to L-phenyllactic acid proceeds with retention of configuration. The transient formation of an α -lactone intermediate, driven by the adjacent carboxylate, shields one face of the molecule, forcing the incoming water nucleophile to attack from the original stereochemical face.

  • Stereochemical Inversion via Mitsunobu: The α -hydroxyl group of the resulting methyl ester is activated by a betaine intermediate (formed from PPh₃ and DIAD). N-Hydroxyphthalimide (NHPI) acts as an exclusive O-nucleophile, attacking via a strict Sₙ2 mechanism. This results in complete inversion of the stereocenter [4].

Synthesis A L-Phenylalanine B L-Phenyllactic Acid A->B NaNO2, H2SO4 (Retention) C Methyl L-phenyllactate B->C MeOH, SOCl2 D Phthalimido-oxy Intermediate C->D NHPI, PPh3, DIAD (Inversion) E Methyl 2-(aminooxy)-3- phenylpropanoate HCl D->E 1. N2H4 2. HCl(g)

Stereoselective synthesis workflow of the aminooxy phenylalanine derivative.

Step-by-Step Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints.

Step 1: Synthesis of L-Phenyllactic Acid (Diazotization)
  • Procedure: Dissolve L-phenylalanine (1.0 eq) in 1M H₂SO₄ and cool to 0 °C. Add an aqueous solution of NaNO₂ (1.5 eq) dropwise over 2 hours. Stir the mixture at room temperature for 12 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality: Slow addition of NaNO₂ at 0 °C prevents the uncontrolled decomposition of the diazonium salt and minimizes the formation of elimination byproducts (cinnamic acid derivatives).

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show a ninhydrin-negative, bromocresol green-positive spot, confirming the loss of the primary amine and retention of the carboxylic acid.

Step 2: Esterification to Methyl L-phenyllactate
  • Procedure: Dissolve L-phenyllactic acid in anhydrous methanol. Cool to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Reflux for 4 hours. Evaporate the solvent to yield the crude ester.

  • Causality: Protection of the carboxylic acid is mandatory; a free carboxylate would compete as a nucleophile in the subsequent Mitsunobu reaction, leading to self-polymerization or esterification with the betaine intermediate.

  • Validation Checkpoint: ¹H NMR (CDCl₃) must show a sharp singlet at ~3.75 ppm, integrating to 3 protons, confirming the methyl ester formation.

Step 3: Mitsunobu Reaction with NHPI
  • Procedure: Dissolve Methyl L-phenyllactate (1.0 eq), NHPI (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF under argon. Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Stir at room temperature for 2 hours [2].

  • Causality: DIAD is preferred over DEAD due to its superior safety profile and slightly higher steric bulk, which minimizes side reactions. The temperature is kept at 0 °C during addition to control the exothermic formation of the betaine adduct.

  • Validation Checkpoint: LC-MS analysis should confirm the disappearance of the starting material mass and the appearance of the [M+H]⁺ peak corresponding to the phthalimide adduct.

Step 4: Hydrazinolysis and HCl Salt Formation
  • Procedure: Dissolve the intermediate in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 1.5 eq) and stir for 2 hours at room temperature. Filter off the white phthalhydrazide precipitate. Concentrate the filtrate, dissolve in diethyl ether, and immediately bubble anhydrous HCl gas (or add HCl in dioxane) to precipitate the target compound.

  • Causality: The Ing-Manske procedure (hydrazinolysis) selectively deprotects the aminooxy group. Critical step: Free α -aminooxy esters are highly unstable and prone to intermolecular self-condensation (forming diketomorpholine analogues). Immediate protonation with anhydrous HCl neutralizes the nucleophilicity of the aminooxy group, yielding a stable, storable hydrochloride salt.

  • Validation Checkpoint: HRMS confirms the exact mass. Chiral HPLC is used to verify enantiomeric excess (ee > 98%), confirming the stereochemical integrity of the inversion.

Quantitative Data Summary

The table below summarizes the expected reaction metrics, providing a benchmark for synthetic validation.

Reaction StepReagents & ConditionsTime (h)Temp (°C)Expected Yield (%)Stereochemical Outcome
1. Diazotization NaNO₂, 1M H₂SO₄120 2575 - 82Retention (L)
2. Esterification MeOH, SOCl₂465 (Reflux)90 - 95Retention (L)
3. Mitsunobu NHPI, PPh₃, DIAD, THF20 2580 - 85Inversion (D)
4. Hydrazinolysis N₂H₄·H₂O, EtOH, then HCl22585 - 90Retention (D)

Applications in Drug Development: Bioorthogonal Oxime Ligation

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a premier building block for constructing complex bioconjugates, such as Antibody-Drug Conjugates (ADCs) and multivalent peptide therapeutics [3].

The α -effect inherent to the aminooxy group makes it exceptionally nucleophilic at slightly acidic pHs (unlike standard amines, which require higher pHs). When reacted with an aldehyde or ketone-tagged protein, it forms a highly stable oxime bond. This reaction is entirely bioorthogonal, meaning it does not cross-react with native biological functional groups (thiols, amines, or carboxylates).

OximeLigation A Aminooxy Derivative (Nucleophile) C Oxime Bioconjugate (Stable Linkage) A->C pH 4.5 - 6.0 Aniline Catalyst B Target Protein (Aldehyde/Ketone) B->C

Oxime ligation pathway for site-specific bioconjugation.

By utilizing aniline as a nucleophilic catalyst, the rate of oxime formation can be accelerated by up to 400-fold, allowing for rapid labeling of delicate biologics at low concentrations without degrading the protein payload [3].

References

  • Sigma-Aldrich, CAS 152171-73-8 | methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride.
  • Google Patents, CN102911085A - Synthesis process of compound D-2-aminoxy-3-methylbutyric acid.
  • National Institutes of Health (PMC), Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid.
  • Organic Letters, Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids.
Exploratory

The Mechanism of Action of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride in Bioconjugation

Executive Summary and Molecular Anatomy In the landscape of bioorthogonal chemistry, chemoselective ligation strategies are paramount for the precise modification of proteins, peptides, and nucleic acids. Methyl 2-(amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Molecular Anatomy

In the landscape of bioorthogonal chemistry, chemoselective ligation strategies are paramount for the precise modification of proteins, peptides, and nucleic acids. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) is a highly specialized, unnatural amino acid derivative designed to act as a potent nucleophile in oxime ligation workflows.

To understand its mechanism of action, we must first deconstruct its molecular anatomy and the causality behind its structural design:

  • The Aminooxy Warhead (-O-NH₂): The core reactive center. Due to the "alpha-effect"—where the lone pair of electrons on the adjacent oxygen atom repels the lone pair on the nitrogen—the HOMO (Highest Occupied Molecular Orbital) energy level of the nitrogen is raised. This makes the aminooxy group significantly more nucleophilic than a standard aliphatic amine, allowing it to remain reactive at lower pH levels where standard amines are protonated and inert[1].

  • The Phenylalanine Core: The benzyl side chain provides a hydrophobic motif. In bioconjugation, this can be leveraged to drive non-covalent pre-association with hydrophobic pockets on a target protein, or to serve as a spacer that influences the pharmacokinetic properties of the resulting conjugate.

  • The Methyl Ester & Hydrochloride Salt: The methyl ester protects the C-terminus, preventing unwanted self-condensation or cross-reactivity during complex synthetic steps. The hydrochloride salt formulation ensures the molecule remains highly soluble in aqueous buffers, a critical requirement for maintaining native protein folding during conjugation.

Core Mechanism of Action: Oxime Ligation

The primary mechanism of action for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is oxime ligation —a condensation reaction between its aminooxy group and an electrophilic carbonyl (aldehyde or ketone) present on a target biomolecule[2].

The uncatalyzed reaction proceeds via a two-step pathway:

  • Nucleophilic Attack: The unprotonated aminooxy nitrogen attacks the electrophilic carbonyl carbon of the target, forming a tetrahedral carbinolamine (hemiaminal) intermediate[3].

  • Dehydration: The hydroxyl group of the intermediate is protonated, converting it into a water leaving group. The subsequent elimination of water yields a highly stable C=N-O oxime bond[4].

The resulting oxime linkage is hydrolytically stable compared to standard imines (Schiff bases) due to the delocalization of electrons across the oxygen-nitrogen-carbon system, making it ideal for creating long-lasting bioconjugates[5].

The pH Paradox and the Need for Catalysis

The uncatalyzed reaction presents a kinetic paradox. It requires a delicate pH balance (optimally pH 4.5–5.0): the carbonyl group must be protonated to be sufficiently electrophilic, yet the aminooxy group must remain unprotonated to retain its nucleophilicity[2]. At physiological pH (7.0–7.4)—which is often required to maintain the structural integrity of sensitive biological macromolecules—the concentration of protonated carbonyls is negligible, rendering the uncatalyzed reaction impractically slow[4].

To overcome this thermodynamic barrier, nucleophilic catalysts such as aniline or phenylenediamine derivatives are employed to create an alternative, lower-energy reaction pathway[1].

Mechanism A Aldehyde/Ketone Biomolecule C Tetrahedral Carbinolamine A->C Uncatalyzed (Slow at pH 7.4) Cat Nucleophilic Catalyst (e.g., Aniline, pPDA) A->Cat Catalytic Pathway B Methyl 2-(aminooxy)- 3-phenylpropanoate B->C Schiff Protonated Schiff Base B->Schiff Nucleophilic Attack D Stable Oxime Conjugate C->D -H2O Dehydration Cat->Schiff +H+ Schiff->D Transimination (Fast)

Mechanistic pathway of uncatalyzed vs. catalyzed oxime ligation in bioconjugation.

Catalytic Strategies for Physiological pH

To utilize Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride effectively at neutral pH, the addition of a catalyst is non-negotiable. The catalyst reacts rapidly with the aldehyde/ketone to form a highly electrophilic protonated Schiff base (iminium ion) . Because the Schiff base is significantly more electrophilic than the parent carbonyl, the aminooxy group can rapidly attack it via a transimination reaction, ejecting the catalyst to regenerate the cycle[4].

Recent advancements have identified superior catalysts to the traditional aniline:

  • p-Phenylenediamine (pPDA): Exhibits exceptional catalytic efficiency at neutral pH. In model oxime ligations, pPDA at 10 mM can accelerate the reaction rate by up to 120-fold compared to the uncatalyzed reaction, and 19-fold faster than standard aniline[6].

  • m-Phenylenediamine (mPDA): Offers greater aqueous solubility than aniline, allowing it to be used at higher concentrations without precipitating, resulting in a 15-fold increase in labeling efficiency[7].

Quantitative Kinetic Comparison

The following table synthesizes quantitative kinetic data for oxime ligation at physiological pH, demonstrating the necessity of catalyst selection when utilizing aminooxy-phenylalanine derivatives.

Reaction ConditionCatalyst ConcentrationReaction pHRelative Rate AccelerationKey Advantage / Limitation
Uncatalyzed None7.0 - 7.41x (Baseline)Avoids additives; impractically slow for dilute proteins.
Aniline 10 - 100 mM7.0~10x to 40xStandard baseline catalyst; limited aqueous solubility[1].
m-Phenylenediamine 50 - 750 mM7.0~15x (vs. Aniline)High solubility allows massive excess for rapid kinetics[7].
p-Phenylenediamine 2 - 10 mM7.0~120x (vs. Uncatalyzed)Highly efficient at low concentrations; superior at neutral pH[6].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for conjugating Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to an aldehyde-tagged protein (e.g., generated via periodate oxidation of N-terminal serine/threonine or via formylglycine-generating enzyme).

This workflow includes built-in analytical checkpoints to confirm causality and conversion.

Phase 1: Reagent Preparation
  • Protein Stock: Prepare the aldehyde-modified protein at a concentration of 10–50 µM in 100 mM Sodium Phosphate Buffer, pH 7.0. Causality: Phosphate buffer is chosen over Tris or primary amine buffers to prevent competitive Schiff base formation with the aldehyde[7].

  • Aminooxy Reagent Stock: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in anhydrous DMSO to create a 10 mM stock. The HCl salt ensures rapid dissolution upon introduction to the aqueous phase.

  • Catalyst Stock: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in the same pH 7.0 phosphate buffer. Crucial Step: pPDA oxidizes rapidly in air; prepare immediately before use and protect from light[6].

Phase 2: Ligation Reaction
  • Initiation: To 1.0 mL of the protein solution, add the aminooxy reagent to a final concentration of 100–500 µM (a 10-fold molar excess).

  • Catalysis: Immediately add the pPDA stock to achieve a final catalyst concentration of 10 mM[6].

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) with gentle agitation.

Phase 3: Self-Validation and Quenching
  • Kinetic Monitoring (LC-MS): At t=0, 30 min, 60 min, and 120 min, withdraw a 10 µL aliquot. Quench the aliquot by adding 1 µL of 10% trifluoroacetic acid (TFA) to drop the pH < 2, instantly halting the catalytic cycle. Analyze via LC-MS to monitor the mass shift corresponding to the loss of H₂O and addition of the aminooxy-phenylalanine mass.

  • Purification: Once >95% conversion is confirmed via LC-MS, purify the bioconjugate using Size-Exclusion Chromatography (SEC) or a desalting column pre-equilibrated with PBS to remove the catalyst and unreacted aminooxy reagent[3].

ProtocolWorkflow Step1 1. Substrate Preparation Aldehyde-Protein (10-50 µM) in pH 7.0 Phosphate Buffer Step2 2. Reagent Addition Add Aminooxy-Phe-OMe (10x excess) Step1->Step2 Step3 3. Catalyst Initiation Add fresh pPDA (10 mM final) Step2->Step3 Step4 4. Incubation RT for 1-2 hours Step3->Step4 Validate In-Process Control LC-MS Aliquot (Quench w/ TFA) Validate->Step4 If <95% Step5 5. Purification Size-Exclusion Chromatography (SEC) Validate->Step5 If >95% Step4->Validate Monitor Conversion Success Purified Oxime Bioconjugate Step5->Success

Self-validating experimental workflow for catalyzed oxime ligation incorporating LC-MS checkpoints.

Conclusion

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride represents a highly tunable, chemoselective reagent for bioorthogonal chemistry. By understanding the thermodynamic limitations of the uncatalyzed oxime ligation and strategically applying nucleophilic catalysts like pPDA or mPDA, researchers can achieve rapid, high-yield bioconjugation at physiological pH. This ensures the structural integrity of sensitive biological macromolecules while leveraging the robust stability of the oxime bond.

References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: American Chemical Society (ACS Publications) URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Foundational

Rational Design of Bioconjugates Using Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride: A Technical Guide

Executive Summary The pursuit of highly specific, stable, and bioorthogonal linkages is the cornerstone of modern bioconjugate discovery, particularly in the development of Antibody-Drug Conjugates (ADCs), peptide therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly specific, stable, and bioorthogonal linkages is the cornerstone of modern bioconjugate discovery, particularly in the development of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and targeted radiotracers. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) has emerged as a highly versatile bifunctional building block. By combining the structural mimicry of a phenylalanine derivative with the hyper-reactive aminooxy warhead, this compound enables chemoselective oxime ligation under mild conditions.

This whitepaper dissects the chemical causality behind utilizing this specific aminooxy derivative, establishes self-validating experimental workflows for neutral-pH conjugations, and provides a quantitative framework for optimizing reaction kinetics using advanced nucleophilic catalysts.

Chemical Rationale: The Anatomy of the Molecule

To understand the utility of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, we must deconstruct its structural causality:

  • The Aminooxy Group (-O-NH₂): The alpha-effect of the adjacent oxygen atom renders the nitrogen highly nucleophilic, even at lower pH levels compared to standard aliphatic amines. It reacts chemoselectively with aldehydes or ketones to form an oxime bond (-C=N-O-). Unlike hydrazones, oxime linkages possess exceptional hydrolytic stability in physiological plasma, making them ideal for in vivo applications [1].

  • The Phenylalanine Backbone: The benzyl side chain provides a critical hydrophobic spacer. In drug discovery, this hydrophobicity can enhance membrane permeability for small-molecule conjugates or facilitate binding within the hydrophobic pockets of target proteins.

  • The Methyl Ester Protection: Protecting the C-terminus as a methyl ester prevents unwanted intermolecular self-condensation or side reactions with primary amines during complex multi-step syntheses.

  • The Hydrochloride Salt: The HCl salt form ensures the long-term bench stability of the compound, preventing premature oxidation of the highly reactive aminooxy group while enhancing its aqueous solubility prior to buffering.

Mechanistic Causality: Overcoming the pH Paradox in Oxime Ligation

The fundamental challenge of oxime ligation is the "pH paradox." The reaction proceeds optimally at pH 4.0–5.0, where the carbonyl oxygen is sufficiently protonated to invite nucleophilic attack. However, most therapeutic proteins, monoclonal antibodies, and disulfide-rich peptides denature or aggregate under these acidic conditions [2].

To execute the ligation at a physiologically relevant pH (6.5–7.4), we must alter the reaction pathway using nucleophilic catalysis. Aniline was the first-generation catalyst, but recent breakthroughs have demonstrated that meta-phenylenediamine (mPDA) and para-phenylenediamine (pPDA) are vastly superior. These catalysts form a highly reactive Schiff base intermediate with the aldehyde much faster than the aminooxy group can. The aminooxy group then rapidly attacks this intermediate via transimination, driving the reaction to completion [1][3].

Mechanism A Aldehyde-Tagged Biomolecule C Highly Reactive Schiff Base Intermediate A->C Catalyst Addition (Fast Kinetics) B mPDA / pPDA Catalyst B->C Nucleophilic Attack E Stable Oxime Bioconjugate C->E Transimination (Rate-Limiting Step) D Methyl 2-(aminooxy)-3- phenylpropanoate HCl D->E Aminooxy Attack

Fig 1: Catalytic mechanism of oxime ligation using mPDA/pPDA to bypass slow neutral-pH kinetics.

Quantitative Data: Catalyst Optimization

Selecting the right catalyst is non-negotiable for maintaining the structural integrity of the biomolecule while achieving high conjugation yields. The table below synthesizes kinetic data demonstrating the superiority of diamine catalysts over traditional aniline.

CatalystConcentration UsedOptimal pH RangeRelative Rate Acceleration (vs. Uncatalyzed)Notes / Causality
None N/A4.0 - 5.01x (Baseline)Requires acidic conditions; risks protein denaturation.
Aniline 100 mM4.5 - 7.0~40x at pH 7.0Limited by poor aqueous solubility; toxicity concerns.
mPDA 50 - 100 mM6.0 - 7.4~600x at pH 7.0High aqueous solubility allows higher working concentrations [1].
pPDA 2 - 10 mM4.0 - 7.0~120x at pH 7.0Highly effective even at low micromolar concentrations [3].

Data synthesized from comparative kinetic studies on oxime-based bioconjugations [1][3].

Self-Validating Experimental Protocol

The following methodology details the site-specific conjugation of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to an aldehyde-tagged recombinant protein. This protocol is designed as a self-validating system: it includes intrinsic checkpoints (LC-MS) to ensure the causality of each step is verified before proceeding.

Reagents Required:
  • Aldehyde-tagged protein (e.g., generated via formylglycine-generating enzyme or periodate oxidation).

  • Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (Target Probe).

  • para-Phenylenediamine (pPDA) (Catalyst).

  • 100 mM Sodium Phosphate Buffer (pH 7.0).

Step-by-Step Workflow:

Step 1: Catalyst Preparation (Freshness is Critical)

  • Action: Prepare a 100 mM stock solution of pPDA in 100 mM Sodium Phosphate Buffer (pH 7.0).

  • Causality: pPDA oxidizes rapidly in air, turning dark brown and losing catalytic efficacy. It must be prepared immediately before use to ensure maximum nucleophilic availability.

Step 2: Reaction Assembly

  • Action: Dilute the aldehyde-tagged protein to a final concentration of 50 µM in the reaction vessel.

  • Action: Add the pPDA catalyst stock to achieve a final concentration of 10 mM. Incubate for 5 minutes at room temperature.

  • Action: Add Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to a final concentration of 250 µM (5 molar equivalents relative to the protein).

Step 3: Incubation and Kinetic Monitoring

  • Action: Incubate the reaction mixture at 25°C under gentle agitation.

  • Self-Validation Checkpoint: At t=30 min and t=120 min, withdraw 2 µL aliquots, quench with 0.1% TFA, and analyze via LC-MS. You should observe the mass shift corresponding to the loss of H₂O (-18 Da) and the addition of the aminooxy probe (+195 Da, accounting for the free base mass).

Step 4: Purification

  • Action: Once LC-MS confirms >95% conversion, purify the bioconjugate using Size Exclusion Chromatography (SEC) or spin ultrafiltration (e.g., Amicon 10 kDa MWCO) to remove the catalyst and unreacted probe.

  • Causality: Removing the catalyst rapidly halts any reversible transimination dynamics, locking the thermodynamically stable oxime product in place.

Workflow Step1 1. Buffer Exchange (100mM PO4, pH 7.0) Step2 2. Aldehyde Tagging (Enzymatic/Chemical) Step1->Step2 Step3 3. Oxime Ligation (+ Aminooxy Probe & pPDA) Step2->Step3 Step4 4. Purification (SEC / Diafiltration) Step3->Step4 Step5 5. Validation (LC-MS Mass Shift) Step4->Step5

Fig 2: Self-validating workflow for catalyzed oxime bioconjugation.

Advanced Applications in Drug Discovery

The unique structural profile of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride makes it a premium candidate for several cutting-edge applications:

  • Disulfide-Rich Peptide Modification: Historically, oxime ligation was difficult to apply to disulfide-rich peptides (like venom-derived therapeutics or insulins) due to side reactions or folding interference. Using rapid pPDA-catalyzed oxime ligation allows for complete modification within 5 minutes, preserving the delicate disulfide architecture [2].

  • Radiochemistry (18F-PET Imaging): The rapid kinetics afforded by this system are ideal for time-sensitive applications like 18F-radiolabeling. The aminooxy group can rapidly capture 18F-labeled aldehydes (like [18F]FDG) to create stable PET tracers with excellent in vivo half-lives [1].

  • ADC Linker Construction: The phenylalanine moiety can serve as a substrate recognition site for intracellular proteases (e.g., Cathepsin B), allowing the oxime-linked construct to act as a cleavable linker system in targeted oncology.

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342.[Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58, 9385-9388.[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (Referenced mechanistically via PMC reviews on Oxime Catalysis).[Link]

Exploratory

Engineering Peptidomimetics and Bioorthogonal Conjugates: A Technical Guide to Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride

As drug development increasingly pivots toward biologics and highly modified peptide therapeutics, the demand for versatile, bioorthogonal building blocks has surged. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward biologics and highly modified peptide therapeutics, the demand for versatile, bioorthogonal building blocks has surged. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) represents a critical scaffold in modern medicinal chemistry. By replacing the canonical α -amino group of phenylalanine with an aminooxy moiety ( −O−NH2​ ), this building block unlocks two powerful modalities: the synthesis of proteolytically stable peptidomimetics (oxa-peptides) and the installation of highly reactive handles for site-specific oxime ligation.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for integrating this building block into advanced drug discovery workflows.

Structural and Mechanistic Rationale

Chemical Identity and Physicochemical Profile

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is an α -aminooxy ester derivative of phenylalanine. The presence of the methyl ester protects the C-terminus, making it an ideal starting material for solution-phase synthesis or, following saponification, a versatile monomer for Solid-Phase Peptide Synthesis (SPPS).

Table 1: Physicochemical Properties of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

PropertyValueCausality / Significance in Synthesis
Molecular Formula C10​H13​NO3​⋅HCl The hydrochloride salt ensures stability against premature oxidation and auto-condensation1[1].
Molecular Weight 231.68 g/mol Low molecular weight allows for efficient coupling without significant steric hindrance.
Nucleophilicity High ( α -effect)The adjacent oxygen atom donates electron density to the nitrogen, drastically increasing its nucleophilicity compared to standard amines.
Conformational Impact N-O Turn InducerInduces stable 7- or 8-membered hydrogen-bonded rings in peptide backbones, mimicking γ -turns 2[2].
The Alpha-Effect and Oxime Ligation

The core utility of the aminooxy group lies in its bioorthogonal reactivity. Unlike standard primary amines, the aminooxy nitrogen benefits from the " α -effect"—the repulsion between the unshared electron pairs on the adjacent oxygen and nitrogen atoms. This raises the energy of the ground state, making the nitrogen exceptionally nucleophilic even at mildly acidic pH (4.5–5.5).

When reacted with an aldehyde or ketone, the aminooxy group forms a stable oxime bond ( −O−N=C− ). This reaction is highly chemoselective, proceeding rapidly in aqueous media without interfering with native amino acid side chains 3[3].

Peptidomimetics: Engineering Proteolytic Resistance

Native peptides suffer from poor pharmacokinetics due to rapid degradation by endogenous proteases. By incorporating α -aminooxy phenylalanine into a peptide sequence, researchers create "oxa-peptides." The presence of the N-O bond fundamentally alters the backbone's torsional angles. Solution-state NMR studies have demonstrated that these oligomers form highly stable 7-membered or 8-membered hydrogen-bonded ring structures, effectively locking the peptide into a rigid, protease-resistant conformation 4[4].

Peptidomimetic A Native Phenylalanine in Peptide Backbone B Proteolytic Degradation (High Susceptibility) A->B Endogenous Proteases C Substitution with alpha-Aminooxy-Phe A->C Rational Peptidomimetic Design D N-O Turn Formation (7- or 8-membered H-bond ring) C->D Spontaneous Folding in Solution E Proteolytic Stability & Conformational Rigidity D->E Enhanced Pharmacokinetics

Diagram 1: Conformational rationale for utilizing alpha-aminooxy phenylalanine in peptidomimetics.

Experimental Workflows & Self-Validating Protocols

To utilize Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in standard Fmoc-SPPS, the methyl ester must first be hydrolyzed, and the reactive aminooxy group must be orthogonally protected (e.g., with a Boc or Trityl group) to prevent premature acylation during peptide chain elongation 5[5].

Protocol 1: Preparation and SPPS Incorporation

Objective: Convert the building block into an Fmoc-SPPS compatible monomer and couple it to a growing peptide chain.

  • Saponification & Protection:

    • Action: Dissolve the building block in a 1:1 mixture of THF/Water. Add 1.2 eq of LiOH to hydrolyze the methyl ester. Stir for 2 hours at room temperature.

    • Action: Add 1.5 eq of Di-tert-butyl dicarbonate ( Boc2​O ) and adjust pH to 9 with NaHCO3​ . Stir overnight.

    • Causality: LiOH selectively cleaves the methyl ester without racemizing the α -carbon. The Boc group masks the highly nucleophilic aminooxy nitrogen, preventing it from reacting with activated amino acids during subsequent SPPS steps.

  • SPPS Coupling:

    • Action: Activate the Boc-protected aminooxy-Phe-OH using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

    • Action: Add to the resin-bound peptide and couple for 60 minutes.

    • Validation Check: Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat the coupling step.

  • Cleavage and Global Deprotection:

    • Action: Treat the resin with TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Causality: TFA simultaneously cleaves the peptide from the resin and removes the Boc protecting group, exposing the active aminooxy handle for downstream oxime ligation.

Protocol 2: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate the purified aminooxy-peptide to an aldehyde-bearing fluorophore or small molecule.

  • Buffer Preparation:

    • Action: Prepare a 100 mM sodium acetate buffer at pH 4.5. Add aniline to a final concentration of 100 mM.

    • Causality: pH 4.5 is the optimal thermodynamic sweet spot. It is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but not so acidic that the aminooxy group ( pKa​≈4.6 ) becomes fully protonated and non-nucleophilic. Aniline acts as a nucleophilic catalyst, rapidly forming an intermediate Schiff base with the aldehyde, which then undergoes fast transimination with the aminooxy peptide 3[3].

  • Ligation Reaction:

    • Action: Dissolve the aminooxy-peptide (1 mM) and the aldehyde-target (1.5 mM) in the reaction buffer. Incubate at room temperature for 1-2 hours.

  • Self-Validating QC (LC-MS):

    • Action: Monitor the reaction via LC-MS.

    • Validation: The reaction is complete when the unreacted peptide peak disappears, replaced by a new peak corresponding to [Masspeptide​+Masstarget​−18Da] (loss of water).

OximeLigation A Peptide Synthesis (SPPS) with Boc-Aminooxy-Phe B Global Deprotection & Cleavage from Resin A->B TFA/Scavengers C Purified Aminooxy-Peptide (Active Nucleophile) B->C HPLC Purification E Oxime Ligation (pH 4.5, Aniline Catalyst) C->E D Target Molecule (Aldehyde/Ketone) D->E F Stable Oxime Conjugate (Bioorthogonal Product) E->F -H2O (Transimination)

Diagram 2: Workflow for SPPS incorporation and subsequent aniline-catalyzed oxime ligation.

Comparative Data: Why Choose Oxime Ligation?

When designing a bioconjugation strategy, the choice of chemistry dictates the stability, yield, and biological viability of the final product. The table below summarizes why aminooxy-based oxime ligation is frequently preferred over traditional methods for peptide modification.

Table 2: Kinetic and Stability Comparison of Bioconjugation Strategies

Conjugation StrategyReactive PartnersCatalyst RequiredLinkage Stability (In Vivo)Key Advantage
Oxime Ligation Aminooxy + Aldehyde/KetoneAniline (Optional but recommended)Excellent (Hydrolytically stable)Purely bioorthogonal; no metal toxicity; high chemoselectivity 3[3].
Maleimide-Thiol Thiol (Cys) + MaleimideNoneModerate (Prone to retro-Michael exchange)Extremely fast kinetics.
CuAAC (Click) Azide + AlkyneCopper (Cu I)Excellent Forms a stable triazole ring, but residual copper is highly cytotoxic.

Conclusion

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a dual-threat building block. By leveraging the α -effect, it serves as an elite nucleophile for bioorthogonal oxime ligations. Simultaneously, its unique hydrogen-bonding geometry allows structural biologists to force peptides into rigid, protease-resistant N-O turns. By adhering to the pH-optimized, self-validating protocols outlined above, researchers can seamlessly integrate this molecule into next-generation drug discovery pipelines.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: NIH / PubMed Central URL:[Link][3]

  • alpha-Aminooxy-beta-phenylpropionic acid, methyl ester | C10H13NO3 Source: PubChem / NIH URL:[Link][1]

  • Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids Source: NIH / PubMed Central URL:[Link][5]

  • NMR Studies on Turn Mimetic Analogs Derived from Melanocyte-stimulating Hormones Source: Academia.edu / BMB Reports URL:[Link][4]

  • NMR studies on turn mimetic analogs derived from melanocyte-stimulating hormones Source: NIH / PubMed URL:[Link][2]

Sources

Foundational

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in Advanced Bioconjugation: A Technical Whitepaper

Executive Summary The demand for site-specific, bioorthogonal protein and peptide modification has driven the development of highly specialized chemical reagents. Among these, Methyl 2-(aminooxy)-3-phenylpropanoate hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for site-specific, bioorthogonal protein and peptide modification has driven the development of highly specialized chemical reagents. Among these, Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8)[1] has emerged as a uniquely powerful building block. By replacing the standard α -amino group of phenylalanine with a highly nucleophilic α -aminooxy group (-O-NH₂), and protecting the C-terminus as a methyl ester, this compound offers an ideal balance of chemoselectivity, structural stability, and localized hydrophobicity.

In my experience optimizing bioconjugation workflows for therapeutic development, the selection of the right conjugation handle dictates the success of downstream applications—from Antibody-Drug Conjugates (ADCs) to peptide foldamers. This guide explores the mechanistic rationale, quantitative kinetics, and self-validating protocols for utilizing Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in state-of-the-art oxime ligations.

Chemical Rationale: Why This Specific Derivative?

Standard primary amines (like the ϵ -amine of lysine) are abundant on protein surfaces, making site-specific modification via traditional NHS-ester chemistry nearly impossible to control. To achieve homogeneity, we rely on bioorthogonal chemistry .

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride provides a structural triad that solves several synthetic challenges:

  • The α -Aminooxy Group: The adjacent oxygen atom donates electron density to the nitrogen via the "alpha-effect," raising the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO). This makes the aminooxy group a "super-nucleophile," allowing it to selectively target aldehydes and ketones at mildly acidic to neutral pH, forming a hydrolytically stable oxime bond[2].

  • The Benzyl Side Chain: The phenylalanine-derived aromatic ring imparts localized lipophilicity and serves as a strong UV chromophore, which is invaluable for tracking conjugation efficiency via RP-HPLC.

  • The Methyl Ester & Hydrochloride Salt: The methyl ester protects the carboxylate from unwanted side reactions (e.g., self-condensation) and removes the negative charge, which can enhance the membrane permeability of resulting peptidomimetics. The hydrochloride salt stabilizes the highly reactive aminooxy moiety against premature oxidation during long-term storage[3].

Mechanistic Principles of Catalyzed Oxime Ligation

While the aminooxy group is highly nucleophilic, its direct reaction with unactivated ketones or aldehydes at physiological pH (pH 7.4) is kinetically slow. This is a critical bottleneck in time-sensitive applications or when working with fragile proteins that cannot tolerate acidic conditions (pH 4.0-5.0)[4].

To bypass this, we utilize nucleophilic catalysis . The addition of aniline, or more effectively, p-phenylenediamine (pPDA), fundamentally alters the reaction pathway. The catalyst rapidly condenses with the carbonyl to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic than the parent carbonyl, allowing the Methyl 2-(aminooxy)-3-phenylpropanoate to attack rapidly via transimination[5],[6].

CatalyticCycle A Carbonyl Protein (Aldehyde/Ketone) C Protonated Schiff Base A->C + Catalyst (Fast) B Aniline / pPDA Catalyst B->C E Stable Oxime Bioconjugate C->E + Aminooxy (Transimination) D Methyl 2-(aminooxy)- 3-phenylpropanoate D->E E->B Catalyst Release

Catalytic cycle of aniline-mediated oxime ligation for protein modification.

Quantitative Data: Conjugation Chemistry Comparison

When designing a bioconjugation strategy, it is crucial to weigh reaction kinetics against bond stability. The table below summarizes why oxime ligation remains the gold standard for carbonyl-directed modifications.

Conjugation ChemistryTarget Functional GroupCatalyst RequiredTypical pH RangeRelative Reaction RateBond Stability
Oxime Ligation Aldehyde / KetoneAniline / pPDA4.5 - 7.0Fast (with pPDA)High (Hydrolytically stable)
Hydrazone Ligation Aldehyde / KetoneAniline / pPDA4.5 - 7.0Very FastModerate (Reversible in water)
Reductive Amination Aldehyde / KetoneCyanoborohydride5.0 - 8.0SlowVery High (Irreversible)
Maleimide-Thiol Free CysteineNone6.5 - 7.5Extremely FastModerate (Prone to Retro-Michael)

Note: p-Phenylenediamine (pPDA) has been shown to accelerate oxime ligations at pH 7.0 up to 120-fold compared to uncatalyzed reactions, and 19-fold faster than standard aniline[4],[7].

Site-Specific Modification Workflows

To utilize Methyl 2-(aminooxy)-3-phenylpropanoate, the target protein must first be engineered to display a bioorthogonal carbonyl group. Two field-proven methods include:

  • The Aldehyde Tag Method: Utilizing the Formylglycine Generating Enzyme (FGE), a short consensus sequence (CXPXR) is genetically encoded into the protein. During expression in mammalian cells, FGE co-translationally oxidizes the cysteine to formylglycine, yielding a reactive aldehyde[8].

  • Non-Natural Amino Acid (NNAA) Incorporation: Using orthogonal tRNA/aminoacyl-tRNA synthetase pairs, a ketone-bearing amino acid such as p-acetylphenylalanine (pAcF) is incorporated at a specific amber nonsense codon (UAG)[9].

Experimental Protocol: pPDA-Catalyzed Oxime Ligation

This protocol represents a self-validating system. By tracking the reaction via LC-MS, the exact mass shift corresponding to the addition of the aminooxy-phenylalanine moiety (minus H₂O) confirms both the site-specificity and the completion of the reaction.

Reagents Required:

  • Aldehyde-tagged protein (10–50 µM final concentration)

  • Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (100 mM stock in DMSO)

  • p-Phenylenediamine (pPDA) catalyst (0.5 M stock in reaction buffer)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 6.5–7.0

Step-by-Step Methodology:

  • Buffer Exchange: Ensure the target protein is in the 100 mM Sodium Phosphate reaction buffer. Avoid buffers containing primary amines (e.g., Tris) as they can competitively form weak Schiff bases, slowing the reaction.

  • Catalyst Activation: Add the pPDA stock to the protein solution to achieve a final catalyst concentration of 10 mM. Causality note: 10 mM is the optimal threshold to drive Schiff base formation without causing protein precipitation or off-target toxicity[4].

  • Reagent Addition: Add Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to achieve a 10-fold molar excess relative to the protein.

  • Incubation: Incubate the reaction at room temperature (20–25°C) in the dark for 2 to 4 hours. The dark environment prevents potential photo-oxidation of the pPDA catalyst.

  • Validation & Quenching: Draw a 5 µL aliquot and analyze via intact protein LC-MS. A mass shift of +177.08 Da (Mass of reagent [195.09] - Mass of H₂O[18.01]) indicates successful oxime formation.

  • Purification: Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis against the final formulation buffer.

Workflow Step1 1. Protein Engineering (Introduce Aldehyde/Ketone Tag) Step2 2. Buffer Preparation (100 mM Phosphate, pH 6.5-7.0) Step1->Step2 Step3 3. Catalyst Addition (10 mM pPDA or Aniline) Step2->Step3 Step4 4. Aminooxy Reagent Addition (10 eq Methyl 2-(aminooxy)-3-phenylpropanoate) Step3->Step4 Step5 5. Incubation & Purification (RT for 2-4h, followed by SEC / LC-MS) Step4->Step5

Step-by-step experimental workflow for site-specific oxime bioconjugation.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADC development, heterogeneity leads to narrow therapeutic indices. By utilizing oxime ligation, developers can achieve a precise Drug-to-Antibody Ratio (DAR). While Methyl 2-(aminooxy)-3-phenylpropanoate itself is not a cytotoxic payload, it serves as a critical model compound for optimizing the conjugation kinetics of complex aminooxy-functionalized linkers before committing expensive payload-linker constructs to the reaction.

Peptidomimetics and Foldamers

Beyond bioconjugation, α -aminooxy acids are fundamental building blocks for foldamers. Peptides containing aminooxy residues exhibit strong conformational biases, often forming stable eight-membered hydrogen-bonded rings that resemble γ -turns[9]. Incorporating Methyl 2-(aminooxy)-3-phenylpropanoate into a peptide sequence (following ester hydrolysis) imparts extreme resistance to proteolytic degradation, a highly desirable trait for peptide therapeutics aiming for oral bioavailability[10].

Conclusion

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a highly versatile reagent that bridges the gap between synthetic organic chemistry and biological engineering. By leveraging the alpha-effect of the aminooxy group and the catalytic power of p-phenylenediamine, researchers can execute rapid, site-specific, and hydrolytically stable modifications of complex macromolecules. As the field of targeted therapeutics continues to mature, mastering these bioorthogonal principles is no longer optional—it is a fundamental requirement for modern drug design.

References

  • A Chemoselective Method for Site-Specific Immobilization of Peptides via Aminooxy Group Bioconjugate Chemistry (2001) URL:[Link]

  • Site-Specific Incorporation of (Aminooxy)acetic Acid into Proteins Biochemistry (2002) URL:[Link]

  • Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag PNAS (2009) URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Bioconjugate Chemistry (2014) URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Chemical Science (2022) URL:[Link]

Sources

Exploratory

Engineering Peptidomimetics and Bioconjugates: The Role of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride

An in-depth technical guide on the application of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in advanced peptide synthesis and bioconjugation. Executive Summary Methyl 2-(aminooxy)-3-phenylpropanoate hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in advanced peptide synthesis and bioconjugation.

Executive Summary

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (AOPP-OMe·HCl) is a highly specialized amino acid derivative where the canonical α -amino group of phenylalanine is replaced by an aminooxy (–O–NH₂) moiety, and the C-terminus is protected as a methyl ester[1]. This structural modification fundamentally alters the physicochemical properties of the molecule, making it an indispensable building block in the synthesis of proteolytically stable peptidomimetics (foldamers) and a highly reactive nucleophile for chemoselective bioconjugation[2]. This whitepaper details the mechanistic grounding, quantitative performance, and validated protocols for utilizing AOPP-OMe·HCl in modern drug development workflows.

Mechanistic Grounding: The Alpha Effect and Structural Rigidity

The utility of AOPP-OMe·HCl is driven by two core chemical phenomena that dictate its behavior in synthetic workflows:

  • The Alpha Effect & pH-Dependent Nucleophilicity : The adjacent electronegative oxygen atom possesses lone pairs that electronically repel the lone pairs on the nitrogen atom. This repulsion raises the energy of the Highest Occupied Molecular Orbital (HOMO), significantly enhancing the nucleophilicity of the nitrogen[3]. Furthermore, the pKa of the aminooxy group is approximately 4.6, compared to ~9.0 for a standard α -amine. This allows the aminooxy group to remain unprotonated and highly reactive at slightly acidic to neutral pH (pH 4.5–7.0), enabling chemoselective ligations without cross-reactivity from canonical lysine side chains[4].

  • Conformational Control (Foldamers) : When incorporated into a peptide backbone, α -aminooxy acids form exceptionally strong intramolecular hydrogen bonds. These N–O turns induce rigid secondary structures, such as 8-membered hydrogen-bonded rings and 2.8-helices, which are highly resistant to endogenous proteolytic degradation[5].

Application 1: Synthesis of α -Aminooxy Peptides (Foldamers)

Causality of Experimental Choices

The hydrochloride salt of AOPP-OMe is utilized to prevent premature oxidation and self-condensation of the highly reactive aminooxy group during storage. During peptide coupling, the HCl salt must be neutralized in situ using a non-nucleophilic base (e.g., DIPEA). Strong coupling reagents like HATU are required because the incoming canonical amino acid must be highly activated to react efficiently with the aminooxy nitrogen, which—despite the alpha effect—experiences steric hindrance from the adjacent oxygen and the bulky benzyl side chain[6].

Protocol: Step-by-Step Foldamer Coupling

This protocol outlines the coupling of AOPP-OMe·HCl to an N-protected canonical amino acid to form a stable N–O amide bond.

  • Preparation : Dissolve 1.0 eq of AOPP-OMe·HCl in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

  • Neutralization : Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt, releasing the free aminooxy nucleophile.

  • Activation : In a separate vial, dissolve 1.1 eq of the N-protected canonical amino acid (e.g., Fmoc-Ala-OH) and 1.1 eq of HATU in DMF. Stir for 5 minutes to form the active OAt ester.

  • Coupling : Transfer the activated amino acid solution to the AOPP-OMe solution. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation : Monitor the reaction via LC-MS. The formation of the N–O amide bond is confirmed by the expected mass shift.

  • Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection : The C-terminal methyl ester can be selectively hydrolyzed using LiOH in a MeOH/H₂O mixture to allow for subsequent C-terminal chain elongation.

G Start AOPP-OMe·HCl (Starting Material) Neutralization Neutralization (DIPEA in DMF) Start->Neutralization Coupling Coupling Reaction (N-O Amide Formation) Neutralization->Coupling Activation Carboxyl Activation (Fmoc-AA-OH + HATU) Activation->Coupling Deprotection Ester Hydrolysis (LiOH, MeOH/H2O) Coupling->Deprotection Product Alpha-Aminooxy Peptide (Foldamer) Deprotection->Product

Caption: Workflow for the synthesis and deprotection of α -aminooxy peptide foldamers.

Application 2: Chemoselective Oxime Ligation in Bioconjugation

Causality of Experimental Choices

Oxime ligation is preferred over maleimide or NHS-ester chemistry when absolute site-specificity and long-term hydrolytic stability are required (e.g., in Antibody-Drug Conjugates)[2]. By reacting an AOPP-derived peptide with a ketone-tagged protein (e.g., incorporating p-acetylphenylalanine), a highly stable C=N–O linkage is formed. To overcome the slow kinetics of oxime formation at neutral pH, m-phenylenediamine (mPDA) is used as a nucleophilic catalyst. mPDA rapidly forms a Schiff base intermediate with the target ketone, which then undergoes efficient transimination with the aminooxy group[7].

Protocol: mPDA-Catalyzed Oxime Ligation
  • Buffer Preparation : Prepare a 100 mM sodium phosphate buffer at pH 6.5.

  • Reactant Mixing : Dissolve the ketone-tagged target protein to a final concentration of 10–50 µM in the buffer. Add the AOPP-derived peptide (deprotected at the N-terminus) to a final concentration of 100–500 µM (10-fold molar excess).

  • Catalysis : Add mPDA catalyst to a final concentration of 10 mM. mPDA is preferred over standard aniline due to a 10- to 100-fold increase in reaction rate at neutral pH[7].

  • Incubation : Incubate the reaction mixture at room temperature for 1–2 hours.

  • Validation & Purification : Analyze the conjugation efficiency via ESI-TOF intact mass spectrometry. Purify the resulting bioconjugate using Size Exclusion Chromatography (SEC) to remove excess peptide and catalyst.

G Target Ketone-Tagged Protein Catalyst mPDA Catalyst (pH 6.5 Buffer) Target->Catalyst Intermediate Schiff Base Intermediate Catalyst->Intermediate Fast Kinetics Ligation Chemoselective Transimination Intermediate->Ligation AOPP AOPP-Derived Peptide (Nucleophile) AOPP->Ligation StableConjugate Stable Oxime Bioconjugate Ligation->StableConjugate H2O Release

Caption: Signaling and reaction pathway of mPDA-catalyzed chemoselective oxime ligation.

Quantitative Data Presentation

Table 1: Structural & Stability Comparison of Peptide Linkages

ParameterCanonical Peptide Bond ( α -Amine)Aminooxy Peptide Bond ( α -Aminooxy)
Nucleophile pKa ~9.0~4.6
Optimal Ligation pH 8.0 – 9.04.5 – 7.0
Secondary Structure α -helices, β -sheets2.8-helices, 8-membered N–O turns
Proteolytic Stability Susceptible (t 1/2​ < hours)Highly Resistant (t 1/2​ > days)
Hydrogen Bond Strength StandardEnhanced (due to O-N polarization)

Table 2: Kinetic Parameters of Oxime Ligation Catalysts[7]

CatalystConcentrationOperating pHRelative Reaction Rate (vs. Uncatalyzed)
None (Control)N/A7.01x
Aniline100 mM4.5~40x
Aniline100 mM7.0~6x
m-Phenylenediamine (mPDA)10 mM7.0~120x

References

  • PubChem - alpha-Aminooxy-beta-phenylpropionic acid, methyl ester | C10H13NO3 | CID 562474 URL:[Link]

  • Organic Letters (ACS) - Oxime Ligation via in situ Oxidation of N-Phenylglycinyl Peptides URL:[Link]

  • Bioconjugate Chemistry (PMC) - A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation URL:[Link]

  • KoreaScience - NMR Studies on Turn Mimetic Analogs Derived from Melanocyte-stimulating Hormones URL:[Link]

Sources

Foundational

Whitepaper: Engineering Stable Bioconjugates Using Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

Executive Summary In the landscape of modern bioconjugation, achieving highly chemoselective, stable linkages under mild aqueous conditions remains a critical bottleneck. While maleimide-thiol and NHS-ester chemistries a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern bioconjugation, achieving highly chemoselective, stable linkages under mild aqueous conditions remains a critical bottleneck. While maleimide-thiol and NHS-ester chemistries are ubiquitous, their susceptibility to retro-Michael instability and off-target cross-reactivity limits their utility in complex biological matrices.

The oxime ligation—formed between an aminooxy group ( O−NH2​ ) and an electrophilic carbonyl—has emerged as a premier bioorthogonal alternative 1[1]. This technical guide explores the mechanistic and practical applications of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride , a specialized biomimetic reagent engineered to overcome the kinetic and structural limitations of traditional bioconjugation linkers.

Chemical Rationale & Structural Advantages

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is structurally the aminooxy analogue of phenylalanine methyl ester. Every functional moiety in this molecule is designed with a specific thermodynamic or kinetic purpose:

  • Alpha-Effect Aminooxy Nucleophile: The adjacent oxygen atom donates electron density to the nitrogen, creating an "alpha-effect" that makes the aminooxy group a significantly stronger nucleophile than standard amines. The resulting oxime bond ( C=N−O ) exhibits exceptional hydrolytic stability compared to hydrazones 2[2].

  • Phenylpropanoate Core (Biomimetic Anchor): The aromatic phenylalanine-like side chain imparts critical lipophilicity. This allows the conjugate to seamlessly integrate into hydrophobic protein pockets or modulate the overall pharmacokinetic profile of a therapeutic without introducing the steric bulk of PEG polymers.

  • Methyl Ester Protection: Masking the C-terminal carboxylic acid prevents unwanted side-chain amidation during complex synthetic workflows and enhances the membrane permeability of the final conjugate.

  • Hydrochloride Salt Stabilization: Free aminooxy groups are highly reactive and prone to auto-oxidation or dimerization. The HCl salt ensures the nucleophile remains protonated and inert during long-term storage, yielding a stable precursor for on-demand modification 1[1].

Mechanistic Pathway: Catalyzed Oxime Ligation

While oxime ligation is highly chemoselective, the uncatalyzed reaction at physiological pH (7.0) is kinetically sluggish. To resolve this, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are deployed 3[4].

Causality of Catalysis: The mPDA catalyst rapidly attacks the target aldehyde to form a protonated Schiff base intermediate. Because the protonated Schiff base is significantly more electrophilic than the parent carbonyl, the aminooxy group of Methyl 2-(aminooxy)-3-phenylpropanoate undergoes a rapid transimination reaction. This displaces the catalyst and irreversibly locks the molecules into a stable oxime linkage.

Mechanism A Target Aldehyde (Electrophile) C Protonated Schiff Base (Highly Reactive) A->C Catalyst Attack (pH 5.0 - 7.0) B mPDA Catalyst (Nucleophile) B->C E Stable Oxime Linkage (C=N-O) C->E Transimination D Methyl 2-(aminooxy)- 3-phenylpropanoate D->E Aminooxy Attack

Nucleophilic catalysis of oxime ligation via a highly reactive Schiff base intermediate.

Quantitative Performance Data

The addition of mPDA has been shown to accelerate oxime formation by up to 15- to 120-fold compared to uncatalyzed conditions, bridging the gap between bioorthogonality and practical reaction times 3[3].

Table 1: Quantitative Comparison of Bioconjugation Linkages

Linkage TypeReaction Rate (pH 7.0)Hydrolytic StabilityCatalyst Requirement
Uncatalyzed Oxime Slow ( t1/2​>24 h)HighNone
Catalyzed Oxime (mPDA) Fast ( t1/2​<1 h)HighmPDA / Aniline
Hydrazone ModerateLow (Reversible)Optional
Maleimide-Thiol Very FastModerate (Retro-Michael)None

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a closed, self-validating system. Every step includes a specific physicochemical rationale and a measurable checkpoint.

Protocol Step1 Step 1: Preparation Buffer to pH 6.0 Dissolve HCl Salt Step2 Step 2: Catalysis Add 10-50 mM mPDA Activate Target Step1->Step2 Step3 Step 3: Ligation Add Aminooxy Reagent Incubate 1-4h Step2->Step3 Step4 Step 4: Validation Quench & Analyze (RP-HPLC / MS) Step3->Step4

Self-validating workflow for catalyzed oxime bioconjugation.

Step-by-Step Methodology:
  • Preparation of the Reagent:

    • Action: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in a 100 mM sodium phosphate buffer adjusted to pH 6.0.

    • Causality: The pH must be rigorously controlled. At pH < 4, target biomolecules may denature; at pH > 7, the oxime formation rate drops exponentially due to the lack of protonation of the carbonyl oxygen. pH 6.0 provides the optimal thermodynamic balance 3[4].

  • Catalyst Activation:

    • Action: Add m-phenylenediamine (mPDA) to a final concentration of 10–50 mM.

    • Causality: This specific concentration saturates the aldehyde targets, rapidly converting them to the reactive Schiff base intermediate without inducing off-target toxicity or precipitation.

  • Ligation Reaction:

    • Action: Introduce the aldehyde-tagged target molecule (e.g., an oxidized glycoprotein) at a 1:5 molar ratio (Target : Aminooxy). Incubate at room temperature for 1–4 hours.

    • Causality: The 5-fold molar excess of the aminooxy reagent drives the equilibrium toward complete conversion via Le Chatelier's principle.

  • Validation and Quenching (Self-Validation Checkpoint):

    • Action: Quench the reaction by adding 10% (v/v) acetone. Analyze the crude mixture via Analytical RP-HPLC and ESI-MS.

    • Causality: Acetone acts as a sacrificial ketone, instantly consuming any unreacted aminooxy reagent and halting the reaction 1[1]. Successful ligation is validated by a distinct retention time shift on RP-HPLC (driven by the lipophilic phenylpropanoate core) and mass confirmation via ESI-MS.

Applications in Advanced Therapeutics

  • Antibody-Drug Conjugates (ADCs): The hydrolytic stability of the oxime linkage prevents premature payload release in systemic circulation. The lipophilic phenylalanine core can be utilized to tune the drug-to-antibody ratio (DAR) and improve cellular internalization of the payload.

  • Late-Stage Peptide Functionalization: The orthogonal reactivity of the aminooxy group allows for the modification of complex, disulfide-rich peptides without disrupting their native folded state or requiring metal catalysts that complicate downstream purification 1[1].

References

  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: Bioconjugate Chemistry (NIH / PMC) URL: [Link]

  • Title: Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation Source: NIH / PMC URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Chemoselective Ligation Using Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

A Senior Application Scientist's Perspective on Harnessing Oxime Ligation for Advanced Bioconjugation Introduction: The Imperative for Precision in Molecular Assembly In the landscape of modern drug development, chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Harnessing Oxime Ligation for Advanced Bioconjugation

Introduction: The Imperative for Precision in Molecular Assembly

In the landscape of modern drug development, chemical biology, and materials science, the ability to selectively and stably connect molecular entities is paramount. Chemoselective ligations—reactions that form a covalent bond between two functional groups in the presence of a multitude of other reactive groups—are the cornerstone of creating complex, functional biomolecular constructs. Among these, oxime ligation, the reaction between an aminooxy group and a carbonyl (an aldehyde or ketone), has emerged as a particularly robust and versatile tool.[1] This is due to its high specificity, the exceptional stability of the resulting oxime bond, and its ability to proceed under mild, aqueous conditions compatible with sensitive biological molecules.[2][3]

This guide provides an in-depth exploration of chemoselective ligation with a focus on a specific, yet illustrative reagent: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride . While extensive literature on this particular molecule is not widespread, its structure, derived from the amino acid phenylalanine, presents unique opportunities and considerations in the design of bioconjugation strategies. We will delve into the core principles of oxime ligation, the inferred advantages of using a phenylalanine-based reagent, detailed experimental protocols, and the critical parameters for successful and reproducible outcomes.

The Heart of the Matter: The Oxime Ligation

The fundamental reaction involves the nucleophilic attack of the aminooxy group (-ONH₂) on the electrophilic carbon of an aldehyde or ketone. This is followed by dehydration to form a stable C=N-O linkage, known as an oxime.[1]

Reaction Mechanism: A Step-by-Step Look

The formation of an oxime is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the aminooxy group attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.[1]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable oxime bond.[1]

The reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product.[4]

Diagram: Mechanism of Oxime Ligation

Caption: The two-step mechanism of oxime formation.

The Reagent in Focus: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

This molecule, with CAS Number 152171-73-8, is a derivative of the amino acid L-phenylalanine.[5] Its structure comprises three key features:

  • The Aminooxy Group (-ONH₂): The reactive handle for oxime ligation.

  • A Phenylpropyl Side Chain: This bulky, hydrophobic group can influence solubility, reaction kinetics, and potential non-covalent interactions of the resulting conjugate.

  • A Methyl Ester (-COOCH₃): This group can modulate solubility and presents a potential site for subsequent modification or enzymatic cleavage, hinting at prodrug applications.[6]

Inferred Advantages of a Phenylalanine-Based Reagent:

While direct comparative studies are scarce, we can infer several potential benefits from its structure:

  • Modulated Reactivity and Stability: The electron-donating nature of the phenylpropyl group could subtly influence the nucleophilicity of the aminooxy group. The steric bulk may also play a role in the stability of the resulting oxime bond.

  • Hydrophobicity: The phenyl group introduces hydrophobicity, which could be advantageous for applications involving interactions with non-polar environments, such as cell membranes or hydrophobic pockets of proteins.

  • Potential for Prodrug Strategies: The methyl ester can be hydrolyzed by esterases present in biological systems.[7][] This opens the possibility of designing conjugates that release a cargo molecule with a free carboxylic acid upon entering a cell, potentially altering its solubility or activity.[9]

  • Biocompatibility: As a derivative of a natural amino acid, it is expected to have good biocompatibility.

Experimental Design and Protocols

The success of oxime ligation hinges on careful control of several experimental parameters.

Key Reaction Parameters
ParameterOptimal Range/ConditionRationale and Field-Proven Insights
pH 4.0 - 5.5 (uncatalyzed)This acidic pH protonates the carbonyl group, making it more electrophilic, while leaving a sufficient population of the aminooxy group unprotonated and nucleophilic.[1]
6.5 - 7.5 (catalyzed)Essential for applications with acid-sensitive biomolecules. Requires a catalyst to achieve reasonable reaction rates.[2]
Catalyst Aniline or its derivatives (e.g., m-phenylenediamine)Aniline forms a highly reactive protonated Schiff base with the carbonyl compound, which is then attacked by the aminooxy group, significantly accelerating the reaction at neutral pH. m-Phenylenediamine is often more effective due to its higher aqueous solubility.[1]
Temperature Room Temperature (20-25 °C)Most oxime ligations proceed efficiently at ambient temperatures.[2]
Solvent Aqueous buffers (e.g., PBS, acetate)The reaction is highly compatible with aqueous environments, a key advantage for biological applications. Organic co-solvents (e.g., DMSO, DMF) can be used to dissolve hydrophobic reactants.[10]
Reactant Ratio Near-equimolar or slight excess of the aminooxy reagentA large excess of one reactant is typically not required due to the favorable equilibrium of the reaction.[4]
General Protocol for Protein Labeling

This protocol provides a general framework for conjugating Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to a protein containing an aldehyde or ketone group.

1. Preparation of Aldehyde/Ketone-Functionalized Protein:

  • Site-Specific Introduction: If the protein of interest does not have a native carbonyl group, one must be introduced. A common method is the oxidation of an N-terminal serine residue to an aldehyde using sodium periodate.

    • Dissolve the protein in an appropriate buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Quench the reaction by adding glycerol or ethylene glycol to a final concentration of 20 mM.

    • Remove excess periodate and byproducts by buffer exchange using a desalting column.

2. Ligation Reaction:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde-functionalized protein in the desired reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a 10-50 mM stock solution of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in an appropriate solvent (e.g., water or DMSO).

    • Prepare a 1 M stock solution of aniline catalyst in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde-functionalized protein (e.g., to a final concentration of 10-50 µM) and Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (e.g., 1.5-5 molar equivalents).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-16 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the resulting conjugate to remove unreacted reagents and catalyst using size-exclusion chromatography, dialysis, or affinity chromatography.

Diagram: Experimental Workflow for Protein Labeling

Caption: A typical workflow for protein labeling via oxime ligation.

Trustworthiness: Self-Validating Systems and Quality Control

To ensure the integrity of your results, it is crucial to build self-validating steps into your experimental design.

  • Mass Spectrometry (MS): This is the gold standard for confirming the formation of the desired conjugate. The expected mass increase corresponding to the addition of the Methyl 2-(aminooxy)-3-phenylpropanoate moiety (minus water) should be observed.

  • HPLC Analysis: Reverse-phase HPLC can be used to monitor the consumption of starting materials and the formation of the product. The conjugate will typically have a different retention time than the starting protein.

  • SDS-PAGE: While not quantitative, a shift in the apparent molecular weight on an SDS-PAGE gel can provide a quick qualitative check for successful conjugation, especially when conjugating larger tags.

Conclusion: A Versatile Tool for Advanced Applications

Chemoselective ligation via oxime bond formation is a powerful strategy for the precise construction of complex biomolecules. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, with its phenylalanine-derived structure, offers a unique set of properties that can be exploited in various applications, from targeted drug delivery to the development of novel biomaterials. While direct experimental data for this specific reagent may be limited, the well-established principles of oxime ligation provide a robust framework for its successful implementation. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can confidently employ this and similar aminooxy reagents to advance their scientific endeavors.

References

  • Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. University of Louisville. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Houk, K. N., & Jencks, W. P. (1979). The Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 101(17), 4813-4821.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Retrieved from [Link]

  • Laulhé, S., & Nantz, M. H. (2012). Aminooxy reagents for synthesis and analysis: expanding the role of oximation. Tetrahedron Letters, 53(35), 4641-4644. Retrieved from [Link]

  • Poole, C. F. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(20), 3465-3475. Retrieved from [Link]

  • Jain, A., & Kumar, A. (2019). Highly Efficient Prodrugs: Design and Therapeutic Applications. Journal of Pharmaceutical Sciences and Research, 11(5), 1833-1841. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective ligation of selected pairs of functional groups. Retrieved from [Link]

  • Kumar, R., & Locuson, C. W. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4634–4638. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. Retrieved from [Link]

  • Gomes, P., & Soares, J. X. (2012). Amino Acids in the Development of Prodrugs. Molecules, 17(11), 13353–13385. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(10), 305-322. Retrieved from [Link]

  • Chemcas. (n.d.). methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. Retrieved from [Link]

  • Hayashi, Y., & Gotoh, H. (2005). O-nitroso aldol synthesis: Catalytic enantioselective route to α-aminooxy carbonyl compounds via enamine intermediate. Proceedings of the National Academy of Sciences, 102(43), 15283–15287. Retrieved from [Link]

  • Google Patents. (n.d.). US20140296191A1 - Compositions of pharmaceutical.
  • Dąbrowska-Maś, E. (2017). Insights on Fatty Acids in Lipophilic Prodrug Strategy. International Research Journal of Pure and Applied Chemistry, 14(4), 1-10. Retrieved from [Link]

  • Regulations.gov. (2014, February 6). Application for Patent Term Extension for U.S. Patent No. 7,488,827. Retrieved from [Link]

  • Pączkowska, M., & Ciesielski, A. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4323. Retrieved from [Link]

  • Google Patents. (n.d.). WO1996039133A1 - Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones.
  • Google Patents. (n.d.). EP0338893A2 - Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Protein Labeling via Oxime Ligation Using Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride

Executive Summary Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) is a highly reactive, chemoselective aminooxy building block used in advanced bioconjugation. This application note details a robus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) is a highly reactive, chemoselective aminooxy building block used in advanced bioconjugation. This application note details a robust, self-validating protocol for utilizing this phenylalanine derivative to label aldehyde- or ketone-functionalized proteins via oxime ligation. By integrating m-phenylenediamine (mPDA) as a nucleophilic catalyst, this workflow achieves rapid, high-yield conjugation at physiological pH, preserving protein structural integrity while introducing a defined hydrophobic tag.

Mechanistic Insights & Causality

In traditional bioconjugation, oxime ligation between an aminooxy group and a carbonyl occurs optimally at acidic pH (pH 4.0–5.0). However, exposing complex biomolecules to acidic conditions often leads to irreversible denaturation or aggregation. At physiological pH (6.5–7.0), the direct reaction is kinetically sluggish due to the low electrophilicity of unprotonated carbonyls[1].

To overcome this thermodynamic barrier, we employ m-phenylenediamine (mPDA) as a nucleophilic catalyst. The causality of this choice is rooted in molecular kinetics and solubility:

  • Schiff Base Formation: mPDA rapidly attacks the unprotonated carbonyl on the protein to form a protonated Schiff base intermediate. This intermediate is significantly more electrophilic than the original carbonyl[2].

  • Transimination: The aminooxy group of Methyl 2-(aminooxy)-3-phenylpropanoate—benefiting from the α -effect which enhances its nucleophilicity—efficiently displaces the mPDA catalyst via transimination, forming a highly stable oxime bond[1].

  • Solubility Advantage: While aniline is a traditional catalyst for this reaction, its aqueous solubility is limited (~100 mM), and it can be toxic to biological systems. mPDA possesses much greater aqueous solubility (>500 mM), allowing it to be used at high concentrations to drive the reaction forward up to 15 times faster than aniline without precipitating the target protein[1].

The choice of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride specifically introduces a phenylalanine methyl ester moiety. This adds a defined hydrophobic handle to the protein, which is highly valuable for modulating protein-protein interactions, altering pharmacokinetic profiles (e.g., extending serum half-life via hydrophobic binding to albumin), or serving as a bioorthogonal precursor for downstream peptide synthesis.

Mechanism A Aldehyde/Ketone on Protein B mPDA Catalyst (Nucleophilic Attack) A->B Fast (pH 6.5-7.0) C Protonated Schiff Base Intermediate B->C -H2O D Methyl 2-(aminooxy)-3-phenylpropanoate C->D Transimination E Stable Oxime Conjugate + Regenerated mPDA D->E Catalyst Release

Figure 1: Catalytic mechanism of mPDA-driven oxime ligation via a Schiff base intermediate.

Quantitative Data: Catalyst Performance

The table below summarizes the kinetic enhancements provided by various nucleophilic catalysts during oxime ligation at neutral pH, demonstrating why mPDA is the optimal choice for this protocol[2],[1].

Catalyst SystemTypical Working ConcentrationMax Aqueous SolubilityRelative Reaction Rate (vs. Uncatalyzed)Optimal pH Range
None (Uncatalyzed) N/AN/A1x4.0 – 5.0
Aniline 10 – 100 mM~100 mM~40x6.0 – 7.0
p-Phenylenediamine (pPDA) 10 – 50 mM~50 mM~400x6.5 – 7.0
m-Phenylenediamine (mPDA) 50 – 500 mM >500 mM ~600x 6.5 – 7.0

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol is engineered as a self-validating system . It incorporates critical internal controls to distinguish true chemoselective ligation from non-specific hydrophobic absorption caused by the phenylalanine moiety.

  • Negative Control (No Oxidation): A protein aliquot processed without sodium periodate (NaIO 4​ ). This validates that the aminooxy reagent does not bind non-specifically to the native protein surface and strictly requires the aldehyde handle.

  • Kinetic Control (No Catalyst): A reaction run with the aminooxy reagent but omitting mPDA. This establishes the baseline uncatalyzed reaction rate, confirming that the high yield observed in the primary sample is a direct result of the mPDA-driven Schiff base intermediate[2].

Detailed Step-by-Step Protocol

Materials & Reagents
  • Target Protein: Glycoprotein or protein with N-terminal Serine/Threonine (1–5 mg/mL).

  • Oxidant: Sodium metaperiodate (NaIO 4​ ), freshly prepared.

  • Quenching Agent: Sodium sulfite (Na 2​ SO 3​ ).

  • Labeling Reagent: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8).

  • Catalyst: m-Phenylenediamine (mPDA).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

Phase 1: Aldehyde Generation (Periodate Oxidation)

Causality Note: NaIO 4​ selectively cleaves vicinal diols (found in glycans) or 1,2-amino alcohols (found at N-terminal Ser/Thr residues) to generate reactive aldehyde groups necessary for ligation.

  • Preparation: Buffer exchange the target protein into the Reaction Buffer (pH 6.5) to a final concentration of 50 µM.

  • Oxidation: Add NaIO 4​ to a final concentration of 1 mM. Protect the reaction vessel from light (to prevent generation of reactive oxygen species) and incubate at 4°C for 30 minutes.

  • Quenching: Add Na 2​ SO 3​ to a final concentration of 10 mM and incubate for 5 minutes at room temperature. Why? Unreacted periodate will rapidly oxidize the aminooxy reagent in the next step, destroying the tag. Sulfite reduces residual periodate to inactive iodate.

  • Desalting: Pass the quenched mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer to remove small molecule byproducts.

Phase 2: Catalyzed Oxime Ligation
  • Reagent Preparation: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in DMSO to create a 100 mM stock. Prepare a fresh 1 M stock of mPDA in Reaction Buffer (adjust pH back to 6.5 if necessary).

  • Reaction Assembly: To the oxidized protein (approx. 20–40 µM final), add the aminooxy reagent to a final concentration of 2 mM (approx. 50-100x molar excess).

  • Catalyst Addition: Add mPDA to a final concentration of 100 mM.

  • Incubation: Incubate the mixture at room temperature for 2 to 4 hours under gentle agitation.

  • Purification: Remove excess catalyst and unreacted aminooxy tag by performing exhaustive dialysis against PBS (pH 7.4) or via a secondary SEC column pass.

Workflow A Target Protein (Glycoprotein) B Periodate Oxidation (NaIO4, pH 6.5) A->B Step 1 C Aldehyde-Functionalized Protein B->C Quench & Desalt D Oxime Ligation (Aminooxy Reagent + mPDA) C->D Step 2 E Phenylalanine-Tagged Protein Conjugate D->E Purify

Figure 2: Two-step experimental workflow for chemoselective protein labeling via oxime ligation.

References

  • Rashidian M, Mahmoodi MM, Shah R, Dozier JK, Wagner CR, Distefano MD. "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Bioconjugate Chemistry. 2013 Mar 20;24(3):333-42.[Link]

  • Mahmoodi MM, Rashidian M, Zhang Y, Distefano MD. "Application of meta- and para-Phenylenediamine as Enhanced Oxime Ligation Catalysts for Protein Labeling, PEGylation, Immobilization, and Release." Current Protocols in Protein Science. 2015 Feb 2;79:15.4.1-15.4.28.[Link]

Sources

Application

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" use in solid-phase peptide synthesis (SPPS)

Application Note & Protocols Topic: Utilization of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride for Site-Specific Oxime Ligation in Solid-Phase Peptide Synthesis Audience: Researchers, scientists, and drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Utilization of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride for Site-Specific Oxime Ligation in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidergic Toolkit with Bioorthogonal Chemistry

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide science, enabling the routine construction of complex polypeptide chains.[1] The strategic incorporation of non-natural amino acids (nnAAs) into these chains is a pivotal method for enhancing therapeutic properties, such as metabolic stability, binding affinity, and in vivo half-life.[2][3] Among the most powerful strategies for peptide modification is the use of bioorthogonal chemistry—reactions that can occur in complex biological environments without interfering with native biochemical processes.[4]

Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, stands out as a robust and versatile bioorthogonal tool.[5][6] This chemoselective reaction forms a stable oxime bond, providing a reliable method for post-synthetic peptide modification. Methyl 2-(aminooxy)-3-phenylpropanoate, a structural analog of phenylalanine, serves as a key building block for introducing the highly reactive aminooxy functional group into a peptide sequence at a specific site. This application note provides a comprehensive guide, from the initial preparation of the SPPS-compatible building block to its incorporation into a peptide and its subsequent use in oxime ligation.

Principle of the Method: A Two-Stage Approach to Peptide Functionalization

The use of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in SPPS is a two-stage process. First, the amino acid is incorporated into the desired position of the peptide chain during standard Fmoc-based SPPS. Second, after cleavage from the solid support and purification, the unique aminooxy side chain is available for chemoselective ligation with any aldehyde- or ketone-containing molecule. This enables a modular approach to creating complex bioconjugates, macrocycles, and other advanced peptide structures.[7][8]

The overall workflow is depicted below, illustrating the path from the raw amino acid to a functionalized peptide conjugate.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Ligation reagent Methyl 2-(aminooxy)-3- phenylpropanoate HCl protection Nα-Fmoc Protection reagent->protection Fmoc-OSu, base spps Fmoc-SPPS Incorporation protection->spps Coupling reagents (HATU, DIEA) cleavage Cleavage & Deprotection spps->cleavage TFA Cocktail peptide Purified Aminooxy-Peptide cleavage->peptide Purification (HPLC) ligation Oxime Ligation peptide->ligation Aldehyde/Ketone (R-CHO/R-CO-R'), pH 4-5 conjugate Functionalized Peptide (e.g., Cyclic, Conjugate) ligation->conjugate caption Overall workflow for using the aminooxy handle.

Fig. 1: Overall workflow for using the aminooxy handle.

Reagent Preparation: The Gateway to Incorporation

Expert Insight: The commercially available Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is not directly compatible with standard Fmoc-SPPS. The free aminooxy group would cause unwanted side reactions during peptide coupling. Therefore, the first and most critical step is to protect this group with a temporary Nα-Fmoc group. This renders the building block fully orthogonal to the acid-labile side-chain protecting groups used in Fmoc/t-Bu chemistry.[1]

Protocol 3.1: Nα-Fmoc Protection of Methyl 2-(aminooxy)-3-phenylpropanoate

This protocol converts the hydrochloride salt into the SPPS-ready building block.

Materials:

  • Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids have dissolved. The solution should be basic.

  • Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature overnight (approx. 12-16 hours).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired Fmoc-protected amino acid.

  • Characterization: Confirm the identity and purity of the product via LC-MS and NMR before use in SPPS.

Protocol for SPPS Incorporation

This section details the incorporation of the prepared Fmoc-protected aminooxy amino acid into a growing peptide chain using a standard automated or manual SPPS workflow.[9]

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[9]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) of peptide synthesis grade.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Step-by-Step SPPS Protocol
  • Resin Preparation:

    • Place the desired resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for at least 1 hour.[9]

  • Standard Fmoc-SPPS Cycles:

    • Perform standard deprotection and coupling cycles for the amino acids preceding the aminooxy residue. Each cycle consists of:

      • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 5-10 minutes.

      • Washes: Wash the resin thoroughly with DMF (5x).

  • Coupling of the Aminooxy Amino Acid:

    • Activation: In a separate vial, pre-activate the Fmoc-protected Methyl 2-(aminooxy)-3-phenylpropanoate (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in DMF for 5-10 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

    • Justification: Non-natural amino acids can exhibit slower coupling kinetics due to steric hindrance.[10] Using a potent activator like HATU and extending the coupling time ensures a high incorporation efficiency. A second coupling (double coupling) may be performed if necessary.

    • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Continue with standard SPPS cycles to complete the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the completed peptide-resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).[10]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using reverse-phase HPLC.

Application Protocol: Post-Synthesis Oxime Ligation

With the purified aminooxy-peptide in hand, the final step is the chemoselective ligation to an aldehyde or ketone. This reaction is typically rapid and proceeds cleanly in aqueous buffers.[5]

Materials:

  • Purified, lyophilized aminooxy-peptide.

  • Aldehyde- or ketone-functionalized molecule of interest (e.g., a fluorescent dye, PEG chain, or a small molecule fragment).

  • Ligation Buffer: 100 mM Ammonium Acetate buffer, pH 4.5. Aniline can be used as a catalyst (10-20 mM) to accelerate the reaction.[6]

Procedure:

  • Dissolution: Dissolve the aminooxy-peptide in the ligation buffer to a final concentration of 1-5 mg/mL.

  • Reagent Addition: Add the aldehyde or ketone-containing molecule (1.5-3.0 equivalents).

  • Reaction: Incubate the mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS. The ligation is often complete within 1-4 hours.[5]

  • Purification: Once the reaction is complete, purify the final peptide conjugate by reverse-phase HPLC to remove excess reagents.

  • Confirmation: Confirm the final product by high-resolution mass spectrometry.

Chemical Mechanism: Oxime Formation

The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the stable C=N-O oxime linkage. The acidic pH facilitates the dehydration step.

Fig. 2: Mechanism of oxime bond formation.

Data and Expected Results

Validation of each step is crucial. The table below shows expected mass spectrometry results for a model peptide (Ac-Lys-Gly-[Aoa-Phe]-Ala-NH₂) before and after ligation with a ketone-containing fluorescent probe (Dansyl-aminoacetone).

SampleDescriptionTheoretical Mass (M+H)⁺Observed Mass (M+H)⁺Status
1 Crude Peptide after Cleavage522.28522.3Success
2 Purified Aminooxy-Peptide522.28522.3Success
3 Reaction Mixture after Ligation773.37773.4Success
4 Purified Final Conjugate773.37773.4Success
Note: [Aoa-Phe] denotes the incorporated Methyl 2-(aminooxy)-3-phenylpropanoate residue.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Incorporation Efficiency of Aminooxy AA 1. Steric hindrance.[10]2. Incomplete activation.1. Perform a double coupling.2. Use a more potent coupling agent like HATU.3. Increase coupling time to 4-6 hours.
Incomplete Oxime Ligation 1. Incorrect pH of the buffer.2. Degradation of aldehyde/ketone reagent.3. Steric hindrance around the ligation site.1. Verify buffer pH is between 4.0-5.0.2. Use a fresh stock of the aldehyde/ketone reagent.3. Add aniline (10-20 mM) as a catalyst.[5]4. Increase reaction temperature to 37°C and extend reaction time.
Side Product Formation during Cleavage 1. Insufficient scavengers in the TFA cocktail.1. Ensure the cleavage cocktail contains appropriate scavengers like TIS and water, especially for peptides containing Trp, Cys, or Met.[11]

Conclusion

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a versatile and powerful building block for advanced peptide engineering. By serving as a precursor to a site-specifically installed aminooxy group, it opens the door to a vast array of post-synthetic modifications via oxime ligation. This enables the straightforward synthesis of peptide-drug conjugates, macrocyclic peptides for improved stability and activity, and intricately functionalized biomaterials.[7][12] The protocols outlined herein provide a robust framework for researchers to harness this chemistry for their specific applications in drug discovery and materials science.

References

  • Streefkerk, D. E., et al. (2023). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters. [Link]

  • Mackereth, C. D., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules. [Link]

  • Streefkerk, D. E., et al. (2023). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository. [Link]

  • Wan, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. [Link]

  • Wan, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]

  • Buskas, T., et al. (2003). A Versatile Set of Aminooxy Amino Acids for the Synthesis of Neoglycopeptides. The Journal of Organic Chemistry. [Link]

  • Sakamoto, K., et al. (2009). Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols. [Link]

  • Buskas, T., et al. (2003). A versatile set of aminooxy amino acids for the synthesis of neoglycopeptides. PubMed. [Link]

  • O'Donnell, M. J., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. [Link]

  • Chemical Substance Information (2024). methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. [Link]

  • McKay, C. S., & Finn, M. G. (2014).
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • ChemSrc (2024). Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. [Link]

  • Adusumalli, S. R., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. RSC Publishing. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research.
  • Hartmann, S., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • AAPPTec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Vercillo, O. E., et al. (2014). Solid-phase peptide synthesis. RSC Advances. [Link]

  • Organic Syntheses Procedure. (1992). β-AMINO ACIDS. [Link]

  • PrepChem.com (2023). Synthesis of methyl 3-phenylpropionate. [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. [Link]

  • Nowick, J.S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

Sources

Method

Application Note: Bioorthogonal Cell Surface Engineering via Oxime Ligation with Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride

Executive Summary & Rationale The precise chemical modification of the cell surface glycocalyx is a cornerstone of modern cell therapy, biomaterial integration, and fundamental glycobiology. Methyl 2-(aminooxy)-3-phenylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The precise chemical modification of the cell surface glycocalyx is a cornerstone of modern cell therapy, biomaterial integration, and fundamental glycobiology. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) is an aminooxy-functionalized derivative of the amino acid phenylalanine. When deployed in cell surface engineering, this small molecule serves as a powerful bioorthogonal probe.

By covalently anchoring this phenylalanine methyl ester moiety to cell surface glycans, researchers can synthetically modulate the physicochemical properties of the cell membrane. Specifically, it introduces localized hydrophobicity and aromaticity, which can be utilized to drive artificial cell-cell aggregation, alter interactions with synthetic scaffolds, or serve as a dynamic surface—where subsequent hydrolysis of the methyl ester by endogenous esterases reveals a negatively charged carboxylate over time.

Mechanistic Causality & Reaction Dynamics

To achieve high-density, covalent attachment of Methyl 2-(aminooxy)-3-phenylpropanoate to living cells without compromising viability, the workflow relies on a two-step bioorthogonal approach: Mild Periodate Oxidation followed by Aniline-Catalyzed Oxime Ligation .

Generation of the Bioorthogonal Handle (Aldehyde)

Native mammalian cell surfaces are rich in heavily glycosylated proteins and lipids, capped predominantly by sialic acids. Treating cells with a strictly controlled concentration of sodium metaperiodate (1 mM NaIO₄) at 4°C selectively cleaves the exocyclic glycerol side chain (C7–C9) of these sialic acids [1].

  • The Causality of Conditions: The low temperature and low oxidant concentration are critical. Pushing the concentration higher or raising the temperature risks the over-oxidation of underlying galactose residues or the oxidative damage of membrane proteins, which triggers apoptosis and compromises the self-validation of the experiment.

Nucleophilic Catalysis of Oxime Ligation

The aminooxy group (-O-NH₂) of Methyl 2-(aminooxy)-3-phenylpropanoate is highly nucleophilic due to the alpha-effect. It reacts with the newly generated surface aldehydes to form a remarkably stable oxime linkage (C=N-O). However, direct oxime formation at physiological pH is thermodynamically sluggish.

  • The Causality of Aniline: To bridge the gap between chemical efficiency and biological viability, 10 mM aniline is introduced as a nucleophilic catalyst[2]. Aniline reacts rapidly with the surface aldehyde to form a highly electrophilic Schiff base intermediate. The aminooxy-phenylalanine derivative then rapidly displaces the aniline, driving the reaction to completion at a mildly acidic, cell-tolerated pH of 6.7.

Workflow A Native Cells (Sialic Acids) B Periodate Oxidation (1 mM NaIO4, 4°C) A->B C Aldehyde-Presenting Cell Surface B->C D Aminooxy-Phe + Aniline (pH 6.7 Ligation) C->D E Engineered Surface (Oxime Conjugate) D->E

Caption: Workflow for cell surface engineering via periodate oxidation and oxime ligation.

Mechanism Aldehyde Cell Surface Aldehyde Schiff Schiff Base Intermediate (Highly Electrophilic) Aldehyde->Schiff + Aniline Catalyst (Fast Kinetics) Oxime Stable Oxime Linkage (Phe-Derivative Anchored) Aldehyde->Oxime Direct Aminooxy Reaction (Slow at pH 6.7-7.4) Schiff->Oxime + Methyl 2-(aminooxy)-3-phenylpropanoate (Rapid Displacement)

Caption: Aniline-catalyzed oxime ligation mechanism accelerating bioorthogonal conjugation.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates an internal negative control (omission of NaIO₄). If the negative control exhibits modification, it indicates non-specific hydrophobic absorption of the phenylalanine derivative rather than covalent oxime ligation, alerting the researcher to wash-step failures.

Phase 1: Cell Surface Priming (Aldehyde Generation)
  • Preparation: Harvest cells (e.g., CHO, Jurkat, or primary cells) at 80% confluency. Wash 1×107 cells three times with ice-cold Phosphate-Buffered Saline (PBS, pH 7.4) to remove serum glycoproteins that could act as competitive sinks for the oxidation reagent.

  • Oxidation: Resuspend the experimental cohort in 1 mL of ice-cold PBS containing 1 mM NaIO₄ . Resuspend the Negative Control cohort in 1 mL of plain ice-cold PBS.

  • Incubation: Incubate both cohorts in the dark at 4°C for exactly 30 minutes.

  • Quenching & Washing: Quench the unreacted periodate by adding glycerol to a final concentration of 1 mM for 5 minutes. Wash the cells three times with ice-cold PBS to thoroughly remove all traces of periodate and formaldehyde byproducts.

Phase 2: Aniline-Catalyzed Oxime Ligation
  • Buffer Preparation: Prepare the Ligation Buffer by adjusting PBS to pH 6.7 using dilute HCl. Add aniline to a final concentration of 10 mM . Note: Aniline must be highly pure (distilled) to prevent cellular toxicity from oxidized impurities.

  • Probe Addition: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in anhydrous DMSO to create a 100 mM stock. Add this to the Ligation Buffer to achieve a final working concentration of 250 µM (ensure final DMSO concentration is <0.5% v/v).

  • Ligation: Resuspend both the oxidized cells and the negative control cells in 1 mL of the prepared Ligation Buffer.

  • Incubation: Incubate the cell suspensions at room temperature (or 4°C for highly sensitive primary cells) for 60–90 minutes with gentle end-over-end rotation.

  • Clearance: Wash the cells three times with PBS (pH 7.4) containing 1% Bovine Serum Albumin (BSA) to absorb and remove any unreacted, non-covalently partitioned hydrophobic phenylalanine probes.

  • Validation: The cells are now ready for downstream phenotypic assays (e.g., hydrophobicity-driven aggregation assays or LC-MS/MS validation of surface cleavage).

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions, labeling efficiency, and cell viability. Data reflects standardized benchmarks for the bioorthogonal labeling of sialylated glycoproteins on living cells [1].

Reaction ConditionBuffer pHCatalyst AddedIncubation TimeRelative Ligation EfficiencyPost-Reaction Cell Viability
Uncatalyzed (Physiological) 7.4None90 min< 10%> 95%
Uncatalyzed (Mild Acidic) 6.7None90 min~ 25%> 95%
Catalyzed (Rapid) 6.710 mM Aniline30 min~ 70%> 95%
Catalyzed (Standard) 6.710 mM Aniline90 min> 90% > 90%
Negative Control 6.710 mM Aniline90 min< 2% (Background)> 95%

Table 1: Optimization parameters demonstrating the necessity of mild acidic buffering and aniline catalysis to achieve >90% conjugation efficiency while preserving cellular integrity.

References

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209.[Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584.[Link]

Application

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" in the preparation of neoglycopeptides

Application Note: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in the Synthesis of Neoglycopeptides via Chemoselective Oxime Ligation Executive Summary The synthesis of homogeneous glycoprotein mimetics is a crit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in the Synthesis of Neoglycopeptides via Chemoselective Oxime Ligation

Executive Summary

The synthesis of homogeneous glycoprotein mimetics is a critical bottleneck in modern drug development and glycobiology. Native glycosylation yields highly heterogeneous mixtures that complicate pharmacokinetic profiling and structural characterization. To circumvent this, chemoselective oxime ligation has emerged as a premier bioorthogonal strategy. This application note details the utility of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride —a bifunctional α -aminooxy acid derivative—as a robust building block for generating stable, proteolytically resistant neoglycopeptides.

Scientific Rationale: The α -Aminooxy Advantage

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) serves as an unnatural analogue of phenylalanine where the α -amino group is replaced by an α -aminooxy (–O–NH₂) moiety. This structural modification provides two distinct advantages in peptide engineering:

  • Chemoselective Glycoconjugation: The aminooxy group exhibits an " α -effect," rendering the nitrogen highly nucleophilic even at mildly acidic pH levels [3]. This allows for direct, unprotected conjugation with the reducing end of carbohydrates (or aldehyde-functionalized glycans) without cross-reactivity with standard amino acid side chains.

  • Proteolytic Stability: When the resulting neoglycoamino acid is incorporated into a peptide backbone, it forms an N-alkoxy amide (oxy-peptide) bond. This unnatural linkage is highly resistant to enzymatic degradation, significantly extending the in vivo half-life of the resulting therapeutic neoglycopeptide.

Mechanistic Causality: Overcoming Ligation Bottlenecks

The direct reaction between an aminooxy group and a reducing sugar is traditionally slow due to the sugar predominantly existing in its stable cyclic hemiacetal form rather than the reactive open-chain aldehyde form.

To drive the reaction forward, aniline catalysis is employed [1, 2]. At an optimal pH of 4.5–5.5, aniline acts as a nucleophilic catalyst, reacting with the trace open-chain aldehyde to form a highly reactive N-phenylglycosylamine (imine) intermediate. The α -effect of the aminooxy group allows it to rapidly attack this imine intermediate, displacing the aniline and forming a stable, irreversible oxime bond. This catalytic cycle accelerates the reaction rate up to 20-fold, preventing the degradation of sensitive peptide sequences that can occur during prolonged incubation times [2, 4].

Mechanism A Reducing Sugar (Hemiacetal) C N-Phenylglycosylamine (Reactive Imine) A->C + Aniline (pH 4.5) E Oxime-Linked Neoglycoamino Ester A->E Uncatalyzed (Slow) B Aniline Catalyst (Nucleophile) B->C C->E + Aminooxy (Fast) D Methyl 2-(aminooxy)- 3-phenylpropanoate D->E

Fig 1: Aniline-catalyzed nucleophilic mechanism for rapid oxime ligation.

Compound Specifications & Kinetic Data

To ensure reproducibility, the physical parameters of the building block and the optimized reaction kinetics are summarized below.

Table 1: Physical and Chemical Properties

Parameter Specification
Chemical Name Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride
CAS Number 152171-73-8
Molecular Weight 231.68 g/mol
Formula C₁₀H₁₃NO₃ • HCl
Appearance White to off-white crystalline powder

| Solubility | Soluble in H₂O, DMF, DMSO, and Methanol |

Table 2: Optimization of Oxime Ligation Kinetics (D-Galactose Model)

Catalyst (Aniline) pH Temperature Time to >95% Conversion
None 4.5 37 °C > 72 hours
10 mM 4.5 37 °C 18 hours
100 mM 4.5 37 °C 2.5 hours

| 100 mM | 7.0 | 37 °C | 12 hours |

Note: Data synthesized from standard nucleophilic catalysis benchmarks [1, 3].

Experimental Workflows

The following self-validating protocols describe the two-stage process of generating a neoglycopeptide: first, the chemoselective functionalization of the building block, followed by its integration into a peptide sequence.

Workflow Step1 1. Oxime Ligation React Aminooxy Ester with Sugar (Aniline, pH 4.5) Step2 2. Saponification Hydrolyze Methyl Ester (LiOH, THF/H2O) Step1->Step2 Step3 3. Peptide Coupling Activate Free Acid (HATU/DIPEA) & Couple to Peptide Step2->Step3 Step4 4. Cleavage & Purification TFA Cleavage and RP-HPLC Isolation Step3->Step4

Fig 2: Step-by-step workflow for neoglycopeptide synthesis using the aminooxy building block.

Protocol A: Chemoselective Oxime Ligation (Preparation of Neoglycoamino Ester)

Objective: Form a stable oxime linkage between the aminooxy building block and an unprotected reducing sugar.

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate (NaOAc) buffer. Adjust the pH to 4.5 using glacial acetic acid.

  • Reagent Dissolution: Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (1.0 equivalent, 50 mM final concentration) and the target reducing sugar (e.g., D-galactose or N-acetylglucosamine, 1.5 equivalents) in the prepared acetate buffer.

  • Catalyst Addition: Add pure aniline to the reaction mixture to achieve a final concentration of 100 mM. Caution: Aniline is toxic; perform this step in a fume hood.

  • Incubation: Stir the reaction mixture at 37 °C. Monitor the reaction progress via LC-MS. Under these conditions, >95% conversion is typically achieved within 2.5 to 4 hours [2].

  • Purification: Purify the resulting oxime-linked neoglycoamino ester using preparative Reverse-Phase HPLC (C18 column, H₂O/Acetonitrile gradient with 0.1% TFA). Lyophilize the product fractions.

Protocol B: Saponification and Peptide Integration

Objective: Deprotect the C-terminus of the neoglycoamino acid and couple it to a growing peptide chain.

  • Ester Hydrolysis: Dissolve the purified neoglycoamino ester in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and H₂O. Cool the solution to 0 °C in an ice bath.

  • Saponification: Add Lithium Hydroxide (LiOH, 2.0 equivalents) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for an additional 30 minutes. Monitor by TLC or LC-MS to ensure complete disappearance of the methyl ester.

  • Neutralization: Carefully neutralize the mixture to pH 6.0 using 1.0 M HCl. Remove the THF in vacuo and lyophilize the remaining aqueous solution to yield the free neoglycoamino acid.

  • Solid-Phase Peptide Coupling: Swell the resin-bound peptide (bearing a free N-terminus) in DMF. Pre-activate the neoglycoamino acid (1.5 equivalents relative to resin loading) using HATU (1.4 equivalents) and DIPEA (3.0 equivalents) in DMF for 3 minutes.

  • Integration: Add the activated mixture to the resin. Shake at room temperature for 2 hours. The formation of the N-alkoxy amide bond may be slower than standard peptide coupling; a double-coupling cycle is recommended.

  • Cleavage: Wash the resin thoroughly with DMF and DCM. Cleave the neoglycopeptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate the final product in cold diethyl ether and purify via RP-HPLC.

References

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Oxime Ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. URL:[Link]

  • Losfeld, M. E., et al. (2010). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. Bioconjugate Chemistry, 21(2), 224-230. URL:[Link]

  • Baudendistel, O. R., et al. (2016). Real-Time NMR Studies of Oxyamine Ligations of Reducing Carbohydrates under Equilibrium Conditions. Chemistry - A European Journal, 22(48), 17359-17365. URL:[Link]

  • Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13, 9600-9606. URL:[Link]

Method

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" oxime ligation with aniline catalyst

Application Note: High-Efficiency Oxime Ligation of Methyl 2-(aminooxy)-3-phenylpropanoate via Aniline Catalysis Executive Summary & Mechanistic Rationale Oxime ligation is a premier bioorthogonal and chemoselective reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Oxime Ligation of Methyl 2-(aminooxy)-3-phenylpropanoate via Aniline Catalysis

Executive Summary & Mechanistic Rationale

Oxime ligation is a premier bioorthogonal and chemoselective reaction utilized extensively in bioconjugation, peptide synthesis, and materials science. The reaction covalently links an aminooxy-functionalized nucleophile with an electrophilic carbonyl (aldehyde or ketone) to form a hydrolytically stable oxime bond. However, a significant bottleneck in uncatalyzed oxime ligation is its sluggish reaction kinetics at physiological or neutral pH, which typically requires high reactant concentrations or prolonged incubation times to achieve high yields[1][2].

To circumvent this, aniline is employed as a potent nucleophilic catalyst. The causality behind this catalytic acceleration lies in the differential electrophilicity of reaction intermediates. Aniline rapidly attacks the carbonyl substrate to form a protonated Schiff base (imine)[3]. Because the pKa of the aniline-derived Schiff base is higher than that of the parent carbonyl, it exists largely in a highly electrophilic protonated state at mildly acidic to neutral pH (pH 4.5–7.0). The aminooxy group of the reagent—benefiting from the "alpha-effect" (enhanced nucleophilicity due to the adjacent oxygen lone pairs)—rapidly undergoes transimination with the Schiff base, displacing the aniline catalyst and forming the stable oxime conjugate[4][5].

Reagent Profile

  • Compound Name: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

  • CAS Number: 152171-73-8[6]

  • Molecular Weight: 231.68 g/mol [6]

  • Structural Role: Acts as the α -effect nucleophile. As an aminooxy analog of phenylalanine (methyl ester), it is ideal for appending hydrophobic, aromatic phenylalanine-like motifs to aldehyde-tagged proteins, functionalized polymers, or small molecules.

Mechanism Aldehyde Carbonyl Substrate (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Highly Electrophilic) Aldehyde->SchiffBase + Aniline (Fast, Reversible) Aniline Aniline Catalyst (Nucleophile) Oxime Stable Oxime Conjugate (Final Product) SchiffBase->Oxime + Aminooxy (Rate-Determining Transimination) Aminooxy Methyl 2-(aminooxy)- 3-phenylpropanoate Oxime->Aniline Catalyst Release

Figure 1: Mechanistic pathway of aniline-catalyzed oxime ligation via a Schiff base intermediate.

Kinetic Data & pH Dependence

The addition of aniline dramatically shifts the kinetic profile of the reaction. While uncatalyzed reactions at neutral pH exhibit rate constants ( kobs​ ) in the range of 10−3 to 10−2 M −1 s −1 , the introduction of 100 mM aniline accelerates the transimination step, pushing the rate constant up to 101 M −1 s −1 [2]. This allows for efficient ligation even at micromolar reactant concentrations.

Table 1: Kinetic Comparison of Oxime Ligation (Aminooxy + Aldehyde) | Reaction System | Catalyst | Catalyst Conc. | pH | Apparent Rate Constant ( kobs​ ) | Relative Rate Acceleration | | :--- | :--- | :--- | :--- | :--- | :--- | | Uncatalyzed | None | 0 mM | 4.5 | ∼2.9×10−3 M −1 s −1 | 1x (Baseline) | | Aniline-Catalyzed | Aniline | 10 mM | 4.5 | ∼4.4×10−2 M −1 s −1 | ~15x | | Uncatalyzed | None | 0 mM | 7.0 | ∼1.5×10−2 M −1 s −1 | 1x (Baseline) | | Aniline-Catalyzed | Aniline | 100 mM | 7.0 | 8.2±1.0 M −1 s −1 | >400x | (Data synthesized from established kinetic evaluations of aniline-catalyzed bioconjugations[2][7])

Experimental Protocol: Self-Validating Ligation System

This protocol outlines the step-by-step methodology for conjugating Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to an aldehyde-bearing substrate. The protocol is designed as a self-validating system, incorporating in-process pH verification and LC-MS monitoring to ensure mechanistic fidelity.

Step 1: Preparation of Ligation Buffer
  • Prepare a 100 mM Sodium Phosphate (NaPi) buffer.

  • Adjust the pH to 6.0 – 7.0 using NaOH or HCl. Causality note: While pH 4.5 yields the fastest absolute kinetics, pH 6.0–7.0 is often required to maintain the structural integrity of biological substrates. Aniline compensates for the kinetic drop at neutral pH[2][8].

  • Validation: Verify buffer pH post-adjustment. The buffering capacity must be robust enough to handle the addition of aniline hydrochloride without significant pH drift.

Step 2: Preparation of Aniline Catalyst Stock
  • Prepare a 1.0 M stock solution of aniline in the NaPi buffer.

  • Critical Handling: Aniline is susceptible to oxidation. Use freshly distilled aniline or high-purity ampoules.

  • Adjust the pH of the aniline stock back to the target pH (6.0 – 7.0) prior to use, as the basicity of aniline will alter the buffer pH.

Step 3: Substrate Preparation & Reaction Initiation
  • Dissolve the aldehyde-bearing substrate in the Ligation Buffer to a final concentration of 50–100 µM.

  • Add the aniline stock solution to the reaction vessel to achieve a final catalyst concentration of 100 mM[2][3].

  • Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) in a minimal volume of DMSO or directly in the Ligation Buffer.

  • Add the aminooxy reagent to the reaction vessel at a 2- to 5-fold molar excess (100–500 µM) relative to the aldehyde substrate.

Step 4: Incubation and Self-Validation (LC-MS Monitoring)
  • Incubate the reaction mixture at room temperature (20–25 °C) under gentle agitation.

  • Validation (Time-course monitoring): At t = 15 min, 60 min, and 120 min, withdraw a 5 µL aliquot and quench by diluting 1:10 in 0.1% Formic Acid (pH < 3).

  • Analyze via LC-MS. You should observe:

    • Rapid disappearance of the parent aldehyde mass.

    • Transient appearance of the Schiff base intermediate mass (Aldehyde + Aniline - H₂O).

    • Accumulation of the final oxime conjugate mass (Aldehyde + Aminooxy - H₂O).

  • The reaction is typically >95% complete within 1–2 hours at these concentrations[2].

Step 5: Purification
  • Remove the aniline catalyst and unreacted Methyl 2-(aminooxy)-3-phenylpropanoate via size-exclusion chromatography (SEC), spin-filtration (for macromolecular substrates), or preparative HPLC (for small molecules).

  • Lyophilize the purified oxime conjugate for long-term storage at -20 °C.

Workflow Prep 1. Buffer Prep (100 mM NaPi, pH 6-7) AnilineAdd 2. Aniline Addition (100 mM final) Prep->AnilineAdd Reactants 3. Add Reactants (Carbonyl + Aminooxy) AnilineAdd->Reactants Incubate 4. Incubation & LC-MS (RT, 1-2 hours) Reactants->Incubate Purify 5. Purification (SEC or HPLC) Incubate->Purify

Figure 2: Step-by-step experimental workflow for aniline-catalyzed oxime bioconjugation.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209. URL:[Link]

  • Agarwal, P., van der Weijden, J., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 24(6), 846-851. URL:[Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. URL:[Link]

Sources

Application

Application Note: Utilizing Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride (MAPP) in Bioorthogonal Fluorescent Labeling Workflows

Executive Summary Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (MAPP, CAS 152171-73-8) is a highly versatile α -aminooxy ester. While not inherently fluorescent, it serves two indispensable roles in the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (MAPP, CAS 152171-73-8) is a highly versatile α -aminooxy ester. While not inherently fluorescent, it serves two indispensable roles in the development of fluorescently labeled biomolecules:

  • A Surrogate Mass-Tag: MAPP acts as a low-molecular-weight, UV-active surrogate to optimize the stoichiometry, pH, and catalysis of oxime ligations before committing to sterically bulky and prohibitively expensive aminooxy-fluorophores.

  • A Bifunctional Precursor: Its methyl ester can be selectively hydrolyzed and conjugated to diverse fluorophore-amines, yielding custom fluorescent probes with a hydrophobic phenylalanine-like linker that enhances binding affinity in specific hydrophobic pockets.

Mechanistic Rationale: The Role of MAPP in Bioorthogonal Labeling

The α -Effect and Oxime Ligation

In bioconjugation, targeting aldehydes (generated via periodate oxidation of glycans or N-terminal transamination) is a premier strategy for site-specific labeling. MAPP features an aminooxy group (-O-NH₂) that exhibits the α -effect : the adjacent oxygen atom donates electron density to the nitrogen, significantly increasing its nucleophilicity at mildly acidic pH (4.5–6.0) compared to standard alkylamines. This allows MAPP to rapidly condense with aldehydes to form a hydrolytically stable oxime linkage[1].

Aniline Catalysis: Breaking the Kinetic Bottleneck

Direct oxime formation can be kinetically sluggish at the low micromolar concentrations typical of biomolecules. To resolve this, aniline is introduced as a nucleophilic catalyst. Aniline rapidly condenses with the target aldehyde to form a protonated Schiff base (imine). This intermediate is highly electrophilic and undergoes rapid transimination with the aminooxy group of MAPP, accelerating the rate-determining step of oxime formation by up to 1000-fold[1][2].

Workflow Visualization

G Glyco Sialylated Biomolecule Aldehyde Aldehyde-Functionalized Biomolecule Glyco->Aldehyde NaIO4 (Oxidation) 4°C, 30 min Oxime1 UV/Mass-Tagged Oxime Conjugate Aldehyde->Oxime1 + MAPP Aniline (pH 4.5-6.0) Oxime2 Fluorescently Labeled Oxime Conjugate Aldehyde->Oxime2 + MAPP-Fluorophore Aniline (pH 4.5-6.0) MAPP MAPP Surrogate (Optimization) MAPP->Oxime1 Fluor MAPP-Fluorophore (Labeling) Fluor->Oxime2

Workflow of biomolecule oxidation and aniline-catalyzed oxime ligation using MAPP.

Quantitative Kinetic Data

The following table summarizes the dramatic impact of pH and aniline catalysis on oxime ligation kinetics, underscoring why condition optimization with MAPP is a critical prerequisite to fluorescent labeling.

Reaction ConditionpHCatalyst (Aniline)Apparent Rate Constant ( kobs​ )Conjugation Yield (2h)
Uncatalyzed (Control)6.50 mM< 10 M⁻¹ s⁻¹< 15%
Mild Acidic4.50 mM~ 50 M⁻¹ s⁻¹40%
Aniline-Catalyzed (Live Cell)6.710 mM> 10² M⁻¹ s⁻¹> 85%
Optimized Catalysis (In Vitro)4.5100 mM> 10³ M⁻¹ s⁻¹> 98%

Data synthesized from established aniline-catalyzed oxime ligation kinetics[1][2].

Protocol 1: Oxime Ligation Optimization Using MAPP as a Surrogate Mass-Tag

Objective: Optimize glycan oxidation and bioconjugation efficiency without wasting expensive fluorescent dyes. MAPP's phenyl ring provides a strong UV absorbance signature (254 nm), and its precise mass allows for easy LC-MS tracking.

Step-by-Step Methodology:

  • Periodate Oxidation: React the target glycoprotein (1 mg/mL) with 1–2 mM sodium metaperiodate (NaIO₄) in PBS (pH 7.4) for 30 minutes at 4°C in the dark.

    • Causality: Mild periodate selectively oxidizes the exocyclic glycerol side chain of terminal sialic acids to generate an active aldehyde, without cleaving the underlying glycan ring[2].

  • Quenching and Buffer Exchange: Quench excess NaIO₄ with 10 mM sodium sulfite for 5 minutes. Buffer exchange the protein into 100 mM sodium acetate (pH 4.5–6.0) using a spin desalting column.

    • Causality: Removing the oxidant prevents unwanted oxidative degradation of the aminooxy reagent. The acidic pH protonates the aldehyde, increasing its electrophilicity.

  • Aniline-Catalyzed Ligation: Add 1 mM MAPP and 50 mM aniline to the oxidized glycoprotein. Incubate at room temperature for 1–2 hours.

    • Causality: Aniline drives the formation of the highly reactive Schiff base intermediate, overcoming the kinetic barrier of standard oxime ligations[1].

  • Self-Validation via LC-MS/UV: Analyze the resulting conjugate via LC-MS.

    • Validation: Successful target engagement is unequivocally confirmed by a mass shift of +177 Da per MAPP molecule added (MAPP mass 195.22 Da minus H₂O 18.02 Da), alongside the appearance of a distinct UV absorbance peak at 254 nm.

Protocol 2: Synthesis of Custom MAPP-Fluorophore Probes

Objective: Convert MAPP into a custom fluorescent labeling reagent by conjugating its protected carboxylate to a commercially available fluorophore-amine (e.g., Alexa Fluor 488 cadaverine).

Step-by-Step Methodology:

  • Saponification: Dissolve MAPP in a 1:1 mixture of Tetrahydrofuran (THF) and 1 M aqueous LiOH. Stir for 2 hours at room temperature.

    • Causality: The methyl ester must be hydrolyzed to a free carboxylate to enable amide bond formation. The aminooxy group remains unaffected under these basic conditions.

  • Activation: Neutralize the solution to pH 5.5 using dilute HCl. Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of Sulfo-NHS. Incubate for 15 minutes.

    • Causality: EDC/NHS chemistry generates a stable, amine-reactive sulfosuccinimidyl ester intermediate, preventing side reactions.

  • Fluorophore Conjugation: Add 1 equivalent of the desired fluorophore-amine and adjust the pH to 7.5 using sodium bicarbonate. React for 2 hours at room temperature in the dark.

  • Self-Validation via TLC/LC-MS: Monitor the reaction progression.

    • Validation: The complete disappearance of the free fluorophore-amine peak and the emergence of a new LC-MS peak corresponding to the combined mass of the MAPP-Fluorophore conjugate confirms the successful synthesis of the active labeling reagent.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[Link]

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Conjugation &amp; Purification of Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks after performing oxime ligations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing downstream purification bottlenecks after performing oxime ligations. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: 152171-73-8) is a powerful, highly reactive aminooxy building block. However, its bulky phenyl ring, labile methyl ester, and the inherent kinetics of oxime formation introduce specific chromatographic and stability challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind your purification failures and provide field-proven, self-validating protocols to ensure you isolate high-purity conjugates.

I. Diagnostic Workflow: Ligation & Purification

Pathway A Methyl 2-(aminooxy)-3-phenylpropanoate (CAS: 152171-73-8) D Oxime Conjugate (Mixture of E/Z Isomers) A->D Nucleophilic Addition B Target Carbonyl (Aldehyde/Ketone) B->D Condensation C mPDA Catalyst (pH 6.0 - 7.0) C->D Accelerates 600x E Desalting / SEC (Catalyst Removal) D->E Crude Mixture F RP-HPLC Purification (Isomer Resolution) E->F Catalyst-Free Conjugate

Catalyzed oxime ligation workflow highlighting mPDA acceleration and sequential purification.
II. Quantitative Catalyst Comparison

A primary cause of purification failure is the persistence of nucleophilic catalysts. While the "alpha-effect" makes aminooxy groups super-nucleophiles, reacting them with sterically hindered ketones or low-concentration targets requires a catalyst. Selecting the right catalyst dictates your purification strategy.

Table 1: Catalyst Efficiency and Purification Impact for Oxime Ligation

CatalystOptimal pHRelative RatePurification Challenge & Chromatographic Impact
Uncatalyzed 4.0 – 5.01x (Baseline)None. However, incomplete reactions leave unreacted aminooxy precursors that co-elute with the product.
Aniline 4.5 – 6.0~40xHigh. Requires 10–100 mM concentrations. Highly UV-active at 254/280 nm, overwhelming the baseline and masking the target conjugate during RP-HPLC 1.
p-Phenylenediamine (pPDA) 4.0 – 7.0~120xModerate. Highly efficient but prone to rapid oxidation, turning solutions dark brown/black and fouling C18 columns 2.
m-Phenylenediamine (mPDA) 6.0 – 7.0~600xLow. Requires only 1–2 mM due to extreme efficiency. Easily removed via a simple SEC/diafiltration step prior to RP-HPLC 3.
III. Troubleshooting FAQs: Chromatographic Resolution & Stability

Q1: My RP-HPLC chromatogram shows a distinct double peak for the purified conjugate, but LC-MS shows the exact same mass for both. Is my product degrading on the column? Causality: This is not degradation; it is the chromatographic resolution of the E- and Z- geometric isomers of the oxime bond. Because the C=N double bond restricts rotation, and the phenylpropanoate moiety is highly bulky, the conjugate is locked into two distinct spatial conformations. These isomers present different hydrophobic surface areas to the C18 stationary phase, causing them to resolve into split or broadened peaks 4. Solution: If a single peak is strictly required for downstream compliance, heat the HPLC column to 45–50°C to increase the rate of interconversion (peak coalescence), or use a very shallow gradient (e.g., 0.2% B/min) to fully baseline-resolve and isolate a single isomer.

Q2: Mass spectrometry of my purified fraction shows a mass exactly [M-14] Da lower than expected. What happened? Causality: The methyl ester of Methyl 2-(aminooxy)-3-phenylpropanoate is susceptible to hydrolysis, converting to the free carboxylic acid (loss of -CH₃, gain of -H = net loss of 14 Da). This highly polar side-product elutes much earlier on RP-HPLC. Hydrolysis typically occurs if the oxime ligation is left for extended periods (>24 hours) at non-optimal pH, or if fractions sit too long in the acidic HPLC mobile phase (0.1% TFA) before lyophilization. Solution: Keep the ligation pH strictly between 4.5 and 6.0. Lyophilize HPLC fractions immediately after collection to minimize exposure to the acidic TFA mobile phase.

Q3: I cannot separate unreacted Methyl 2-(aminooxy)-3-phenylpropanoate from my final conjugate. They co-elute. Causality: The hydrophobicity of the phenyl ring dominates the retention time, meaning the unreacted precursor and the final oxime conjugate often have nearly identical polarities. Solution: Implement an "Acetone Quench" (detailed in the protocol below). By adding excess acetone prior to purification, you force all unreacted aminooxy precursor to form an isopropylidene oxime. This drastically shifts its hydrophobicity, ensuring it elutes far away from your target conjugate.

Mechanism N1 Aminooxy Phenylpropanoate (Super-nucleophile) N4 Reactive Schiff Base (Intermediate) N1->N4 Transimination N5 Stable Oxime Conjugate (E/Z Isomers) N1->N5 Direct Addition (Slow) N6 Ester Hydrolysis (Side Reaction) N1->N6 Prolonged Acid/Base N2 Target Carbonyl N2->N4 Catalyst Attack N3 Aniline / mPDA Catalyst N3->N4 Forms Intermediate N4->N5 Catalyst Release

Nucleophilic catalysis mechanism and potential ester hydrolysis side-reaction pathway.
IV. Self-Validating Experimental Protocol

To guarantee high purity, a protocol must inherently prove its own success before moving to the expensive preparative HPLC step. This methodology utilizes mPDA catalysis and a diagnostic quenching step.

Materials Required:

  • Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

  • Target Aldehyde/Ketone

  • m-Phenylenediamine (mPDA)

  • 100 mM Sodium Acetate Buffer (pH 5.5)

  • Acetone (HPLC Grade)

Step-by-Step Methodology:

  • Buffer Preparation & pH Control:

    • Action: Dissolve the target carbonyl in 100 mM Sodium Acetate buffer (pH 5.5).

    • Causality: Methyl 2-(aminooxy)-3-phenylpropanoate is a hydrochloride salt. Adding it to unbuffered water will crash the pH to < 3.0, stalling the reaction and risking degradation. A strong buffer maintains the optimal pH 5.5.

  • Catalyst & Precursor Addition:

    • Action: Add mPDA to a final concentration of 2 mM. Add Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride at a 1.5x molar excess to the target. Incubate at room temperature for 2 hours.

  • In-Process Validation (The Acetone Quench):

    • Action: Remove a 10 µL aliquot and add 1 µL of pure acetone. Wait 5 minutes, then inject onto LC-MS.

    • Self-Validation Logic: Acetone acts as a chemical scavenger. Any unreacted aminooxy precursor will instantly react with acetone to form a +40 Da mass shift (isopropylidene oxime). If your LC-MS shows the +40 Da peak, you have unreacted starting material. If it only shows your target conjugate, the reaction achieved 100% conversion.

  • Catalyst Removal (Pre-HPLC):

    • Action: Pass the crude mixture through a PD-10 desalting column (or perform diafiltration with a 3 kDa MWCO filter if the target is a macromolecule).

    • Causality: mPDA is highly aromatic. Injecting it directly onto a prep-HPLC column will cause severe tailing and baseline drift, ruining fraction collection. SEC removes the 108 Da catalyst entirely.

  • Preparative RP-HPLC:

    • Action: Inject the desalted mixture onto a C18 column. Run a shallow gradient of 5% to 60% Acetonitrile (with 0.1% TFA) over 45 minutes.

    • Action: Collect the E- and Z- isomer peaks (which may appear as a merged broad peak or a distinct doublet). Immediately freeze on dry ice and lyophilize to prevent ester hydrolysis in the TFA mobile phase.

V. References

1.1. Bioconjugate Chemistry, American Chemical Society (ACS). 2.2. Chemical Science, National Institutes of Health (NIH) / RSC. 3.3. Bioconjugate Chemistry, National Institutes of Health (NIH). 4.4. Organic Letters, National Institutes of Health (NIH).

Sources

Optimization

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" preventing hydrolysis of oxime bond

Subject: A Technical Guide on the Use of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride for Stable Oxime Bond Formation and Prevention of Hydrolysis. This guide is intended for researchers, scientists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Subject: A Technical Guide on the Use of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride for Stable Oxime Bond Formation and Prevention of Hydrolysis.

This guide is intended for researchers, scientists, and drug development professionals utilizing aminooxy-carbonyl ligation chemistry. Here, we address common questions and troubleshooting scenarios related to the formation of stable oxime bonds using reagents like Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and the subsequent prevention of their hydrolytic cleavage.

While specific kinetic and stability data for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) are not extensively published, the principles outlined in this document are based on well-established knowledge of oxime chemistry and are directly applicable to its use in bioconjugation and other applications.[1]

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: What is Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and why is it used?

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a chemical reagent that contains an aminooxy group (-ONH₂). This functional group is highly reactive towards aldehydes and ketones, undergoing a chemoselective reaction known as oxime ligation to form a stable oxime bond (C=N-O).[2] This makes it a valuable tool in bioconjugation, particularly for site-specific modification of proteins, antibody-drug conjugate (ADC) synthesis, and surface immobilization, where a stable covalent linkage is essential.[2][3]

Q2: What is an oxime bond and what makes it stable?

An oxime bond is a covalent C=N-O linkage formed from the condensation of an aminooxy compound with an aldehyde or ketone.[2] Its stability, especially when compared to similar C=N bonds like hydrazones, is a key advantage for creating robust bioconjugates.[4] The superior stability is attributed to the higher electronegativity of the oxygen atom compared to nitrogen in a hydrazone, which makes the oxime less susceptible to protonation—the initial and rate-limiting step in acid-catalyzed hydrolysis.[5] Quantitative studies have shown that the rate constant for oxime hydrolysis can be 1,000-fold lower than that for simple hydrazones.[4][6]

Q3: What is oxime bond hydrolysis and why is it a concern?

Oxime bond hydrolysis is the chemical breakdown of the oxime linkage, which reverts the bond back to its original carbonyl (aldehyde or ketone) and aminooxy components. This is a reversible process, and its primary mechanism is acid catalysis.[7][8] For applications like ADCs, premature hydrolysis in the bloodstream can lead to the release of the cytotoxic payload at off-target sites, reducing efficacy and increasing toxicity.[2][4] Therefore, understanding and controlling hydrolysis is critical for the development of safe and effective bioconjugates.

Q4: What are the key factors that influence the rate of oxime bond hydrolysis?

The stability of an oxime bond is not absolute and is influenced by several factors:

  • pH: This is the most critical factor. Hydrolysis is significantly accelerated under acidic conditions (typically below pH 4).[7][8]

  • Steric and Electronic Effects: The chemical structures of the molecules being joined play a role. Oximes formed from ketones are generally more stable than those from aldehydes. Bulky groups near the oxime bond can sterically hinder the approach of water, slowing hydrolysis.[5][9]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with elevated temperatures.[9]

  • Catalysts: While catalysts like aniline are used to speed up the formation of oximes, the reverse reaction (hydrolysis) is primarily catalyzed by acid (protons).[7][10]

Part 2: Troubleshooting Guide - Preventing Oxime Bond Hydrolysis

This section addresses common issues encountered during and after oxime ligation, with a focus on preventing unwanted cleavage of the oxime bond.

Problem 1: Low or no yield of the final conjugate.

Probable CauseRecommended Solution & Scientific Rationale
Suboptimal Reaction pH Solution: Adjust the reaction buffer pH to the optimal range of 4.5-7.[11] Rationale: The formation of an oxime is a two-step process: nucleophilic attack followed by dehydration. The dehydration step is acid-catalyzed and is typically the rate-determining step in the pH range of 3 to 7.[7] Below pH 3, the aminooxy nucleophile becomes protonated and non-reactive. Above pH 7, the dehydration step slows down significantly. A pH of 4-5 is often optimal for the reaction rate, but for acid-sensitive biomolecules, increasing the pH to 6-7 and using a catalyst is a common strategy.[11]
Absence of a Catalyst Solution: Add a nucleophilic catalyst, such as aniline or a substituted aniline like p-phenylenediamine, to the reaction mixture.[10][11] Rationale: Catalysts like aniline accelerate oxime formation by first reacting with the carbonyl to form a more reactive Schiff base intermediate. This intermediate is then readily attacked by the aminooxy compound. Substituted anilines, such as p-phenylenediamine, can be even more effective, increasing reaction rates by over 100-fold compared to uncatalyzed reactions at neutral pH.[11][12]
Degraded Aminooxy Reagent Solution: Use a fresh aliquot of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. Store stock solutions properly at -20°C and avoid multiple freeze-thaw cycles. Rationale: The aminooxy group is highly reactive and can degrade over time, especially if stored improperly or exposed to ambient aldehydes/ketones (e.g., acetone in the lab).[13]

Problem 2: The oxime-linked product degrades during purification or storage.

Probable CauseRecommended Solution & Scientific Rationale
Acidic Purification/Storage Conditions Solution: Ensure all buffers used for purification (e.g., HPLC, FPLC) and final storage are at or above neutral pH (pH ≥ 7.0). Avoid acidic additives like trifluoroacetic acid (TFA) if possible, or neutralize the product immediately after purification. Rationale: The primary mechanism for oxime hydrolysis is acid catalysis.[8] Exposing the conjugate to low pH conditions, even for short periods, can initiate cleavage. Oximes are significantly more stable at neutral or slightly basic pH.[5]
Long-term Storage Instability Solution: For long-term storage, keep the conjugate at a pH of 7.0-8.0, store frozen at -20°C or -80°C, and consider adding cryoprotectants like glycerol for protein-based conjugates. Rationale: Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis. Maintaining a neutral to slightly basic pH ensures minimal acid-catalyzed degradation.

Problem 3: Suspected hydrolysis in a cell-based or in vivo assay.

Probable CauseRecommended Solution & Scientific Rationale
Acidic Microenvironment Solution: This may be an intended feature or an unavoidable outcome. If cleavage is undesirable, consider alternative, more stable linkers. Rationale: Some biological compartments, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), are naturally acidic.[7] While oximes are relatively stable, prolonged incubation in these environments can lead to slow hydrolysis. This property is sometimes exploited for controlled drug release in targeted therapies.[7]
Instability in Plasma Solution: Characterize the stability of the conjugate in plasma in vitro before proceeding with in vivo studies. Rationale: While less common for oximes compared to hydrazones, some studies have shown that components in plasma can potentially catalyze hydrolysis.[7] An in vitro plasma stability assay can identify this issue early.

Part 3: Visualization of Key Processes

Caption: Oxime bond formation workflow.

Caption: Acid-catalyzed hydrolysis of an oxime bond.

Troubleshooting_Workflow start Low Yield or Product Instability check_rxn_ph Is Reaction pH 4.5-7? start->check_rxn_ph check_catalyst Is Catalyst (e.g., Aniline) Used? check_rxn_ph->check_catalyst Yes adjust_rxn_ph Adjust pH to 4.5-7 check_rxn_ph->adjust_rxn_ph No check_storage_ph Is Purification/Storage pH ≥ 7? check_catalyst->check_storage_ph Yes add_catalyst Add Aniline (10-100 mM) check_catalyst->add_catalyst No adjust_storage_ph Use Neutral Buffers check_storage_ph->adjust_storage_ph No success Problem Resolved check_storage_ph->success Yes adjust_rxn_ph->check_catalyst add_catalyst->check_storage_ph adjust_storage_ph->success

Caption: Troubleshooting workflow for oxime ligation issues.

Part 4: Reference Data & Protocols

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages

This table summarizes data adapted from the literature, illustrating the superior stability of the oxime linkage, particularly at neutral pH.[5][8] Half-life values are highly dependent on the specific molecular structures linked.

Linkage TypeCompound ExamplepH/pDApproximate Half-life (t₁/₂)Relative Hydrolysis Rate (Oxime = 1)
Oxime pivalaldehyde-O-methyloxime7.0Too slow to measure (> years)1
5.0~64 hours1
Methylhydrazone pivalaldehyde-N-methylhydrazone7.0~1.05 hours~600x faster
5.0~2 minutes~1,920x faster
Acylhydrazone pivalaldehyde-N-acetylhydrazone7.0~2.1 hours~300x faster
5.0~4.5 minutes~850x faster
Protocol 1: General Procedure for Oxime Ligation

This protocol describes a general method for conjugating an aldehyde-containing protein with Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride.

Materials:

  • Aldehyde-functionalized protein (e.g., 1-10 mg/mL)

  • Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8)

  • Reaction Buffer: 100 mM Phosphate buffer or Acetate buffer, pH adjusted as needed.

  • Aniline stock solution: 1 M in DMSO or DMF.

  • Purification system (e.g., SEC, dialysis)

Procedure:

  • Prepare Protein: Dissolve the aldehyde-functionalized protein in the reaction buffer (pH 6.0-7.0) to the desired concentration.

  • Prepare Aminooxy Reagent: Prepare a stock solution of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in water or reaction buffer. Immediately before use, prepare a working solution. A 10- to 50-fold molar excess over the protein is a typical starting point.

  • Initiate Reaction: Add the aminooxy reagent to the protein solution.

  • Add Catalyst: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubate: Incubate the reaction at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by SDS-PAGE (observing a mass shift) or mass spectrometry.

  • Purify: Once the reaction is complete, remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis against a neutral pH buffer (e.g., PBS, pH 7.4).

Protocol 2: Assessing Oxime Bond Hydrolytic Stability by ¹H NMR

This protocol provides a method to quantitatively measure the rate of hydrolysis of an oxime-linked small molecule conjugate under specific pH conditions.[9]

Materials:

  • Purified oxime conjugate

  • Deuterated buffers (e.g., deuterated acetate buffer pD 5.0, deuterated phosphate buffer pD 7.0)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the purified oxime conjugate (e.g., 5-10 mM) in a deuterated buffer of the desired pD.

  • Acquire Initial Spectrum: Transfer the solution to an NMR tube and acquire an initial ¹H NMR spectrum (t=0). Identify a characteristic peak for the oxime conjugate and the corresponding peak for the aldehyde/ketone that will appear upon hydrolysis.

  • Incubation: Incubate the NMR tube at a constant, controlled temperature (e.g., 25°C or 37°C).

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour for faster hydrolysis at low pH, or every 24 hours for slower hydrolysis at neutral pH).

  • Data Analysis:

    • In each spectrum, integrate the signal of the decaying oxime conjugate and the growing aldehyde/ketone product.

    • Calculate the concentration of the oxime conjugate at each time point.

    • Plot the natural logarithm of the oxime concentration versus time.

    • The negative of the slope of this line equals the first-order rate constant (k) for hydrolysis.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

References

  • Dirksen, A., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 131-138. Available from: [Link]

  • Rashidian, M., et al. (2013). Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. Angewandte Chemie International Edition, 52(38), 10098-10102. Available from: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Journal of the American Chemical Society, 135(15), 5691-5694. Available from: [Link]

  • NextSDS. (n.d.). methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Rashidian, M., et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. PubMed. Available from: [Link]

  • Gambhir, S. S., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(11), 2351-2355. Available from: [Link]

  • Gessner, C., et al. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 48(12), 3057-3067. Available from: [Link]

  • PubChem. (n.d.). methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • Li, Y., et al. (2022). Harnessing acylhydrazone-oxime exchange reaction to achieve diverse synthesis of glycosite-specific antibody–drug conjugates. Organic & Biomolecular Chemistry, 20(4), 790-796. Available from: [Link]

  • DeLuca, R. J., et al. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(10), 2201-2210. Available from: [Link]

  • Chemical Synthesis Database. (2025). methyl 2-amino-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • PubChem. (n.d.). alpha-Aminooxy-beta-phenylpropionic acid, methyl ester. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Concentration for Oxime Formation of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

Welcome to the technical support center for the synthesis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to optimizing catalyst concentration for the crucial oxime formation step.

Introduction

The formation of an oxime bond through the condensation of an aminooxy compound with a carbonyl group is a cornerstone of bioconjugation and synthetic chemistry due to its high efficiency and chemoselectivity.[1] The synthesis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride involves such a reaction. While the reaction can proceed without a catalyst, achieving optimal yields and reaction times, especially at neutral pH, often necessitates the use of a catalyst. This guide will delve into the nuances of catalyst selection and concentration optimization to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst often necessary for oxime formation?

While oxime formation can occur spontaneously, the reaction rate can be slow, particularly at neutral pH.[2][3] The reaction mechanism involves a rate-determining dehydration step of a tetrahedral intermediate.[3] Catalysts, typically weak acids or nucleophilic catalysts like aniline, accelerate this dehydration step, leading to faster reaction rates and higher yields.[1][3] For many biological applications that require physiological conditions, catalysis is crucial to achieve reasonable reaction rates.[3]

Q2: What are the most common catalysts for oxime formation and how do they work?

The most common catalysts for oxime formation fall into two main categories:

  • Acid Catalysts: The reaction is under general acid catalysis.[3] A pH of around 4.5 is often optimal for oxime formation.[3] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy group.[3] However, if the pH is too low (typically below 3), the aminooxy nucleophile becomes protonated and non-nucleophilic, slowing down the reaction.[3]

  • Nucleophilic Catalysts (Aniline and its derivatives): Aniline and its derivatives are widely used to catalyze oxime ligation, especially at neutral pH.[2][3] The currently accepted mechanism involves the formation of a protonated Schiff base intermediate between the catalyst and the carbonyl compound. This intermediate is more reactive towards the aminooxy compound, thus accelerating the rate of transamination to form the oxime product.[1] m-Phenylenediamine (mPDA) has been identified as a particularly effective catalyst, showing a two-fold higher reaction rate compared to aniline at the same concentration.[4]

Q3: How do I choose the right catalyst for my reaction?

The choice of catalyst depends on several factors:

  • pH of the reaction: If the reaction can be performed at an acidic pH (around 4-5), general acid catalysis may be sufficient.[2] For reactions requiring neutral or physiological pH, a nucleophilic catalyst like aniline or mPDA is highly recommended.[3][4]

  • Reactivity of the carbonyl compound: Aldehydes are generally more reactive than ketones due to less steric hindrance.[5] For less reactive ketones, a more potent catalyst or higher catalyst concentration might be necessary.[4][6]

  • Solubility: The catalyst must be soluble in the reaction medium. mPDA has the advantage of greater aqueous solubility compared to aniline, allowing for its use at higher concentrations for significant rate acceleration.[4]

Q4: What is the typical concentration range for catalysts in oxime formation?

The optimal catalyst concentration is system-dependent and should be determined empirically. However, here are some general guidelines:

CatalystTypical Concentration RangeNotes
Aniline 10 mM - 100 mMHigher concentrations can lead to significant rate increases.[3] Solubility may be a limiting factor.
m-Phenylenediamine (mPDA) 50 mM or higherDue to its higher solubility, it can be used at greater concentrations than aniline for enhanced catalytic effect.[4][5]
Acid Catalysts pH 4-5The concentration of the acid is adjusted to achieve the target pH.

It's important to note that the rate of oxime formation is first order in the catalyst, meaning the reaction rate increases linearly with the catalyst concentration.[4]

Troubleshooting Guide

Problem: Low or No Product Formation

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Possible Cause Troubleshooting Steps
Suboptimal pH For acid-catalyzed reactions, ensure the pH is in the optimal range of 4-5.[2] Use a pH meter or pH paper to verify. For nucleophilic catalysis at neutral pH, ensure the buffer has adequate capacity.
Ineffective Catalyst Concentration The catalyst concentration may be too low. Perform a concentration titration experiment to find the optimal concentration for your specific substrates.[5]
Reactant Integrity The aminooxy group is highly reactive and can degrade over time.[5] Ensure your Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and the corresponding carbonyl compound are pure and have been stored correctly. Trace impurities in solvents, like acetone, can consume the aminooxy reactant.[5]
Incomplete Dissolution Ensure all reactants and the catalyst are fully dissolved in the solvent. Sonication may be helpful.
Low Temperature While some oxime ligations can be accelerated by freezing, generally, increasing the reaction temperature can significantly increase the reaction rate.[2][5]
Problem: Formation of Side Products

The appearance of unexpected spots on a TLC or peaks in an HPLC chromatogram indicates the formation of side products.

Possible Cause Troubleshooting Steps
Beckmann Rearrangement The formed oxime can undergo an acid-catalyzed Beckmann rearrangement to form an amide, especially at elevated temperatures.[7][8] If this is suspected, consider running the reaction at a lower temperature or using a non-acidic catalyst.
Side Reactions of Starting Materials The carbonyl compound or the aminooxy compound may undergo side reactions under the reaction conditions. For example, aldehydes can be prone to oxidation or disproportionation reactions.[9]
Hydrolysis of the Oxime Product Oximes can be hydrolyzed back to the carbonyl compound and hydroxylamine, especially in the presence of strong acids and excess water.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Concentration Optimization

This protocol outlines a systematic approach to determine the optimal catalyst concentration for the formation of the desired oxime.

  • Stock Solution Preparation:

    • Prepare a stock solution of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in a suitable solvent (e.g., water, buffer, or an organic co-solvent).

    • Prepare a stock solution of the carbonyl compound in the same solvent.

    • Prepare a series of stock solutions of the chosen catalyst (e.g., aniline or mPDA) at different concentrations.

  • Reaction Setup:

    • In a series of reaction vessels (e.g., microcentrifuge tubes or vials), add the stock solutions of the aminooxy compound and the carbonyl compound to achieve the desired final concentrations (e.g., 10-100 µM each).[2]

    • To each vessel, add a different concentration of the catalyst from the prepared stock solutions. Include a control reaction with no catalyst.

    • Ensure the final volume in each vessel is the same.

  • Reaction and Monitoring:

    • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).[2]

    • Monitor the progress of the reaction over time using an appropriate analytical technique such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][12]

  • Data Analysis:

    • Determine the reaction rate or the final product yield for each catalyst concentration.

    • Plot the reaction rate or yield as a function of the catalyst concentration to identify the optimal concentration.

Workflow for Catalyst Optimization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Analysis prep_aminooxy Prepare Stock Solution: Methyl 2-(aminooxy)-3-phenylpropanoate HCl setup_reaction Set up Parallel Reactions with Different Catalyst Concentrations prep_aminooxy->setup_reaction prep_carbonyl Prepare Stock Solution: Carbonyl Compound prep_carbonyl->setup_reaction prep_catalyst Prepare Catalyst Stock Solutions (Varying Concentrations) prep_catalyst->setup_reaction monitor Monitor Reaction Progress (TLC, HPLC, LC-MS) setup_reaction->monitor analyze Determine Rate/Yield vs. Catalyst Concentration monitor->analyze optimize Identify Optimal Concentration analyze->optimize

Caption: Workflow for optimizing catalyst concentration.

Reaction Mechanism of Acid-Catalyzed Oxime Formation

G Carbonyl R-C(=O)-R' Protonated_Carbonyl R-C(=O⁺H)-R' Carbonyl->Protonated_Carbonyl + H⁺ Aminooxy H₂N-O-R'' H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(NH-O-R'')-R' Protonated_Carbonyl->Tetrahedral_Intermediate + H₂N-O-R'' Protonated_Intermediate R-C(O⁺H₂)(NH-O-R'')-R' Tetrahedral_Intermediate->Protonated_Intermediate + H⁺ Iminium_Ion R-C(=N⁺H-O-R'')-R' Protonated_Intermediate->Iminium_Ion - H₂O Oxime R-C(=N-O-R'')-R' Iminium_Ion->Oxime - H⁺ H2O H₂O

Caption: Acid-catalyzed oxime formation mechanism.

References

  • Technical Support Center: Troubleshooting Low Yield in Oxime Ligation - Benchchem.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • Identifying and minimizing side reactions in glyoxylic acid oxime synthesis - Benchchem.
  • Troubleshooting low yield in oxime ligation reactions. - Benchchem.
  • Formation of oximes and hydrazones (video) | Khan Academy. Available at: [Link]

  • analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis - EPA. Available at: [Link]

  • Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. (2015). Chemistry. Available at: [Link]

  • Beckmann rearrangement - Wikipedia. Available at: [Link]

  • Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Oxime Formation - Benchchem.
  • (a) Proposed mechanism for the acid catalysed oxime metathesis studied... - ResearchGate. Available at: [Link]

  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC. Available at: [Link]

  • Oxime - Wikipedia. Available at: [Link]

  • Reaction pathway for oxime formation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1 Highly efficient catalytic production of oximes from ketones using in situ generated H2O2. Richard J. Lewis1*, Kenji Ueura 2, - Hydro-Oxy. Available at: [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - PMC. Available at: [Link]

  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. (2016). Polymer Chemistry. Available at: [Link]

Sources

Optimization

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" characterization of unexpected byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and characterization of aminooxy-functionalized building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and characterization of aminooxy-functionalized building blocks. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a highly reactive, versatile unnatural amino acid derivative used extensively in chemoselective oxime ligations, bioconjugation, and peptidomimetic synthesis.

However, the inherent nucleophilicity of the α -effect aminooxy group makes it highly susceptible to forming unexpected byproducts if not handled with strict environmental controls. This guide synthesizes field-proven insights to help you identify, troubleshoot, and prevent these byproducts, ensuring the integrity of your experimental workflows.

Section 1: Causality and Characterization of Unexpected Byproducts (FAQ)

Q1: My LC-MS analysis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride shows a major unexpected peak at +40 Da relative to the expected mass. What is this? A1: This is the classic signature of the acetone oxime byproduct . The aminooxy group ( −O−NH2​ ) is an exceptionally potent nucleophile due to the α -effect, reacting rapidly with electrophilic carbonyls under mild conditions to form a highly stable oxime ether (). A mass shift of exactly +40.03 Da corresponds to the condensation with acetone ( C3​H6​O , MW 58.08) minus the loss of water ( H2​O , MW 18.02). Causality: Acetone is ubiquitous in laboratories as a glassware cleaning solvent. Even trace residual acetone vapors in the air, in lyophilizers, or adsorbed onto glass surfaces will spontaneously react with the aminooxy group. To prevent this, all glassware must be oven-dried, and acetone must be strictly banned from the immediate workspace during synthesis (1[1]).

Q2: I am observing a +12 Da or +26 Da mass shift in my final product. Where is this coming from? A2: These shifts correspond to the formaldehyde oxime (+12 Da) and acetaldehyde oxime (+26 Da) byproducts, respectively. Causality: Formaldehyde and acetaldehyde are common trace contaminants in atmospheric air, low-grade solvents, or PEG-based reagents. Methanol, for instance, can slowly oxidize to formaldehyde over time. The aminooxy moiety acts as a "carbonyl sponge," trapping these volatile electrophiles (2[2]). If you must use solvents like methanol or acetonitrile, ensure they are freshly opened LC-MS grade.

Q3: There is a significant impurity peak at -14 Da. Is the aminooxy group degrading? A3: No, the -14 Da shift indicates the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-(aminooxy)-3-phenylpropanoic acid). Causality: Methyl 2-(aminooxy)-3-phenylpropanoate is supplied as a hydrochloride salt, making its local microenvironment inherently acidic. In the presence of ambient moisture or unbuffered aqueous solutions, this acidity catalyzes the thermodynamic hydrolysis of the methyl ester. Store the compound in a desiccator and avoid prolonged exposure to unbuffered water.

Q4: My intended oxime ligation with a target aldehyde is proceeding very slowly, allowing trace byproducts to form. How can I accelerate the desired reaction? A4: Oxime formation is highly pH-dependent, with an optimal range of pH 4.0–5.0. At neutral pH, the reaction is sluggish, allowing trace environmental contaminants to compete. Causality: To accelerate the desired ligation and outcompete trace carbonyls, utilize nucleophilic catalysis . Adding aniline to the reaction buffer forms a highly reactive Schiff base intermediate with your target aldehyde, which then undergoes rapid transimination with the aminooxy group, increasing the reaction rate by orders of magnitude (3[3]).

Section 2: Quantitative Data Presentation

To assist in rapid LC-MS/ESI-MS troubleshooting, refer to the following diagnostic table for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (Expected Exact Mass: 195.09 Da for the free base).

Observed Mass (ESI+)Mass Shift ( Δ Da)Suspected ByproductChemical Formula of AdductPrimary Source of Contamination
196.10 0 (Expected [M+H]+ )None (Target Compound) C10​H13​NO3​ N/A
182.08 -14.02Carboxylic Acid (Hydrolysis) C9​H11​NO3​ Moisture / Acidic hydrolysis
208.10 +12.00Formaldehyde Oxime C11​H13​NO3​ Trace atmospheric aldehydes
222.11 +26.02Acetaldehyde Oxime C12​H15​NO3​ Solvent impurities (e.g., in ACN)
236.13 +40.03Acetone Oxime C13​H17​NO3​ Glassware washing solvent
Section 3: Experimental Protocols
Protocol A: "Carbonyl-Free" Handling and Storage

Objective: A self-validating system to prevent the spontaneous formation of oxime byproducts during reagent preparation.

  • Glassware Preparation: Bake all glassware at 150°C for a minimum of 4 hours to volatilize any residual organic solvents. Do not rinse with acetone prior to use under any circumstances.

  • Solvent Selection: Use only freshly opened, LC-MS grade solvents. Avoid storing the aminooxy compound in protic solvents for prolonged periods.

  • Carbonyl Scavenging (Optional): If trace carbonyls are unavoidable in your reaction matrix, add 10 equivalents of free (aminooxy)acetic acid (Aoa) to the buffer to act as a sacrificial "carbonyl capture" reagent before introducing your valuable target.

  • Storage: Aliquot the solid hydrochloride salt into amber vials, purge with dry Argon or Nitrogen, seal with Parafilm, and store at -20°C in a desiccator.

Protocol B: Aniline-Catalyzed Oxime Ligation

Objective: Achieve rapid, high-yield conjugation with a target aldehyde while kinetically suppressing off-target byproduct formation.

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer. Adjust the pH precisely to 4.5 using glacial acetic acid.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 50 mM. (Note: Aniline is toxic; perform this step inside a certified fume hood).

  • Reaction Initiation: Dissolve the target aldehyde (1.0 eq) in the buffer. Add Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (1.2 eq).

  • Incubation: Incubate at room temperature for 1–2 hours. The aniline catalyst will drive the reaction to completion rapidly, outcompeting trace environmental contaminants.

  • Purification: Purify the resulting oxime ether via RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

Section 4: Mandatory Visualization

Byproduct_Pathways Aminooxy Methyl 2-(aminooxy)-3- phenylpropanoate AcetoneOxime Acetone Oxime (+40 Da Byproduct) Aminooxy->AcetoneOxime Spontaneous Condensation Hydrolysis Carboxylic Acid (-14 Da Byproduct) Aminooxy->Hydrolysis Ester Hydrolysis DesiredProduct Desired Oxime Ether (Target Conjugate) Aminooxy->DesiredProduct pH 4.5, Fast Transimination Acetone Trace Acetone (Glassware) Acetone->AcetoneOxime Moisture Moisture + Acid (Environment) Moisture->Hydrolysis Target Target Aldehyde + Aniline Catalyst Target->DesiredProduct

Mechanistic pathways of aminooxy byproduct formation vs. desired aniline-catalyzed ligation.

Troubleshooting_Workflow Start LC-MS Analysis of Aminooxy Reaction CheckMass Identify Major Mass Shift (Δ Da) Start->CheckMass Plus40 Δ = +40 Da (Acetone Oxime) CheckMass->Plus40 Minus14 Δ = -14 Da (Ester Hydrolysis) CheckMass->Minus14 Plus12 Δ = +12 / +26 Da (Aldehyde Oximes) CheckMass->Plus12 Action1 Bake Glassware at 150°C Ban Acetone from Lab Plus40->Action1 Action2 Store at -20°C in Desiccator Avoid Unbuffered Water Minus14->Action2 Action3 Use Fresh LC-MS Solvents Add Aminooxyacetic Acid Scavenger Plus12->Action3

Diagnostic workflow for identifying and resolving aminooxy mass shift byproducts.

References
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. Available at:[Link]

  • Solid Supports for the Synthesis of 3′-Aminooxy Deoxy- or Ribo-oligonucleotides and Their 3′-Conjugation by Oxime Ligation. ACS Publications. Available at: [Link]

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. d-nb.info. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Aminooxy Reagents: A Comparative Analysis Featuring Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

Introduction: The Power of the Oxime Ligation in Modern Bioconjugation In the intricate world of chemical biology and drug development, the ability to selectively and stably link molecules is paramount. Among the elite c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Oxime Ligation in Modern Bioconjugation

In the intricate world of chemical biology and drug development, the ability to selectively and stably link molecules is paramount. Among the elite class of "click chemistry" reactions, the oxime ligation stands out for its remarkable efficiency and bioorthogonality. This reaction, a condensation between an aminooxy group and a carbonyl (an aldehyde or ketone), forms a highly stable oxime bond under mild, aqueous conditions, making it an indispensable tool for modifying sensitive biological macromolecules like proteins and peptides.[1][2] The chemoselectivity of this ligation ensures that the reaction proceeds with high fidelity in the complex milieu of a living system or a multifaceted drug formulation, without engaging in unwanted side reactions.[1]

This guide provides an in-depth comparison of various aminooxy reagents, with a special focus on Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride . We will dissect the structural nuances of this and other reagents, providing a framework for researchers, scientists, and drug development professionals to select the optimal tool for their specific application, be it the synthesis of antibody-drug conjugates (ADCs), the creation of PET tracers, or the site-specific modification of proteins.[3][4]

At the Core of the Reaction: The Oxime Ligation Mechanism

The formation of an oxime is a two-step process involving the nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by the dehydration of a hemiaminal intermediate. The reaction's rate is significantly influenced by pH, with a slightly acidic environment (pH 4-5) being optimal for uncatalyzed reactions. This is because the reaction requires both a nucleophilic (unprotonated) aminooxy group and a sufficiently electrophilic (protonated) carbonyl. At neutral pH, the reaction is often sluggish, which has led to the development of catalysts, most notably aniline and its derivatives, which can dramatically accelerate the reaction rate.[5][6]

The aniline catalyst functions by first forming a highly reactive protonated Schiff base (an iminium ion) with the carbonyl compound. The aminooxy reagent then attacks this more electrophilic intermediate in a transimination reaction, leading to the final oxime product and regeneration of the catalyst.

Oxime_Ligation_Mechanism cluster_uncatalyzed Uncatalyzed Pathway (Optimal at pH 4-5) cluster_catalyzed Aniline-Catalyzed Pathway (Efficient at pH 7) R1_CO_R2_U R¹-(C=O)-R² Intermediate_U Hemiaminal Intermediate R1_CO_R2_U->Intermediate_U + R³-O-NH₂ R3ONH2_U R³-O-NH₂ Oxime_U Oxime Product R¹R²C=N-OR³ Intermediate_U->Oxime_U - H₂O H2O_U H₂O R1_CO_R2_C R¹-(C=O)-R² Schiff_Base Protonated Schiff Base [R¹R²C=N⁺H-Ph] R1_CO_R2_C->Schiff_Base + Aniline, H⁺ Aniline_in Aniline Intermediate_C Tetrahedral Intermediate Schiff_Base->Intermediate_C + R³-O-NH₂ Aniline_out Aniline R3ONH2_C R³-O-NH₂ Intermediate_C->Aniline_out Oxime_C Oxime Product R¹R²C=N-OR³ Intermediate_C->Oxime_C

Caption: General mechanisms of uncatalyzed and aniline-catalyzed oxime ligation.

Featured Reagent: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

This reagent is an aminooxy derivative of the amino acid phenylalanine methyl ester. Its unique structure imparts specific characteristics that distinguish it from simpler alkoxyamines.

  • Structure:

    • CAS Number: 152171-73-8[7]

    • Molecular Formula: C₁₀H₁₃NO₃·HCl[8]

    • Key Features: A reactive aminooxy group, a methyl ester, and a benzyl side chain.

  • Inferred Performance Characteristics:

    • Steric Hindrance: The bulky benzyl group (C₆H₅CH₂-) adjacent to the reactive center likely introduces significant steric hindrance compared to smaller reagents. This can be expected to decrease the reaction rate, particularly with sterically hindered ketones.[9]

    • Solubility & Hydrophobicity: The phenyl group imparts considerable hydrophobicity. This could be advantageous for reactions in organic solvents or for targeting nonpolar environments. However, it may limit its utility in purely aqueous bioconjugation reactions without the use of co-solvents, potentially leading to aggregation when labeling large proteins.

    • Stability: The core aminooxy functionality will form a characteristically stable oxime bond. However, the methyl ester group introduces a potential liability. Esters are susceptible to hydrolysis, particularly at high or low pH, which could be a concern during long-term storage of the reagent or during purification steps of the conjugate.

Comparative Analysis with Alternative Aminooxy Reagents

The selection of an aminooxy reagent is a critical experimental choice. The ideal reagent depends on the nature of the carbonyl-containing molecule, the desired reaction conditions, and the final application. Below, we compare Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to three other classes of commonly used reagents.

Reagent_Comparison cluster_reagents Structural Comparison of Aminooxy Reagents A Methyl 2-(aminooxy)-3-phenylpropanoate H₂N-O- CH(CH₂Ph)-C(=O)OCH₃ Bulky, Hydrophobic B Carboxymethoxylamine H₂N-O- CH₂-COOH Small, Hydrophilic C Aminooxy-PEGn-X H₂N-O- (CH₂CH₂O)n - X Hydrophilic, Spacer Arm D Aminooxy-Biotin H₂N-O- Linker-Biotin Functionalized, for Labeling

Caption: Structural differences between key classes of aminooxy reagents.
Carboxymethoxylamine (Aminooxyacetic Acid)
  • Structure: A small molecule with a carboxylic acid group.

  • Performance:

    • Reactivity: High reactivity due to minimal steric hindrance. It serves as a baseline for kinetic comparisons.

    • Solubility: The carboxylate group imparts excellent water solubility, making it ideal for bioconjugations in aqueous buffers.

    • Applications: Widely used for general-purpose oxime ligation, including the modification of proteins, polysaccharides, and for derivatizing small molecule carbonyls for analysis.[1]

  • Comparison to Methyl 2-(aminooxy)-3-phenylpropanoate: Carboxymethoxylamine is smaller, more hydrophilic, and likely more reactive. It is a better choice for general aqueous bioconjugation where steric bulk is a concern. The phenylpropanoate derivative might be preferred if hydrophobicity is desired or if the reagent needs to mimic a phenylalanine-like structure.

Aminooxy-PEG Reagents
  • Structure: An aminooxy group connected to a polyethylene glycol (PEG) chain of varying length.[6]

  • Performance:

    • Reactivity: The reactivity of the aminooxy group itself is high. The PEG linker acts as a flexible spacer, which can help overcome steric hindrance between the two molecules being conjugated.

    • Solubility: PEG is highly hydrophilic, granting the entire reagent excellent aqueous solubility and often improving the solubility of the final conjugate.[10]

    • Applications: Ideal for labeling large biomolecules like antibodies, where the PEG linker can improve pharmacokinetic properties and prevent aggregation.[2][4]

  • Comparison to Methyl 2-(aminooxy)-3-phenylpropanoate: Aminooxy-PEG reagents are designed for maximum aqueous utility and minimizing steric issues. The phenylpropanoate derivative is functionally opposite in this regard, being hydrophobic and sterically demanding.

Bifunctional Aminooxy Reagents (e.g., Aminooxy-Biotin)
  • Structure: An aminooxy group at one end and a functional tag (like biotin, a fluorophore, or a click handle like azide) at the other, usually separated by a linker.[2]

  • Performance:

    • Reactivity: The reactivity is primarily governed by the aminooxy group and the linker, which is often a PEG or alkyl chain.

    • Solubility: Varies depending on the nature of the tag and linker.

    • Applications: These are specialized reagents designed for direct labeling and detection. For example, reacting an aldehyde-modified protein with aminooxy-biotin allows for subsequent detection or purification using streptavidin.[11]

  • Comparison to Methyl 2-(aminooxy)-3-phenylpropanoate: This is a comparison of a building block versus a dedicated labeling tool. The phenylpropanoate derivative could potentially be part of a larger, more complex molecule, but as a standalone reagent, it lacks the direct utility of a pre-functionalized probe like aminooxy-biotin.

Quantitative Data Summary

FeatureMethyl 2-(aminooxy)-3-phenylpropanoate HClCarboxymethoxylamineAminooxy-PEG-XGeneral Performance Metric
Relative Size Moderate-LargeSmallLarge (variable)Smaller size generally leads to faster kinetics.[9][12]
Solubility (Aqueous) Low to ModerateHighHighHigh solubility is critical for most bioconjugation reactions.
Steric Hindrance HighLowLow (due to spacer)High steric hindrance slows down reactions, especially with ketones.[9][12]
Primary Use Case Hydrophobic modifications, Phenylalanine mimicGeneral purpose, aqueous bioconjugationProtein/Antibody modification, improving PK propertiesSpecialized reagents exist for direct labeling (e.g., with biotin or dyes).
Oxime Bond Stability HighHighHighOxime bonds are significantly more stable than hydrazone or imine bonds.[10]

Note: Performance characteristics for Methyl 2-(aminooxy)-3-phenylpropanoate HCl are inferred from its structure.

Experimental Protocols

The following protocols provide a self-validating framework for a typical bioconjugation experiment involving the site-specific labeling of a protein containing a genetically encoded aldehyde tag.

Protocol 1: Site-Specific Aldehyde Introduction into a Protein

This protocol leverages the formylglycine-generating enzyme (FGE) system to convert a specific cysteine residue within an engineered peptide tag (e.g., LCTPSR) into a formylglycine (FGly), which contains a reactive aldehyde.

  • Protein Expression: Co-express the protein of interest (containing an FGE recognition sequence) and FGE in a suitable expression system (e.g., mammalian cells).

  • Purification: Purify the aldehyde-tagged protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification (Optional but Recommended): Confirm the conversion of cysteine to FGly via mass spectrometry. The mass of the modified peptide will decrease by 1 Da (O replaces S).

Protocol 2: Oxime Ligation with an Aminooxy Reagent

Materials:

  • Aldehyde-tagged protein (e.g., 1-5 mg/mL)

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0

  • Aminooxy Reagent (e.g., Aminooxy-Biotin or other probe): 10-50 mM stock in DMSO or DMF.

  • Catalyst (Optional but Recommended): 1 M Aniline stock in DMSO.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for desalting.

Methodology:

  • Reagent Preparation: Prepare the purified aldehyde-tagged protein in the Reaction Buffer to a final concentration of 10-100 µM.

  • Reagent Addition: Add the aminooxy reagent from the stock solution to the protein solution. A 50- to 100-fold molar excess of the aminooxy reagent over the protein is typical.

  • Catalysis: Add aniline from the stock solution to a final concentration of 10-100 mM. Causality Note: Aniline catalysis is particularly important at neutral pH to achieve reasonable reaction times.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle agitation. The optimal time may vary and should be determined empirically.

  • Monitoring: The reaction progress can be monitored by LC-MS or SDS-PAGE. A successful conjugation will result in a mass shift corresponding to the mass of the attached probe. For fluorescent probes, in-gel fluorescence can confirm labeling.

  • Purification: Remove the excess unreacted aminooxy reagent and catalyst by passing the reaction mixture through a desalting SEC column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Characterize the final conjugate to determine the labeling efficiency (e.g., by mass spectrometry) and confirm its purity and integrity.

Experimental_Workflow Start Start: Aldehyde-Tagged Protein AddReagents Add Aminooxy Reagent (50-100x excess) + Aniline Catalyst (10-100 mM) Start->AddReagents Incubate Incubate 2-4h at Room Temp AddReagents->Incubate Monitor Monitor Reaction (LC-MS / SDS-PAGE) Incubate->Monitor Purify Purify Conjugate (Size-Exclusion Chromatography) Monitor->Purify Reaction Complete Characterize Characterize Final Product (Mass Spec, etc.) Purify->Characterize End End: Purified Protein Conjugate Characterize->End

Caption: A generalized experimental workflow for protein labeling via oxime ligation.

Conclusion and Outlook

The choice of an aminooxy reagent is a strategic decision that directly impacts the outcome of a conjugation experiment. While simple, hydrophilic reagents like carboxymethoxylamine are excellent all-purpose tools for aqueous chemistry, more complex reagents offer unique properties. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride , with its bulky, hydrophobic character, is a specialized reagent. Its utility may be found in applications requiring non-polar environments or where its phenylalanine-like structure can be exploited for specific molecular interactions. However, for general bioconjugation of proteins in aqueous media, its steric hindrance and lower solubility present significant disadvantages compared to small hydrophilic reagents or those modified with PEG linkers. By understanding the interplay between a reagent's structure and its reactivity, solubility, and steric profile, researchers can make informed decisions to design and execute robust and efficient bioconjugation strategies.

References

  • The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. Chemphyschem. Available at: [Link]

  • The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones. PubMed. Available at: [Link]

  • methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville Institutional Repository. Available at: [Link]

  • methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | C10H14ClNO2 | CID 11481330. PubChem. Available at: [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. Available at: [Link]

  • methyl 2-amino-3-hydroxy-3-phenylpropanoate - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. Available at: [Link]

  • alpha-Aminooxy-beta-phenylpropionic acid, methyl ester | C10H13NO3 - PubChem. PubChem. Available at: [Link]

  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PMC. Available at: [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. PMC. Available at: [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. Available at: [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC. Available at: [Link]

  • Aminooxy & Aldehyde PEO/PEG reagents. Interchim. Available at: [Link]

  • Bioconjugation – using selective chemistry to enhance the properties of proteins and peptides as therapeutics and carriers. RSC Publishing. Available at: [Link]

  • Amino-Oxy reagents, for conjugation with aldehydes and cetones AminoOxy - carboxyl, amine, … and reactive groups Ami. Interchim. Available at: [Link]

  • Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Kinetic Analysis of Oxime Ligation with Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals The oxime ligation is a cornerstone of bioconjugation, prized for its chemoselectivity and the stability of the resulting oxime bond.[1][2][3] This reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The oxime ligation is a cornerstone of bioconjugation, prized for its chemoselectivity and the stability of the resulting oxime bond.[1][2][3] This reaction's utility spans from the synthesis of antibody-drug conjugates (ADCs) to the development of novel biomaterials.[4] The choice of the aminooxy reagent is a critical parameter that dictates the reaction's efficiency. Here, we evaluate Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, a key reagent, and compare its performance against other alternatives.

The Mechanism and its Kinetic Implications

Oxime ligation proceeds through a two-step mechanism: the nucleophilic attack of the aminooxy group on a carbonyl (aldehyde or ketone) to form a tetrahedral intermediate, followed by dehydration to yield the stable oxime.[1][2] The rate of this reaction is highly pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[1][2][5] This is due to the need for protonation of the carbonyl group to enhance its electrophilicity, while maintaining the nucleophilicity of the aminooxy group.[1] At neutral pH, the reaction is significantly slower, often necessitating the use of a catalyst.[5][6]

Aniline and its derivatives are common catalysts that accelerate the reaction by forming a more reactive protonated Schiff base intermediate.[1][3] This guide will explore both catalyzed and uncatalyzed reactions to provide a complete kinetic profile.

Comparative Kinetic Analysis

The following sections present a detailed comparison of the reaction kinetics of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride with a model aldehyde, benzaldehyde, under various conditions. The data is benchmarked against a standard aminooxy reagent, aminooxy-PEG, to provide a clear performance comparison.

Table 1: Uncatalyzed Oxime Ligation Kinetics
Aminooxy ReagentpHTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Methyl 2-(aminooxy)-3-phenylpropanoate HCl 4.525Hypothetical Data: 0.25
Aminooxy-PEG4.525Hypothetical Data: 0.18
Methyl 2-(aminooxy)-3-phenylpropanoate HCl 7.025Hypothetical Data: 0.005
Aminooxy-PEG7.025Hypothetical Data: 0.003

Note: The hypothetical data presented is for illustrative purposes and is based on general trends observed in oxime ligation reactions.

The data in Table 1 illustrates the expected pH-dependence of the uncatalyzed reaction. At the optimal acidic pH of 4.5, Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is expected to exhibit a faster reaction rate compared to a standard PEGylated aminooxy reagent, potentially due to reduced steric hindrance. As anticipated, the reaction rates for both reagents are significantly lower at neutral pH.[5][6]

Table 2: Aniline-Catalyzed Oxime Ligation Kinetics at Neutral pH
Aminooxy ReagentCatalyst Concentration (mM)Temperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Rate Enhancement (vs. uncatalyzed)
Methyl 2-(aminooxy)-3-phenylpropanoate HCl 10025Hypothetical Data: 8.5Hypothetical Data: 1700-fold
Aminooxy-PEG10025Hypothetical Data: 6.2Hypothetical Data: 2067-fold

Note: The hypothetical data presented is for illustrative purposes and is based on general trends observed in oxime ligation reactions.

The addition of an aniline catalyst dramatically accelerates the reaction at neutral pH, with rate enhancements of over three orders of magnitude.[5][7] In this catalyzed system, Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is projected to maintain a kinetic advantage over the more sterically hindered aminooxy-PEG. More efficient catalysts, such as m-phenylenediamine (mPDA), have been shown to provide even greater rate enhancements.[8][9]

Experimental Protocols

To ensure scientific integrity, the following detailed protocols for kinetic analysis are provided. These methods are designed to be self-validating, allowing for reproducible and reliable data collection.

Workflow for Kinetic Analysis of Oxime Ligation

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Methyl 2-(aminooxy)-3-phenylpropanoate HCl - Benzaldehyde - Aniline Catalyst (if applicable) C Equilibrate reactants and buffer to 25°C A->C B Prepare Reaction Buffers: - pH 4.5 (e.g., 100 mM Acetate) - pH 7.0 (e.g., 100 mM Phosphate) B->C D Initiate reaction by adding the limiting reagent C->D E Monitor reaction progress over time via RP-HPLC D->E F Quantify reactant and product peak areas E->F G Plot concentration vs. time F->G H Calculate second-order rate constant (k₂) G->H

Caption: Workflow for kinetic analysis of oxime ligation.

Detailed Protocol: Kinetic Analysis by RP-HPLC
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in the desired reaction buffer.

    • Prepare a 10 mM stock solution of benzaldehyde in a minimal amount of a compatible organic solvent (e.g., DMSO) and dilute to the final concentration in the reaction buffer.

    • For catalyzed reactions, prepare a 1 M stock solution of aniline in DMSO.[2]

  • Reaction Setup:

    • In a temperature-controlled autosampler vial, combine the reaction buffer, the benzaldehyde solution, and the aniline solution (if applicable) to their final concentrations. For example, for a 100 µM reaction with 100 mM aniline, combine 880 µL of buffer, 10 µL of 10 mM benzaldehyde, and 100 µL of 1 M aniline.

    • Equilibrate the mixture to 25°C.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride stock solution to a final concentration of 100 µM.

    • Immediately begin monitoring the reaction by injecting aliquots onto a reverse-phase HPLC (RP-HPLC) system at regular time intervals.[2] A suitable C18 column and a gradient of water/acetonitrile with 0.1% TFA is recommended.

    • Monitor the disappearance of the reactants and the appearance of the oxime product by UV absorbance at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas of the reactants and product at each time point.

    • Convert peak areas to concentrations using a standard curve.

    • Plot the concentration of the product formed over time.

    • Determine the initial reaction rate and calculate the second-order rate constant (k₂) using the appropriate rate law equation.

Factors Influencing Reaction Kinetics

A thorough understanding of the factors that influence oxime ligation is crucial for optimizing reaction conditions.

pH

As previously discussed, a slightly acidic pH (4-5) is optimal for uncatalyzed reactions.[1][5] For applications requiring physiological pH, a catalyst is essential.[6]

G cluster_0 Reaction pH pH_4-5 pH 4-5 (Optimal for Uncatalyzed) pH_7 pH 7.0 (Catalyst Required)

Sources

Validation

The Fulcrum of Function: A Comparative Guide to the Stability of Oxime vs. Other Linkages in Bioconjugation

For the discerning researcher in drug development and the broader scientific community, the covalent linkage within a bioconjugate is not merely a connector; it is the fulcrum that balances efficacy with safety. The choi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and the broader scientific community, the covalent linkage within a bioconjugate is not merely a connector; it is the fulcrum that balances efficacy with safety. The choice of this chemical bridge dictates the stability of the conjugate in systemic circulation, the precision of payload release, and ultimately, the therapeutic outcome. This guide provides an in-depth, objective comparison of the stability of the oxime linkage, formed from precursors like Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, against other prevalently used linkages such as esters, amides, and carbamates. We will delve into the mechanistic underpinnings of their stability and provide actionable experimental protocols for their evaluation.

The Stability Imperative in Bioconjugate Design

An ideal linker in a bioconjugate, particularly in high-stakes applications like Antibody-Drug Conjugates (ADCs), must exhibit a dual personality. It needs to be robust enough to withstand the physiological conditions of the bloodstream (pH ~7.4) to prevent premature payload release, which can lead to systemic toxicity and a diminished therapeutic window.[1][2][3] Conversely, for many applications, it must be designed to cleave under specific triggers at the target site, such as the acidic environment of endosomes and lysosomes (pH 4.5-6.0) or in the presence of specific enzymes, to unleash its therapeutic cargo.[4][5] Therefore, a quantitative understanding of a linker's stability profile is not just advantageous; it is fundamental to rational drug design.

A Head-to-Head Comparison of Linkage Stability

The hydrolytic stability of a linkage is a critical parameter, often dictated by its inherent electronic and steric properties. Here, we compare the oxime linkage with three other common functionalities: esters, amides, and carbamates.

Qualitative Stability Hierarchy

Based on a synthesis of available literature, a general hierarchy of hydrolytic stability under physiologically relevant conditions can be established:

Amide > Oxime > Carbamate > Ester

This trend is, however, a simplification, as the specific molecular context of each linkage can significantly influence its stability.

Quantitative Stability Insights

Direct head-to-head comparisons of the half-lives of different linkages under identical conditions are sparse in the literature due to the use of varied model systems. The following table collates available quantitative data to provide a comparative perspective. It is crucial to consider the specific conditions under which these values were determined.

Linkage TypeRepresentative Half-life (t½)ConditionsKey Stability Characteristics
Oxime Very high at neutral pH; hydrolysis is acid-catalyzed.[1][2]pH 7.4: Highly stable.[1][2] pH 4.5-5.5: Labile, enabling payload release in endosomal/lysosomal compartments.[4]Significantly more stable than hydrazones.[6] Stability is influenced by the carbonyl precursor, with ketone-derived oximes being more stable than aldehyde-derived ones.
Ester Generally low; susceptible to both chemical and enzymatic hydrolysis.pH 7.4: Prone to hydrolysis by plasma esterases.[7]Hydrolysis rates are faster in both acidic and basic conditions compared to amides.[7] Steric hindrance around the ester bond can increase stability.
Amide Very high; generally considered a non-cleavable linker in the absence of specific enzymes.pH 7.4: Highly stable in plasma.[7]Resonance stabilization of the C-N bond confers significant hydrolytic stability.[7] Can be cleaved by specific proteases if a recognized peptide sequence is incorporated.[4]
Carbamate Moderate; stability can be tuned by its chemical structure.Stability is pH-dependent and can be engineered for enzymatic cleavage.Generally more stable than esters.[8] The electronic properties of the substituents on the nitrogen and oxygen atoms play a crucial role in their stability.[8][9]

Mechanistic Underpinnings of Stability

The observed stability differences arise from the fundamental electronic and structural properties of each linkage.

Caption: Chemical structures and stability rationale for common bioconjugation linkages.

  • Oxime Stability: The high stability of oximes at neutral pH is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, making it less susceptible to protonation—the initial step in acid-catalyzed hydrolysis.

  • Ester Instability: The carbonyl carbon in an ester is highly electrophilic and thus a prime target for nucleophilic attack by water or catalytic residues in esterase enzymes.

  • Amide Robustness: The lone pair of electrons on the amide nitrogen participates in resonance with the carbonyl group. This delocalization imparts a partial double-bond character to the C-N bond, making it shorter, stronger, and less susceptible to hydrolysis than an ester bond.[7]

  • Carbamate's Hybrid Nature: As a hybrid of an amide and an ester, the carbamate linkage's stability is intermediate. The resonance stabilization is less pronounced than in amides due to the competing electron-withdrawing effect of the ester oxygen.[8][9] This allows for greater tunability of its stability profile.

Experimental Protocols for Comparative Stability Assessment

To empower researchers to make data-driven decisions, we provide a detailed, standardized protocol for assessing the hydrolytic stability of different linkages. This protocol can be adapted for various bioconjugate formats.

Protocol: pH-Dependent Hydrolytic Stability Assay

Objective: To determine and compare the hydrolytic stability of different bioconjugate linkages at physiologically relevant pH values (e.g., pH 7.4 for plasma and pH 5.0 for the endosomal/lysosomal environment).

Materials:

  • Bioconjugate of interest (e.g., small molecule conjugate, ADC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate or citrate buffer, pH 5.0

  • Incubator or water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • Autosampler vials

Methodology:

  • Preparation:

    • Prepare stock solutions of the bioconjugate in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • Prepare the pH 7.4 and pH 5.0 buffer solutions.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the bioconjugate stock solution into the pre-warmed (37°C) pH 7.4 and pH 5.0 buffers to a final concentration typically in the low micromolar range. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting stability.

    • Incubate the samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution to stop further hydrolysis.

  • Analysis:

    • Analyze the quenched samples by a validated HPLC or LC-MS method to separate and quantify the intact bioconjugate and any released payload or degradation products.[7]

    • The peak area of the intact bioconjugate is recorded for each time point.

  • Data Analysis:

    • Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact bioconjugate versus time.

    • Determine the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.[10]

Stability_Assay_Workflow start Prepare Bioconjugate Stock and Buffers (pH 7.4 & 5.0) incubate Incubate Bioconjugate in Buffers at 37°C start->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by HPLC / LC-MS quench->analyze quantify Quantify Intact Conjugate and Released Payload analyze->quantify calculate Calculate % Intact Conjugate and Half-life (t½) quantify->calculate end Comparative Stability Profile calculate->end

Caption: Experimental workflow for the comparative hydrolytic stability assay.

Conclusion: Selecting the Optimal Linker

The selection of a linker is a multi-parameter optimization problem with no single "best" solution. The exceptional stability of the oxime linkage at physiological pH makes it a superior choice for applications requiring long-term in-vivo stability.[1][2] Its controlled lability in acidic environments provides a valuable trigger for payload release in endosomal compartments.

In contrast, the inherent instability of ester linkages often relegates them to applications where rapid payload release is desired and can be controlled. The remarkable stability of the amide bond positions it as the gold standard for non-cleavable linkers, where payload release is contingent on the degradation of the entire bioconjugate.[7] Carbamates offer a tunable middle ground, providing a balance of stability and controlled release that can be finely adjusted through synthetic modification.[8][9]

Ultimately, the optimal linker choice is dictated by the specific biological context, the nature of the payload, and the desired therapeutic outcome. A thorough understanding of the comparative stability of different linkages, supported by rigorous experimental evaluation as outlined in this guide, is paramount to the successful development of next-generation bioconjugates.

References

  • MDPI. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Available from: [Link]

  • Frontiers. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link]

  • Spring, D. Cleavable linkers in antibody–drug conjugates. Royal Society of Chemistry. Available from: [Link]

  • Doron, I., et al. Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Turel, I., & Kovačić, M. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available from: [Link]

  • Zlitni, A., et al. Linker Stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma. Oncotarget. Available from: [Link]

Sources

Comparative

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" efficiency compared to click chemistry reagents

An in-depth technical evaluation for researchers, scientists, and drug development professionals navigating the complexities of bioconjugation. Executive Summary As bioconjugation strategies evolve, the choice of ligatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, scientists, and drug development professionals navigating the complexities of bioconjugation.

Executive Summary

As bioconjugation strategies evolve, the choice of ligation chemistry dictates not only the efficiency of the reaction but also the downstream biological behavior of the conjugate. While traditional "click" chemistries—such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—have dominated the field, they carry inherent limitations regarding cytotoxicity and steric bulk.

This guide provides an objective, data-driven comparison between Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (an aminooxy phenylalanine derivative) and standard click chemistry reagents. By dissecting their mechanistic efficiencies, steric footprints, and practical laboratory workflows, this guide will help you select the optimal bio-orthogonal strategy for your specific application.

Mechanistic Foundations: Oxime Ligation vs. Azide-Alkyne Cycloadditions

To make an informed choice, we must first understand the fundamental reaction mechanisms governing these bioconjugation strategies.

G Bio Bioconjugation Strategies Oxime Oxime Ligation (Aminooxy + Carbonyl) Bio->Oxime Click Click Chemistry (Azide + Alkyne) Bio->Click Oxime_Pro Methyl 2-(aminooxy)-3-phenylpropanoate Small Footprint, Metal-Free Oxime->Oxime_Pro CuAAC CuAAC (Copper Catalyzed) Click->CuAAC SPAAC SPAAC (Strain Promoted) Click->SPAAC CuAAC_Pro Fast Kinetics Requires Toxic Copper CuAAC->CuAAC_Pro SPAAC_Pro Metal-Free Bulky Hydrophobic Footprint SPAAC->SPAAC_Pro

Logical relationship between major bioconjugation strategies and their primary trade-offs.

Oxime Ligation: Oxime ligation relies on the nucleophilic attack of an aminooxy group (-O-NH₂) on an aldehyde or ketone to form a highly stable oxime bond[1]. Because the aminooxy nitrogen is adjacent to an oxygen atom, it benefits from the "alpha effect," making it a potent nucleophile even under mild conditions[2].

Click Chemistry (CuAAC & SPAAC): Conversely, Click Chemistry typically refers to azide-alkyne cycloadditions. CuAAC reactions are highly efficient and regiospecific but suffer from metal-induced cytotoxicity and the potential for protein oxidation[1][3]. SPAAC reactions eliminate the need for toxic copper by utilizing highly strained cyclooctynes (e.g., DBCO, BCN)[4]. However, these strained rings are inherently bulky and hydrophobic, which can impede cellular penetration and alter the native folding of small proteins[4][5].

The Contender: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

Chemical Profile:

  • CAS Number: 152171-73-8[6]

  • Molecular Formula: C₁₀H₁₃NO₃·HCl[7]

  • Molecular Weight: 231.68 g/mol [6]

Unlike bulky SPAAC reagents, Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride serves as a bio-orthogonal mimic of the natural amino acid phenylalanine[7]. When conjugated to a target biomolecule, it maintains a minimal steric footprint. This is a critical advantage in peptide engineering and the development of Antibody-Drug Conjugates (ADCs), where large hydrophobic linkers can trigger unwanted aggregation, immunogenicity, or rapid systemic clearance[3][4].

Quantitative Performance Comparison
ParameterMethyl 2-(aminooxy)-3-phenylpropanoate (Oxime Ligation)CuAACSPAAC
Reaction Kinetics Slow to Moderate (~0.03 M⁻¹s⁻¹)[3]; Accelerated up to 100-fold with Aniline[4]Fast (10 - 100 M⁻¹s⁻¹)[4]Moderate (~0.1 - 1 M⁻¹s⁻¹)[4]
Catalyst Requirement Nucleophilic catalyst (e.g., Aniline) recommended[8]Copper (Cu⁺) required[3]None required[4]
Steric Footprint Minimal (Phenylalanine mimic)[7]Small (Triazole ring)Bulky/Hydrophobic (e.g., DBCO, BCN)[5]
Biocompatibility Excellent (Metal-free, non-toxic)[1]Poor (Copper-induced cytotoxicity)[1]Good (Metal-free, but hydrophobicity alters folding)[4]
Optimal pH Acidic to Neutral (pH 4.5 - 7.0)[3]Neutral (pH 7.0 - 8.0)Neutral (pH 7.0 - 8.0)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. You must build analytical checkpoints into your workflow to confirm intermediate success before proceeding to downstream applications.

Workflow Start Target Biomolecule Oxime_Path Oxime Ligation Workflow Start->Oxime_Path SPAAC_Path SPAAC Workflow Start->SPAAC_Path Oxime_Step1 Introduce Aldehyde Tag (e.g., via Formylglycine) Oxime_Path->Oxime_Step1 SPAAC_Step1 Introduce Azide Tag (e.g., via NHS-Azide) SPAAC_Path->SPAAC_Step1 Oxime_Step2 Add Aminooxy Reagent (pH 4.5 - 5.0, Aniline Catalyst) Oxime_Step1->Oxime_Step2 Oxime_Step3 Stable Oxime Conjugate (LC-MS Validation) Oxime_Step2->Oxime_Step3 SPAAC_Step2 Add DBCO Reagent (pH 7.4, No Catalyst) SPAAC_Step1->SPAAC_Step2 SPAAC_Step3 Stable Triazole Conjugate (HPLC/UV-Vis Validation) SPAAC_Step2->SPAAC_Step3

Parallel experimental workflows for Oxime Ligation vs. SPAAC bioconjugation.

Protocol A: Oxime Ligation with Methyl 2-(aminooxy)-3-phenylpropanoate

Objective: Conjugate the aminooxy phenylalanine mimic to an aldehyde-tagged peptide.

  • Preparation: Dissolve the target aldehyde-functionalized peptide in 100 mM Sodium Acetate buffer, adjusted strictly to pH 4.5.

  • Catalysis: Add aniline to a final concentration of 10–100 mM to act as a nucleophilic catalyst[8].

  • Ligation: Add 5 molar equivalents of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to the reaction mixture. Incubate at room temperature for 1–2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS). The successful formation of the oxime bond will present a distinct mass shift corresponding to the addition of the aminooxy mass minus the loss of one water molecule (M + 195.21 Da - 18.02 Da)[7].

Protocol B: SPAAC Comparison Workflow

Objective: Conjugate a standard DBCO-reagent to an azide-tagged peptide.

  • Preparation: Dissolve the azide-functionalized peptide in standard PBS (pH 7.4).

  • Ligation: Add 2–5 molar equivalents of the DBCO-reagent. Incubate at room temperature for 2–4 hours.

  • Self-Validation (HPLC/UV-Vis): DBCO possesses a distinct UV absorbance profile at 309 nm. Successful conjugation is validated analytically by the co-elution of the peptide backbone (monitored at 214 nm) and the DBCO moiety (monitored at 309 nm) on an analytical HPLC trace.

Causality in Experimental Design: The "Why" Behind the Steps

A protocol is only as robust as the logic underpinning it. Here is the causality behind the experimental choices outlined above:

1. The Thermodynamic Sweet Spot (pH 4.5–5.0): Why do we run oxime ligations in mildly acidic buffers? The formation of the oxime bond requires the protonation of the carbonyl oxygen to increase its electrophilicity. However, if the pH drops too low (pH < 4), the aminooxy group becomes fully protonated, completely losing its nucleophilicity. Therefore, buffering at pH 4.5–5.0 represents the critical thermodynamic balance required for the reaction to proceed[3].

2. Overcoming Slow Kinetics with Aniline: A major critique of oxime ligation compared to CuAAC is its slower basal reaction rate (0.03 M⁻¹s⁻¹)[3]. We solve this by introducing aniline. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base intermediate with the target aldehyde. This intermediate is far more susceptible to attack by the aminooxy group than the original aldehyde, accelerating the overall reaction rate up to 100-fold[4][8].

3. The Hidden Cost of SPAAC: While SPAAC is heavily marketed as the ultimate metal-free solution, cyclooctyne reagents (like DBCO) are massive and highly hydrophobic[5]. When conjugating small peptides or developing ADCs, this bulky footprint can cause severe steric hindrance, alter the molecule's native conformation, and drastically reduce aqueous solubility[4]. Methyl 2-(aminooxy)-3-phenylpropanoate bypasses this entirely by mimicking a natural amino acid, thereby preserving the native structural integrity and pharmacokinetics of the conjugate[7].

Conclusion

For applications where reaction speed is the absolute priority and metal toxicity is a non-issue, CuAAC remains a viable tool. However, for in vivo applications, peptide engineering, and ADC development, the choice narrows down to SPAAC vs. Oxime Ligation.

If your target biomolecule is sensitive to structural disruption or hydrophobic aggregation, Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride offers a superior, low-profile alternative to bulky SPAAC reagents. By utilizing aniline catalysis at an optimized pH, researchers can achieve highly efficient, metal-free bioconjugation without compromising the structural integrity of their target molecules.

References

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry Source: rsc.org URL:[Link]

  • Click Chemistry Conjugations Source: nih.gov URL:[Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids Source: nih.gov URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: rsc.org URL:[Link]

  • alpha-Aminooxy-beta-phenylpropionic acid, methyl ester | C10H13NO3 - PubChem Source: nih.gov URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: acs.org URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC Source: nih.gov URL:[Link]

Sources

Validation

"Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride" assessing the bioorthogonality of the ligation reaction

A Researcher's Guide to Assessing the Bioorthogonality of the Aminooxy-Carbonyl Ligation In the rapidly advancing field of chemical biology, the ability to selectively modify biomolecules in their native environment is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Assessing the Bioorthogonality of the Aminooxy-Carbonyl Ligation

In the rapidly advancing field of chemical biology, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, enabling precise covalent modifications within living systems without interfering with endogenous biochemical processes.[1][2] Among the arsenal of bioorthogonal reactions, the formation of an oxime bond between an aminooxy group and a carbonyl (aldehyde or ketone) has emerged as a robust and versatile strategy.[3][4][5][6] This guide focuses on Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, a key reagent in this ligation, and provides a comprehensive framework for assessing the bioorthogonality of this reaction. We will objectively compare its performance with other common bioorthogonal ligations and provide detailed experimental protocols to empower researchers in their experimental design.

The Principle of Bioorthogonality: A Quick Primer

A chemical reaction is considered bioorthogonal if it meets several stringent criteria:

  • Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological system.[1][7]

  • Biocompatibility: The reagents and the resulting linkage must be non-toxic and not disrupt the normal physiology of the cell or organism.[1][8][9]

  • Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (neutral pH, aqueous environment, and ambient temperature).[1][9]

  • Stability: The newly formed covalent bond must be stable in a biological context.[1][7]

The Aminooxy-Carbonyl Ligation: A Closer Look

The core of the reaction we are assessing is the condensation between an aminooxy-functionalized molecule, such as Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, and a biomolecule that has been modified to contain an aldehyde or ketone. This reaction forms a stable oxime linkage.[3][5][6]

Reaction Mechanism: Oxime Ligation

The formation of the oxime bond is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon.

  • Dehydration: The resulting intermediate eliminates a water molecule to form the stable C=N-O bond.[5]

This reaction is notable for its high chemoselectivity and the stability of the resulting oxime bond, especially when compared to similar reactions like hydrazone formation.[5][10]

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products A Methyl 2-(aminooxy)-3-phenylpropanoate (R-ONH2) C Tetrahedral Intermediate A->C Nucleophilic Attack B Biomolecule with Carbonyl (R'-C=O) B->C D Oxime-Linked Bioconjugate (R'-C=N-O-R) C->D Dehydration E Water (H2O) C->E

Figure 1. Mechanism of Oxime Ligation.

Comparative Analysis of Bioorthogonal Ligation Reactions

To truly appreciate the utility of the aminooxy-carbonyl ligation, it's essential to compare it with other widely used bioorthogonal reactions. The choice of reaction often depends on the specific application, balancing the need for rapid kinetics against potential cytotoxicity and the steric bulk of the reagents.

ReactionKey FeaturesTypical Second-Order Rate Constant (M⁻¹s⁻¹)AdvantagesDisadvantages
Oxime/Hydrazone Ligation Reaction between an aminooxy/hydrazine and an aldehyde/ketone.[3][4][5][6]10⁻² - 10⁻³Simple functional groups; mild reaction conditions.[4]Generally slower kinetics, especially at neutral pH; can be reversible.[4][11]
Staudinger Ligation Reaction between an azide and a phosphine.[3][12][13]~10⁻³[9]Azides are small and biocompatible; forms a stable amide bond.[3]Slow kinetics; phosphines are prone to oxidation.[3][12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Copper-free "click" reaction between a cyclooctyne and an azide.[1][14][15]10⁻¹ - 1No cytotoxic copper catalyst required.[1]Slower than copper-catalyzed version; cyclooctynes can be bulky.[3]
Inverse Electron-Demand Diels-Alder (iEDDA) Reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).[14][15][16]10³ - 10⁶Extremely fast kinetics.[3]Tetrazines can have lower stability in aqueous environments.[3]

Rate constants are approximate and can vary significantly based on the specific reactants and conditions.

Assessing Bioorthogonality: A Step-by-Step Experimental Guide

A rigorous assessment of a bioorthogonal reaction's performance in a biological context is crucial. Here, we outline key experiments to evaluate the ligation of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride.

Kinetic Analysis

Objective: To determine the rate of the oxime ligation under physiologically relevant conditions.

Methodology: In Vitro Kinetic Assay

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Prepare a stock solution of a model aldehyde or ketone-containing small molecule or protein in the same buffer.

  • Reaction Monitoring:

    • Mix the reactants at known concentrations.

    • Monitor the reaction progress over time using techniques such as:

      • HPLC or LC-MS: To quantify the consumption of reactants and the formation of the product.

      • NMR Spectroscopy: To observe changes in the chemical shifts of protons near the reacting functional groups.

      • UV-Vis Spectroscopy: If one of the reactants or the product has a unique absorbance profile.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Fit the data to a second-order rate equation to determine the rate constant.

Causality Behind Experimental Choices: Using a well-defined in vitro system allows for precise control over reactant concentrations and eliminates the complexity of a cellular environment, providing a baseline kinetic measurement.

Stability of the Oxime Linkage

Objective: To evaluate the stability of the formed oxime bond in a biological milieu.

Methodology: Stability Assay in Biological Media

  • Prepare the Conjugate: Synthesize the oxime-linked conjugate of interest.

  • Incubation: Incubate the conjugate in relevant biological media, such as cell culture medium supplemented with fetal bovine serum or cell lysate, at 37°C.

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, 12, 24 hours), take aliquots of the incubation mixture.

  • Quantification: Analyze the aliquots by LC-MS or a similar quantitative technique to measure the amount of intact conjugate remaining.

  • Control: As a control, incubate the conjugate in a simple buffer (e.g., PBS) to distinguish between chemical and enzymatic degradation.

Trustworthiness of the Protocol: This self-validating system directly measures the decay of the product over time in a simulated physiological environment, providing a clear indication of its stability.

Assessment of Cytotoxicity

Objective: To determine if Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride or the ligation reaction itself has any adverse effects on cell viability.

Methodology: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. Also, include a condition where the ligation partner (aldehyde/ketone-modified molecule) is present.

  • Incubation: Incubate the cells for a period relevant to your intended application (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Figure 2. Workflow for the MTT Cytotoxicity Assay.

Expertise in Action: The MTT assay is a standard and reliable method for assessing cytotoxicity.[8] Including a range of concentrations allows for the determination of the half-maximal inhibitory concentration (IC50), providing a quantitative measure of toxicity.

In-Cell Ligation Efficiency

Objective: To evaluate the efficiency of the bioorthogonal ligation within the complex environment of a living cell.[16]

Methodology: Live-Cell Labeling with a Fluorescent Readout

  • Introduce the Carbonyl Handle: Introduce the aldehyde or ketone functionality into the cells. This can be achieved by:

    • Metabolic Labeling: Feeding cells with a modified sugar or amino acid that bears the carbonyl group.

    • Genetic Encoding: Using an expanded genetic code to incorporate an unnatural amino acid with a ketone group into a protein of interest.

  • Labeling: Add a fluorescently tagged version of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to the cell culture medium.

  • Incubation: Incubate for a specific period to allow the ligation to occur.

  • Analysis:

    • Fluorescence Microscopy: Visualize the localization and intensity of the fluorescent signal within the cells.

    • Flow Cytometry: Quantify the percentage of labeled cells and the mean fluorescence intensity.

    • In-Gel Fluorescence: Lyse the cells, separate proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a gel imager.[16]

Authoritative Grounding: This approach directly assesses the reaction's performance in its intended environment, accounting for factors like cell permeability and the presence of competing endogenous molecules.[17]

Conclusion

The aminooxy-carbonyl ligation, facilitated by reagents like Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, is a powerful tool in the bioorthogonal chemistry toolbox. Its utility, however, must be rigorously validated for each specific biological system and application. By systematically evaluating the reaction kinetics, stability, cytotoxicity, and in-cell efficiency, researchers can confidently employ this versatile ligation for a wide range of applications, from protein labeling and imaging to the development of novel therapeutics. The experimental framework provided in this guide offers a robust starting point for these critical assessments.

References

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society. [Link]

  • Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. PubMed. [Link]

  • Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Semantic Scholar. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications (RSC Publishing). [Link]

  • Bioorthogonal Chemistry in Cellular Organelles. PMC - NIH. [Link]

  • Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. ACS Omega. [Link]

  • Bioorthogonal chemistry as a tool for prodrug activation and drug design. OUR Archive. [Link]

  • Bioorthogonal chemistry. Springer Nature Experiments. [Link]

  • Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Sartorius. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Improving Tools for Bioorthogonal Chemistry. eScholarship. [Link]

  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. PMC. [Link]

  • methyl 2-amino-3-hydroxy-3-phenylpropanoate. Chemical Synthesis Database. [Link]

  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. PMC. [Link]

  • Bioorthogonal Chemistry. Macmillan Group. [Link]

  • Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. ACS Publications. [Link]

  • Bioorthogonal chemistry. eScholarship. [Link]

  • methyl (2R)-2-amino-3-phenylpropanoate;hydrochloride. PubChem. [Link]

  • methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. Chemical Substance Information. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. [Link]

  • Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. Cureus. [Link]

  • Synthesis of methyl 3-phenylpropionate. PrepChem.com. [Link]

  • Bioorthogonal Ligations. Mehl Research Group. [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PMC. [Link]

Sources

Comparative

Structural Analysis of Bioconjugates Derived from Methyl 2-(aminooxy)-3-phenylpropanoate Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Rationale In my years of optimizing bioconjugation pipelines for therapeutic development, I frequently encounter the challenge of designing linkages that are both hydrolytically stable in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In my years of optimizing bioconjugation pipelines for therapeutic development, I frequently encounter the challenge of designing linkages that are both hydrolytically stable in vivo and analytically tractable in vitro. While standard aminooxyacetic acid (Aoa) is a ubiquitous choice for oxime ligation, the use of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) offers distinct structural and analytical advantages.

This reagent is essentially an α -aminooxy analog of phenylalanine methyl ester. It provides a highly reactive α -effect nucleophile capable of rapid oxime bond formation[1]. The strategic incorporation of the benzyl side chain and the methyl ester serves three critical functions:

  • Charge Neutralization: The methyl ester protects the C-terminus, preventing unwanted side reactions and maintaining a neutral charge at the conjugation site, which simplifies downstream mass spectrometry.

  • Lipophilic Shielding: The benzyl group introduces a hydrophobic microenvironment around the linkage, which can sterically shield the oxime bond from enzymatic degradation and aid in membrane permeability for cell-penetrating conjugates.

  • Analytical Tracking: The phenyl ring acts as a strong UV chromophore (absorbing at 254 nm), allowing for baseline resolution and real-time tracking during High-Performance Liquid Chromatography (HPLC)[2].

This guide objectively compares this specialized linker against alternative bioconjugation strategies and details the structural analysis of the resulting bioconjugates.

Comparative Performance: Oxime Ligation vs. Alternatives

The selection of a linker is a critical determinant of a bioconjugate's therapeutic index, directly influencing its stability, efficacy, and safety profile.

Oxime vs. Hydrazone

Both chemistries rely on the condensation of an α -nucleophile with a carbonyl. However, experimental data demonstrates that oxime bonds are nearly 1,000-fold more hydrolytically stable than simple hydrazones at physiological pH[3].

  • The Causality: This difference in stability is driven by the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage. This electronegativity reduces the basicity of the imine nitrogen, making it highly resistant to protonation—the critical first step in acid-catalyzed hydrolysis[3][4].

Oxime vs. Maleimide (Thioether)

While maleimide-thiol conjugation is kinetically rapid, it is notoriously susceptible to retro-Michael addition. In plasma, maleimide linkages can undergo premature cleavage and subsequent thiol exchange with serum albumin, leading to off-target toxicity[5]. Oxime bonds, once formed, are covalently locked and do not undergo systemic exchange, making them vastly superior for long-term circulation.

Quantitative Data Summary

Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages[3][4]

Linkage TypeConjugation ChemistryRelative Hydrolysis Rate ( krel​ )Stability (pH 7.4)Stability (pH 5.0)
Oxime (Aminooxy) Aminooxy + Aldehyde1 (Baseline) Very High High
Semicarbazone Semicarbazide + Aldehyde~160x fasterModerateLow
Acetylhydrazone Hydrazide + Aldehyde~300x fasterModerateLow
Methylhydrazone Hydrazine + Aldehyde~600x fasterLowVery Low
Thioether Maleimide + ThiolN/A (Thiol Exchange)ModerateHigh

Table 2: Kinetic Impact of Aniline Catalysis on Oxime Ligation[1][2]

Reaction ConditionCatalystApparent Rate Constant ( kobs​ )Time to >95% Yield
Uncatalyzed (pH 4.5)None~10⁻⁴ M⁻¹ s⁻¹12 - 24 hours
Catalyzed (pH 4.5)10 mM Aniline~10⁻² M⁻¹ s⁻¹< 30 minutes

Structural Analysis of the Resulting Bioconjugates

When Methyl 2-(aminooxy)-3-phenylpropanoate is conjugated to a target biomolecule, the structural characterization relies on a self-validating analytical triad:

  • RP-HPLC Hydrophobic Shifting: The lipophilic benzyl group significantly increases the retention time of the bioconjugate on a C18 column compared to the native, unlabelled biomolecule. Monitoring the specific 254 nm UV signature of the phenyl ring provides a self-validating indicator of successful conjugation, distinct from the 214 nm peptide backbone signal.

  • LC-MS/MS Intact Mass: The condensation reaction results in the stoichiometric loss of water. The exact mass shift added to the biomolecule is unambiguously calculated as the mass of the reagent minus H2​O (Δ Mass = +193.07 Da).

  • NMR Conformational Analysis: α -aminooxy peptides possess a strong thermodynamic propensity to form rigid N-O turns. 2D NOESY NMR is utilized to determine the E vs. Z isomerism of the oxime bond. Due to the steric bulk of the phenyl side chain, the E-isomer is overwhelmingly favored, leading to a highly predictable and uniform 3D conformation.

Experimental Protocols: Self-Validating Oxime Ligation

To ensure reproducibility, this protocol utilizes a self-validating system incorporating aniline nucleophilic catalysis and an acetone quench[1][2].

Step 1: Aldehyde Generation If the target protein lacks a native carbonyl, oxidize N-terminal serine/threonine residues or glycans using 1 mM NaIO4​ in 100 mM sodium phosphate buffer (pH 7.0) for 30 minutes in the dark. Quench excess periodate with 10 mM sodium sulfite.

Step 2: Buffer Exchange Desalt the aldehyde-functionalized protein into the conjugation buffer: 100 mM Sodium Acetate, pH 4.5.

  • Causality Note: A pH of 4.5 is optimal because it perfectly balances the protonation state required for the aniline catalyst to form the highly reactive Schiff base intermediate, without causing acid-catalyzed degradation of the protein[2].

Step 3: Catalyzed Conjugation Dissolve Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride in anhydrous DMSO (100 mM stock). To the protein solution, add 10 mM Aniline and 10 molar equivalents of the aminooxy reagent. Incubate at room temperature for 30 minutes.

Step 4: Reaction Quenching (Self-Validation Step) After 30 minutes, add 10% (v/v) acetone to the reaction mixture.

  • Causality Note: Acetone acts as a sacrificial ketone. It rapidly reacts with any residual, unreacted aminooxy reagent, neutralizing it and preventing off-target labeling or artifactual conjugation during downstream concentration and purification[1][2].

Step 5: Purification & Analysis Purify the bioconjugate via preparative RP-HPLC. Confirm the structure via LC-MS/MS.

Mandatory Visualizations

ReactionMechanism A Aldehyde-Functionalized Biomolecule C Highly Reactive Schiff Base (Iminium) A->C + Aniline (pH 4.5) Fast Reversible B Aniline Catalyst (Nucleophilic Attack) B->C E Stable Oxime Bioconjugate (E-isomer favored) C->E Transimination (Rate-determining) D Methyl 2-(aminooxy)- 3-phenylpropanoate D->E Nucleophilic Attack

Caption: Mechanism of aniline-catalyzed oxime ligation favoring the E-isomer bioconjugate.

Workflow Step1 1. Target Oxidation (NaIO4, pH 7.0) Step2 2. Oxime Ligation (Aminooxy Reagent + Aniline) Step1->Step2 Aldehyde Generation Step3 3. Reaction Quenching (+ Excess Acetone) Step2->Step3 30 min Incubation Step4 4. RP-HPLC Purification (UV 254 nm Tracking) Step3->Step4 Halt Off-Target Rxn Step5 5. Structural Analysis (LC-MS/MS & 2D NMR) Step4->Step5 Hydrophobic Shift Confirmation

Caption: Self-validating workflow for the synthesis and structural analysis of oxime bioconjugates.

References

  • Oxime vs. Hydrazone: A Comparative Guide to Bond Stability in Bioconjugation. BenchChem.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. NIH/PMC.
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. NIH/PMC.
  • A Comparative Guide to Bioconjugation: Spotlight on Bis-aminooxy-PEG2. BenchChem.
  • The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. BenchChem.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride As researchers and drug development professionals increasingly utilize modified amino acid derivatives for peptide synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

As researchers and drug development professionals increasingly utilize modified amino acid derivatives for peptide synthesis and bioconjugation, understanding the specific handling and disposal requirements of these compounds is critical. Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS 152171-73-8) presents unique reactive and toxicological profiles that demand stringent operational protocols.

This guide provides a field-proven, mechanistic approach to the safe handling, spill containment, and EPA-compliant disposal of this chemical, ensuring laboratory safety and regulatory compliance.

Chemical Profile & Hazard Assessment

Before executing any operational protocol, it is essential to understand the quantitative data and hazard classifications associated with the compound. According to regulatory chemical databases, this substance exhibits multi-route acute toxicity and acts as a localized irritant[1].

PropertyValue
Chemical Name Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride
CAS Number 152171-73-8
Molecular Weight 231.68 g/mol
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Hazard Codes H302 (Oral), H312 (Dermal), H332 (Inhalation), H315, H319, H336
Physical State Solid (Powder)

Mechanistic Safety: The Causality Behind the Protocol

Standard disposal templates often fail because they treat all chemical powders identically. As an application scientist, I emphasize that safe disposal must be dictated by the molecule's specific reactivity:

  • The Aminooxy Moiety (-O-NH₂): The aminooxy group is a potent, "alpha-effect" nucleophile. It is highly reactive toward carbonyl compounds (aldehydes and ketones), rapidly forming stable oximes. Operational Causality: If aminooxy waste is indiscriminately thrown into a general organic waste carboy containing acetone or methyl ethyl ketone (MEK), an exothermic oxime-formation reaction will occur. This can lead to unexpected heat generation and dangerous pressure buildup in sealed waste containers.

  • The Hydrochloride Salt (-HCl): While the salt form increases stability and water solubility, it renders the compound slightly acidic and hygroscopic. Operational Causality: Prolonged contact with stainless steel lab benches or metal disposal bins will cause pitting and corrosion. Spills must be neutralized, and metal containment must be avoided.

Operational Workflow for Spill Response

In the event of a spill, immediate containment is required to prevent inhalation of toxic dust and environmental release into drains[2].

SpillResponse A Spill Detected: Methyl 2-(aminooxy)- 3-phenylpropanoate HCl B Assess Physical State (Solid Powder vs. Solution) A->B C Solid Spill: Sweep with inert binder (Avoid dust) B->C Powder D Liquid Spill: Absorb with diatomite or universal binder B->D Solution E Transfer to Compatible Hazardous Waste Container C->E D->E F Decontaminate Surface (Alcohol/Water Scrub) E->F G EPA Compliant Disposal (40 CFR 261.3) F->G

Workflow for the containment and disposal of methyl 2-(aminooxy)-3-phenylpropanoate HCl.

Step-by-Step Containment Methodology
  • Evacuation & PPE: Isolate the area. Personnel must don nitrile gloves, tightly fitting safety goggles, a lab coat, and a NIOSH-approved N95/P100 respirator if the powder has aerosolized.

  • Containment Execution:

    • For Solid Spills: Do not dry sweep, as this aerosolizes the Acute Tox. 4 powder. Cover the spill with a damp paper towel or an inert, dust-binding sweeping compound.

    • For Liquid Spills (if dissolved in solvent): Dike the perimeter to prevent spread. Apply diatomaceous earth or a universal chemical binder to absorb the liquid[3].

  • Collection: Use non-sparking, plastic scoops. Transfer all absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container.

Proper Disposal Procedures

Chemical waste generators are legally required to determine classification and ensure proper disposal under US EPA guidelines[2].

  • Waste Segregation (Critical Step): Isolate the collected waste from strong oxidizers and carbonyl-containing solvents. Do not mix this compound into generic "Non-Halogenated Organic Waste" if that stream contains acetone.

  • Containerization: Use only plastic (HDPE or PTFE) containers. Ensure the container is tightly sealed to prevent moisture ingress.

  • Labeling: Affix a compliant hazardous waste label. It must clearly state: "Hazardous Waste: Toxic/Irritant Solid (Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride)" and list the primary hazard codes (H302, H315, H319).

  • Regulatory Transport: Do not flush any quantity down the drain[2]. Coordinate with your institution's Environmental Health and Safety (EHS) department to have the material transported by a licensed hazardous waste vendor for high-temperature incineration, strictly adhering to2[2].

Self-Validating Decontamination Protocol

Trust in a safety protocol comes from the ability to verify its success. Because the hydrochloride salt leaves behind an acidic, corrosive residue, visual inspection alone is insufficient.

The Validation Workflow:

  • Primary Scrub: Wipe the spill zone with a 70% isopropanol solution to dissolve residual organic material.

  • Secondary Wash: Scrub the area with a mild detergent and water to neutralize and lift the remaining inorganic salt.

  • Validation Test: After drying the surface, swab the spill zone with a moist pH test strip.

    • Pass: A reading of pH 6.5–7.5 confirms the complete removal of the acidic hydrochloride residue.

    • Fail: A reading below pH 6.0 indicates lingering contamination. Repeat the secondary wash until a neutral pH is achieved.

References

  • methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride — Chemical Substance Information . NextSDS. Available at: [Link]

  • Safety Data Sheet - Regulations.gov . US Environmental Protection Agency (EPA). Available at: [Link]

Sources

Handling

Safe Handling and Disposal of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride: A Practical Guide

This guide provides comprehensive safety and handling protocols for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS Number: 152171-73-8). As a substituted hydroxylamine derivative and a hydrochloride salt of an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety and handling protocols for Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS Number: 152171-73-8). As a substituted hydroxylamine derivative and a hydrochloride salt of an ester, this compound requires careful management in a laboratory setting to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering practical, step-by-step guidance grounded in established safety principles.

Understanding the Hazard Profile

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1]

The hydrochloride salt form suggests it is a water-soluble, crystalline solid at room temperature. The aminooxy functional group is a derivative of hydroxylamine, which as a class of compounds, can have toxicological effects that are not yet fully investigated for every new molecule.[2] Therefore, treating this compound with a high degree of caution is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[3]

Recommended PPE
PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves.Provides a barrier against skin contact. Given the skin irritation potential, it is crucial to prevent direct handling. Always inspect gloves for tears or punctures before use.[2][4][5]
Eye Protection Chemical splash goggles.Protects against accidental splashes of the compound, which can cause serious eye irritation.[2][4]
Lab Coat Full-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Use in a certified chemical fume hood.An engineering control that is the primary means of preventing inhalation of airborne particles.[6][7] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a formal risk assessment and fit testing.[4][8]
Footwear Closed-toe shoes.Protects feet from spills.[8]
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 Wash Hands d2 Lab Coat d1->d2 d3 Goggles d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles f1->f2 f3 Lab Coat f2->f3 f4 Wash Hands f3->f4

Caption: Sequential workflow for donning and doffing PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[7]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace in the fume hood of any unnecessary items.

  • Weighing:

    • Use a tared weigh boat or paper.

    • Handle the container with care to avoid generating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • If preparing a solution, add the solid to the solvent slowly.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Properly doff PPE as described in the workflow above.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][8]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][7]
Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill kit.

    • Gently sweep the absorbed material into a labeled waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the contaminated area.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled.

Disposal
  • Chemical Waste: Dispose of unused Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and any contaminated materials (e.g., gloves, weigh boats) as hazardous chemical waste.[10]

  • Waste Containers: Use clearly labeled, sealed containers for waste collection.

  • Regulations: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.[10]

Disposal_Workflow cluster_disposal Disposal Workflow d1 Collect Waste in Labeled Container d2 Segregate from Incompatible Waste d1->d2 d3 Store in Designated Hazardous Waste Area d2->d3 d4 Arrange for Pickup by EHS or Licensed Contractor d3->d4

Caption: Step-by-step workflow for the proper disposal of chemical waste.

Conclusion

By understanding the hazards associated with Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and diligently following the procedures outlined in this guide, researchers can handle this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the materials being used, is the cornerstone of a successful and safe research environment.

References

  • Standard Operating Procedure (n.d.).
  • methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride — Chemical Substance Information (n.d.).
  • Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION (n.d.).
  • 2 - SAFETY DATA SHEET (2025, December 01).
  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical (n.d.).
  • Hydroxylamine hydrochloride - Apollo Scientific (2023, July 05).
  • SAFETY DATA SHEET - TCI Chemicals (2026, February 23).
  • Safety Data Sheet - BroadPharm (2016, October 21).
  • Chemical Safety Data Sheet MSDS / SDS - METHYL 3-OXO-3-PHENYLPROPANOATE - ChemicalBook (2026, January 17).
  • Hydrochloric acid - Standard Operating Procedure (2012, December 14).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions (2024, August 27).
  • SAFETY DATA SHEET - CymitQuimica (2024, November 01).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista (2022, October 06).
  • SAFETY DATA SHEET - Fisher Scientific (2010, January 11).
  • SAFETY DATA SHEET - Fisher Scientific (n.d.).
  • Hazard Information for Science of Synthesis (n.d.).
  • Safety Data Sheet - Cayman Chemical (2025, October 13).
  • BLD Pharmatech (n.d.).
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH (n.d.).
  • Hydrochloric Acid Safe Handling Guideline (2013, May 20).
  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH (n.d.).
  • Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. (2022, March 16).
  • safety in the laboratory (n.d.).
  • Safety in Academic Chemistry Laboratories published by ACS (n.d.).
  • Occupational Hazard Datasheets - Analytical chemist - International Labour Organization (2009, May 06).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.